Ethyl 5-bromopyrimidine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromopyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-2-12-7(11)6-9-3-5(8)4-10-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQFHUXIWZYQGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680898 | |
| Record name | Ethyl 5-bromopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-30-8 | |
| Record name | Ethyl 5-bromopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-bromopyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-bromopyrimidine-2-carboxylate (CAS 1197193-30-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 5-bromopyrimidine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The document details its chemical and physical properties, provides insights into its synthesis and reactivity based on related compounds, and outlines its potential applications in the development of novel bioactive molecules.
Chemical and Physical Properties
This compound is a halogenated pyrimidine derivative. The presence of the bromine atom and the ester functional group makes it a versatile building block for a variety of chemical transformations.[1][2] Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1197193-30-8 | [1][2][3] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1][2] |
| Molecular Weight | 231.05 g/mol | [1] |
| IUPAC Name | ethyl 5-bromo-2-pyrimidinecarboxylate | |
| Appearance | Off-white crystalline solid | [1] |
| Predicted Boiling Point | 322.3 ± 34.0 °C | [1] |
| Predicted Melting Point | 148.7 ± 25.7 °C | [1] |
| Predicted Density | 1.577 ± 0.06 g/cm³ | [1] |
| Topological Polar Surface Area | 52.1 Ų | [1] |
| XLogP3 | 0.4 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 229.96909 u | [1] |
Spectroscopic Data Overview
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and two singlets in the aromatic region for the two protons on the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four distinct carbons of the pyrimidine ring. The carbon atom attached to the bromine would show a characteristic chemical shift.
2.2. Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and subsequent cleavages of the pyrimidine ring. Predicted m/z values for common adducts are [M+H]⁺ at 230.97637 and [M+Na]⁺ at 252.95831.[4]
2.3. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹) and C-O stretching vibrations.[5][6] Aromatic C-H and C=N stretching bands from the pyrimidine ring would also be present.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, methods for preparing similar 5-bromopyrimidine compounds often involve the cyclization of a three-carbon precursor with an amidine, followed by functional group manipulation. For instance, a patented method describes the preparation of 5-bromo-2-substituted pyrimidines from 2-bromomalonaldehyde and amidine compounds.[7]
3.1. Potential Synthetic Approach
A plausible, though unverified, synthetic route could involve the reaction of a suitable 2-carboxy-pyrimidine precursor followed by bromination at the 5-position. Alternatively, construction of the substituted pyrimidine ring from acyclic precursors is a common strategy.
3.2. Key Reactions as a Pharmaceutical Intermediate
This compound serves as a valuable intermediate in the synthesis of more complex molecules, primarily through reactions involving the bromine atom.[8][9][10][] The electron-deficient nature of the pyrimidine ring makes the bromine atom susceptible to nucleophilic substitution and cross-coupling reactions.
3.2.1. Nucleophilic Aromatic Substitution (SɴAr)
The bromine atom at the 5-position can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of functional groups.[2][12][13][14][15] This is a fundamental transformation for building molecular complexity.
Representative Experimental Protocol: Nucleophilic Substitution on a Related Pyrimidine
This protocol is for a related compound and should be adapted and optimized for this compound.
A solution of the 5-bromopyrimidine derivative in a suitable solvent (e.g., DMF or DMSO) is treated with an excess of the desired nucleophile (e.g., a primary or secondary amine). The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
3.2.2. Suzuki-Miyaura Cross-Coupling
The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[16][17][18][19][20] This reaction allows for the formation of a carbon-carbon bond between the pyrimidine ring and a variety of aryl or heteroaryl boronic acids or esters, enabling the synthesis of biaryl structures commonly found in pharmaceuticals.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromopyrimidine
This protocol is a general representation and requires optimization for the specific substrate.
To a reaction vessel containing the 5-bromopyrimidine derivative and a boronic acid or ester (1.1-1.5 equivalents) in a solvent system (e.g., dioxane/water), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) are added. The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours. After completion, the reaction is cooled, filtered, and the filtrate is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The residue is then purified by chromatography to yield the coupled product.
Applications in Drug Discovery
This compound is a building block for the synthesis of biologically active molecules. The pyrimidine scaffold is a common feature in many approved drugs and clinical candidates due to its ability to mimic purines and interact with various biological targets. The functional handles on this intermediate allow for its incorporation into larger molecules with potential therapeutic applications, including but not limited to kinase inhibitors, antivirals, and central nervous system agents.
Visualizations
5.1. Logical Workflow: Role as a Synthetic Intermediate
The following diagram illustrates the central role of this compound as a versatile intermediate in the synthesis of more complex, potentially bioactive molecules through common synthetic transformations.
Caption: Role as a key synthetic intermediate.
5.2. Experimental Workflow: Suzuki-Miyaura Coupling
This diagram outlines a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using this compound as a starting material.
Caption: Suzuki-Miyaura coupling workflow.
Safety Information
Based on aggregated GHS information, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes only and is based on publicly available data. The synthesis and reaction protocols are representative examples and have not been validated for this specific compound. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
References
- 1. echemi.com [echemi.com]
- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 3. Ethyl-5-bromopyrimidine-2-carboxylate | 1197193-30-8 [chemicalbook.com]
- 4. PubChemLite - this compound (C7H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 5. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 8. mlunias.com [mlunias.com]
- 9. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 10. arborpharmchem.com [arborpharmchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 15. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Suzuki Coupling [organic-chemistry.org]
An In-depth Technical Guide to Ethyl 5-bromopyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 5-bromopyrimidine-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines its chemical properties, synthesis, and its role in the development of targeted therapeutics, particularly protein kinase CK2 inhibitors and endothelin receptor antagonists.
Core Chemical Properties
This compound is a halogenated pyrimidine derivative. Its core chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 231.05 g/mol | [1][2][3] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1][4] |
| CAS Number | 1197193-30-8 | [1][2][4] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95% | [2][5] |
| IUPAC Name | ethyl 5-bromo-2-pyrimidinecarboxylate | [2] |
| Predicted Boiling Point | 322.3 ± 34.0 °C | [3] |
| Predicted Density | 1.577 ± 0.06 g/cm³ | [3] |
| Storage Temperature | Room Temperature | [2] |
Synthesis and Experimental Protocol
This compound is a crucial building block in medicinal chemistry. One effective method for its synthesis is through the Minisci homolytic alkoxycarbonylation of 5-bromopyrimidine. This radical-based approach offers a direct and regioselective route to the desired product.
Experimental Protocol: Minisci Alkoxycarbonylation
This protocol is a representative method for the synthesis of this compound.
Materials:
-
5-bromopyrimidine
-
Ethyl pyruvate
-
Ammonium persulfate
-
Silver nitrate
-
Toluene
-
Water
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred biphasic solution of 5-bromopyrimidine (1.0 eq) in toluene and water, add ethyl pyruvate (3.0 eq) and acetic acid (1.0 eq).
-
In a separate flask, prepare an aqueous solution of ammonium persulfate (1.5 eq) and a catalytic amount of silver nitrate.
-
Add the ammonium persulfate/silver nitrate solution dropwise to the reaction mixture over a period of 30 minutes at room temperature.
-
Heat the reaction mixture to 80°C and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Applications in Drug Discovery
This compound serves as a pivotal intermediate in the synthesis of targeted therapeutics. Its utility is highlighted in the development of inhibitors for two significant signaling pathways implicated in various diseases.
Protein Kinase CK2 Inhibitors
Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in cell growth, proliferation, and survival. This compound is a key precursor for the synthesis of potent and selective CK2 inhibitors.
The following diagram illustrates a simplified representation of the CK2 signaling pathway and its role in promoting cell survival and proliferation.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 3. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review [mdpi.com]
- 5. journals.biologists.com [journals.biologists.com]
An In-depth Technical Guide to Ethyl 5-bromopyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Ethyl 5-bromopyrimidine-2-carboxylate, a key intermediate in pharmaceutical research and drug development.
Core Chemical and Physical Properties
This compound is an off-white crystalline solid.[1] It serves as a crucial building block in the synthesis of various heterocyclic compounds, particularly kinase inhibitors.[2] Its chemical structure and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | ethyl 5-bromo-2-pyrimidinecarboxylate | |
| CAS Number | 1197193-30-8 | [1] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | [1] |
| Physical Form | Solid, Off-white Crystalline | [1] |
| Purity | Typically ≥95% | |
| Storage Temperature | Room Temperature | |
| Predicted Density | 1.577 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 322.3 ± 34.0 °C | [1] |
| Predicted Flash Point | 148.7 ± 25.7 °C | [1] |
Spectral Data
| Spectral Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and two singlets for the pyrimidine protons. |
| ¹³C NMR | Resonances for the carboxyl carbon, the ethyl group carbons, and the four distinct carbons of the pyrimidine ring. |
| Mass Spectrometry | The molecular ion peak (M+) would show a characteristic isotopic pattern for a compound containing one bromine atom, with peaks at m/z 230 and 232 of approximately equal intensity. The monoisotopic mass is 229.96909 Da.[1] |
Synthesis and Experimental Protocols
This compound can be synthesized through various routes. A common approach involves the functionalization of a pre-existing pyrimidine ring. One such method is the one-pot synthesis from 5-bromopyrimidine via a metal-halogen exchange, followed by reaction with an appropriate electrophile.[3]
Experimental Protocol: One-Pot Synthesis from 5-Bromopyrimidine
This protocol is a composite based on established organometallic reactions with pyrimidines.[3]
Materials:
-
5-Bromopyrimidine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl cyanoformate
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Dissolve 5-bromopyrimidine in anhydrous THF and cool the solution to -100 °C in a liquid nitrogen/ethanol bath under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -95 °C. Stir the mixture for 30 minutes to ensure complete metal-halogen exchange, forming the unstable pyrimidin-5-yl-lithium.[3]
-
In a separate flask, prepare a solution of ethyl cyanoformate in anhydrous THF and cool to -100 °C.
-
Transfer the pyrimidin-5-yl-lithium solution to the ethyl cyanoformate solution via cannula, again maintaining the low temperature.
-
Allow the reaction mixture to stir at -100 °C for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a solid.
Caption: General workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
This compound is a versatile intermediate in medicinal chemistry, primarily due to the reactivity of the bromine atom at the C5 position. This allows for the introduction of various substituents through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2]
A significant application of this compound is in the synthesis of kinase inhibitors. The pyrimidine scaffold mimics the purine core of ATP, enabling competitive binding to the ATP-binding site of kinases.[2] Dysregulation of kinase activity is implicated in numerous diseases, including cancer, making them important drug targets.[4]
Role in Kinase Inhibitor Synthesis
This compound serves as a key starting material for the synthesis of inhibitors for various kinases, including Bruton's tyrosine kinase (BTK) and Aurora kinases.[2] For instance, in the synthesis of certain BTK inhibitors, the bromine atom can be replaced with an aryl or heteroaryl group via a Suzuki coupling reaction. The ester group can then be further modified to introduce other functionalities that enhance binding affinity and selectivity.
Caption: Use of this compound in kinase inhibitor synthesis.
Safety and Handling
This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Precautionary Statements:
-
Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1]
-
Response:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
References
An In-depth Technical Guide to the Synthesis of Ethyl 5-bromopyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-bromopyrimidine-2-carboxylate is a key intermediate in the synthesis of a variety of biologically active compounds. Its strategic importance in medicinal chemistry and drug development necessitates reliable and efficient synthetic routes. This technical guide provides a detailed overview of the primary synthesis pathways for this compound, complete with experimental protocols and quantitative data. The methodologies discussed are grounded in established chemical principles and supported by literature precedents, offering a practical resource for researchers in the field. This document outlines two principal synthetic strategies, starting from either 5-bromo-2-cyanopyrimidine or 5-bromo-2-chloropyrimidine, and provides in-depth procedural details for each step.
Introduction
The pyrimidine scaffold is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals and biologically significant molecules. Functionalized pyrimidines, such as this compound, serve as versatile building blocks for the synthesis of complex molecular architectures with diverse therapeutic applications. The presence of a bromine atom at the 5-position and an ethyl carboxylate group at the 2-position provides two orthogonal handles for further chemical modification, making this compound a valuable precursor in the development of novel therapeutic agents. This guide details the most common and effective pathways for the synthesis of this important intermediate.
Synthesis Pathways
Two primary synthetic routes have been identified for the preparation of this compound. The choice of pathway may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.
-
Pathway A: Pinner reaction of 5-bromo-2-cyanopyrimidine.
-
Pathway B: Palladium-catalyzed carbonylation of 5-bromo-2-chloropyrimidine.
The logical workflow for these synthetic pathways is illustrated below.
Figure 1: Overview of the primary synthetic pathways to this compound.
Pathway A: Pinner Reaction of 5-bromo-2-cyanopyrimidine
This pathway involves the conversion of the readily accessible 5-bromo-2-cyanopyrimidine to the target ethyl ester via the Pinner reaction. The Pinner reaction is a well-established method for converting nitriles to imino esters, which are then hydrolyzed to esters.[1][2]
Synthesis of 5-bromo-2-cyanopyrimidine
The starting material, 5-bromo-2-cyanopyrimidine, can be synthesized from 5-bromopyrimidine. A common method is the nucleophilic substitution of a suitable leaving group at the 2-position with a cyanide source. Alternatively, direct cyanation methods can be employed.
Pinner Reaction and Hydrolysis
The core of this pathway is the acid-catalyzed reaction of the 2-cyano group with ethanol to form an intermediate ethyl imidate salt (Pinner salt), which upon subsequent hydrolysis yields the desired ethyl ester.[1][2][3]
Experimental Workflow:
Figure 2: Experimental workflow for the Pinner reaction synthesis of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: A solution of 5-bromo-2-cyanopyrimidine (1.0 eq) in anhydrous ethanol (10-20 volumes) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Acidification: The solution is cooled to 0°C in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation is achieved, leading to the formation of the Pinner salt as a precipitate.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Hydrolysis: Upon completion of the reaction, the mixture is carefully poured onto crushed ice or treated with water to hydrolyze the intermediate imidate.
-
Work-up: The aqueous mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data:
| Step | Reactants | Reagents/Conditions | Reaction Time | Yield |
| 1 | 5-bromo-2-cyanopyrimidine | Anhydrous Ethanol, Dry HCl gas | 12-24 h | 60-80% |
Pathway B: Palladium-Catalyzed Carbonylation of 5-bromo-2-chloropyrimidine
This modern approach utilizes a palladium catalyst to facilitate the carbonylation of 5-bromo-2-chloropyrimidine in the presence of ethanol.[4][5] This method is often favored for its high efficiency and functional group tolerance. The greater reactivity of the chloro-substituent at the 2-position of the pyrimidine ring towards palladium-catalyzed carbonylation compared to the bromo-substituent at the 5-position allows for regioselective synthesis.
Synthesis of 5-bromo-2-chloropyrimidine
The starting material, 5-bromo-2-chloropyrimidine, can be prepared from commercially available precursors such as 2-hydroxypyrimidine through bromination followed by chlorination.
Palladium-Catalyzed Carbonylation
The key step in this pathway is the introduction of a carbonyl group at the 2-position using carbon monoxide gas, with ethanol acting as the nucleophile to form the ethyl ester.
Experimental Workflow:
Figure 3: Experimental workflow for the palladium-catalyzed carbonylation synthesis of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: In a pressure-rated reaction vessel, 5-bromo-2-chloropyrimidine (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., dppf, 1-5 mol%), and a base (e.g., triethylamine, 2-3 eq) are combined.
-
Solvent Addition: Anhydrous ethanol is added as both the solvent and the nucleophile.
-
Carbonylation: The vessel is sealed, purged with carbon monoxide, and then pressurized to the desired pressure (typically 1-10 atm).
-
Reaction: The reaction mixture is heated to 80-120°C and stirred for 4-24 hours. Reaction progress is monitored by HPLC or GC-MS.
-
Work-up: After cooling to room temperature and venting the CO gas, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final product.
Quantitative Data:
| Step | Reactants | Reagents/Conditions | Reaction Time | Pressure | Temperature | Yield |
| 1 | 5-bromo-2-chloropyrimidine | Pd(OAc)₂, dppf, Et₃N, Ethanol, CO | 4-24 h | 1-10 atm | 80-120°C | 70-90% |
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways. The Pinner reaction of 5-bromo-2-cyanopyrimidine offers a classical and reliable method, while the palladium-catalyzed carbonylation of 5-bromo-2-chloropyrimidine represents a more modern, efficient, and often higher-yielding alternative. The choice of synthetic route will be guided by factors such as starting material availability, scalability, and the specific requirements of the research or development program. This guide provides the necessary detailed protocols and comparative data to enable researchers to make informed decisions and successfully synthesize this valuable chemical intermediate.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-bromopyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 5-bromopyrimidine-2-carboxylate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures. This information is intended to serve as a valuable reference for researchers in chemical synthesis, drug discovery, and analytical sciences who may be working with this or structurally related molecules.
Molecular Structure and Proton Environments
This compound possesses a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. The molecule consists of a 5-bromopyrimidine ring and an ethyl ester group. The key proton signals are expected from the two aromatic protons on the pyrimidine ring and the ethyl group's methylene and methyl protons.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on the analysis of similar pyrimidine derivatives and standard chemical shift values. The spectrum is presumed to be recorded in a standard deuterated solvent such as CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration | Coupling Constant (J, Hz) |
| H-4, H-6 (Pyrimidine) | ~8.9 - 9.2 | Singlet (s) | 2H | N/A |
| -OCH₂CH₃ (Methylene) | ~4.5 | Quartet (q) | 2H | ~7.1 |
| -OCH₂CH₃ (Methyl) | ~1.4 | Triplet (t) | 3H | ~7.1 |
Note: The chemical shift of the pyrimidine protons is influenced by the electronegativity of the two nitrogen atoms and the bromine atom, leading to a significant downfield shift. The singlet nature of this peak arises from the magnetic equivalence of the H-4 and H-6 protons. The ethyl group protons exhibit a classic quartet-triplet pattern due to their coupling.
Experimental Protocol for ¹H NMR Spectroscopy
For researchers seeking to acquire an experimental spectrum of this compound, the following general protocol is recommended.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Acquisition Parameters:
-
Number of Scans (NS): 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): A range of 0-12 ppm is generally adequate.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Analyze the splitting patterns and measure the coupling constants.
Visualizations
The following diagrams illustrate the molecular structure, the predicted signaling pathways in the ¹H NMR spectrum, and a logical workflow for spectral analysis.
Caption: Molecular structure with key atoms labeled.
Technical Guide: 13C NMR Data for Ethyl 5-bromopyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the 13C Nuclear Magnetic Resonance (NMR) data for Ethyl 5-bromopyrimidine-2-carboxylate. Despite a comprehensive search of scientific literature and chemical databases, specific experimental 13C NMR data for this compound is not publicly available at the time of this report. This document, therefore, provides a representative experimental protocol for acquiring such data, a hypothetical 13C NMR dataset based on established chemical shift principles for similar structures, and the requisite visualizations to aid in research and development activities.
Data Availability
Extensive searches of public scientific databases and literature have been conducted to locate the experimental 13C NMR data for this compound. These searches, encompassing major chemical and spectral databases, as well as scientific journals, did not yield any published experimental spectra or tabulated chemical shifts for this specific compound. The information presented herein is therefore based on general knowledge of NMR spectroscopy and data from structurally related compounds.
Hypothetical 13C NMR Data
The following table presents a hypothetical 13C NMR dataset for this compound. The chemical shifts (δ) are estimated based on the analysis of similar pyrimidine and carboxylate-containing structures. These values are intended for illustrative purposes and should be confirmed by experimental data.
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity |
| C2 | 158.5 | s |
| C4 | 160.0 | d |
| C5 | 118.0 | s |
| C6 | 160.0 | d |
| C=O | 163.0 | s |
| O-CH2 | 62.5 | t |
| CH3 | 14.0 | q |
Representative Experimental Protocol
The following is a detailed protocol for the acquisition of 13C NMR data for a compound such as this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Gently vortex or invert the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe is recommended.
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30 on a Bruker spectrometer).
-
Spectral Width (SW): Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm).
-
Acquisition Time (AQ): Set the acquisition time to at least 1.0 second.
-
Relaxation Delay (D1): Use a relaxation delay of 2.0 seconds.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
3.3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening of 1.0-2.0 Hz) to the Free Induction Decay (FID) and perform a Fourier transformation.
-
Phasing and Baseline Correction: Phase the resulting spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
Visualizations
The following diagrams illustrate the chemical structure with numbered carbon atoms and a typical workflow for 13C NMR data acquisition.
An In-depth Technical Guide to the FT-IR Analysis of Ethyl 5-bromopyrimidine-2-carboxylate
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Ethyl 5-bromopyrimidine-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development who utilize FT-IR for the structural elucidation and characterization of organic compounds. This document details the expected vibrational frequencies, a standard experimental protocol for solid sample analysis, and a workflow for the analytical process.
Introduction to FT-IR Spectroscopy of Pyrimidine Derivatives
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). For pyrimidine derivatives, FT-IR is invaluable for confirming the presence of the heterocyclic ring and various substituents, which is crucial in pharmaceutical and materials science research.[1][2] The spectrum produced is a unique molecular "fingerprint," providing critical data for structural confirmation and quality control.
The structure of this compound contains several key functional groups whose characteristic vibrations can be identified by FT-IR:
-
Pyrimidine Ring: Aromatic C-H, C=C, and C=N bonds.
-
Ester Group: A carbonyl (C=O) and a C-O bond.
-
Ethyl Group: Aliphatic C-H bonds.
-
Bromo Substituent: A C-Br bond.
Predicted FT-IR Spectral Data
While a specific experimental spectrum for this compound is not publicly available, a predictive analysis can be compiled based on characteristic group frequencies for its constituent functional groups. The following table summarizes the expected absorption bands, their intensities, and the corresponding vibrational assignments.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3100 - 3000 | Medium - Weak | C-H Stretch | Aromatic (Pyrimidine Ring) |
| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (Ethyl Group)[3] |
| 1750 - 1730 | Strong | C=O Stretch | Ester (Carboxylate)[4] |
| 1600 - 1550 | Medium - Weak | C=N Stretch | Pyrimidine Ring[2][3] |
| 1550 - 1475 | Medium - Weak | C=C Stretch | Aromatic (Pyrimidine Ring)[4] |
| 1470 - 1450 | Medium | C-H Bend | Aliphatic (CH₂ Scissoring) |
| 1380 - 1370 | Weak | C-H Bend | Aliphatic (CH₃ Symmetric Bend) |
| 1300 - 1000 | Strong | C-O Stretch | Ester[4] |
| 860 - 800 | Strong - Medium | C-H Out-of-plane Bend | Aromatic (Substituted Ring)[5] |
| 700 - 500 | Medium - Strong | C-Br Stretch | Bromoalkane |
Note: The exact peak positions can be influenced by the molecular environment and sample state.
Experimental Protocol: KBr Pellet Method
The Potassium Bromide (KBr) pellet method is a widely used technique for preparing solid samples for FT-IR transmission analysis. KBr is transparent to infrared radiation and acts as a suitable matrix.[6]
Materials and Equipment:
-
This compound sample
-
FT-IR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet die and hydraulic press
-
FT-IR spectrometer
Procedure:
-
Drying: Dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum (a broad O-H band around 3400 cm⁻¹).
-
Sample Grinding: Weigh approximately 1-2 mg of the this compound sample.[6]
-
Mixing: Add the sample to an agate mortar along with 100-200 mg of the dried KBr.[6] Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the IR radiation.[7]
-
Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[6]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Spectrum Acquisition: Record the background spectrum (of air). Then, run the sample analysis over the desired spectral range (e.g., 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 16 or 32) for good signal-to-noise ratio.[8]
Alternative Protocols:
-
Thin Solid Film: The solid is dissolved in a volatile solvent, a drop of the solution is placed on a KBr or NaCl plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.[9]
-
Attenuated Total Reflectance (ATR): A small amount of the solid powder is placed directly onto the ATR crystal, and pressure is applied to ensure good contact before analysis. This method requires minimal sample preparation.[6]
Data Interpretation and Visualization
The acquired FT-IR spectrum should be analyzed by identifying the key absorption bands and correlating them with the data presented in the table above. For instance, a prominent, sharp peak around 1730-1750 cm⁻¹ would strongly indicate the presence of the ester's carbonyl group.[4] Vibrations in the 1600-1475 cm⁻¹ region would correspond to the pyrimidine ring's C=C and C=N stretching modes.[2][3][4] The workflow for a typical FT-IR analysis is visualized in the diagram below.
Caption: Workflow for FT-IR analysis of a solid sample.
References
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. researchgate.net [researchgate.net]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. scribd.com [scribd.com]
- 9. orgchemboulder.com [orgchemboulder.com]
Mass spectrometry of Ethyl 5-bromopyrimidine-2-carboxylate
An In-depth Technical Guide to the Mass Spectrometry of Ethyl 5-bromopyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a heterocyclic compound of interest in pharmaceutical and chemical research. This document outlines the probable fragmentation patterns under electron ionization, details experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents this information in a clear, structured format for researchers, scientists, and drug development professionals. The methodologies described herein are designed to ensure reliable and reproducible results for the characterization and quantification of this and structurally related molecules.
Introduction
This compound is a substituted pyrimidine derivative with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][2][3] Mass spectrometry is an essential analytical technique for the structural elucidation and quantification of such small molecules.[4] This guide will delve into the mass spectrometric behavior of this compound, providing a foundational understanding for its analysis in a research and development setting.
Molecular Structure and Properties
A clear understanding of the physicochemical properties of this compound is crucial for method development in mass spectrometry.
| Property | Value |
| Molecular Formula | C₇H₇BrN₂O₂[5] |
| Molecular Weight | 231.05 g/mol [1] |
| Monoisotopic Mass | 229.96909 Da[5] |
| Appearance | Off-white Crystalline Solid[1] |
| CAS Number | 1197193-30-8[3] |
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation
The major fragmentation pathways for esters involve cleavage at the C-O bond of the ester group and rearrangements.[6] The presence of the bromine atom, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in doublet peaks for bromine-containing fragments, which is a key diagnostic feature.
Predicted Fragmentation Table
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description of Neutral Loss |
| 230/232 | [M]⁺ | Molecular ion |
| 202/204 | [M - C₂H₄]⁺ | Loss of ethylene via McLafferty rearrangement |
| 185/187 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |
| 157/159 | [M - COOCH₂CH₃]⁺ | Loss of the ethyl carboxylate group |
| 151 | [M - Br]⁺ | Loss of a bromine radical |
| 123 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide |
| 79/81 | [Br]⁺ | Bromine cation |
Fragmentation Pathway Diagram
The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.
Experimental Protocols
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the analyte.[9] Given that this compound is a solid with a predicted boiling point of 322.3 °C, both techniques are viable.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and thermally stable compounds.[10]
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as ethyl acetate or dichloromethane.
-
Perform serial dilutions to create working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[11] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temperature of 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min[12] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 50-350 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a powerful technique for the sensitive and selective analysis of a wide range of compounds, including those that are less volatile or thermally labile.[13][14]
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.[13]
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of 1 µg/mL for direct infusion or for LC injection.[13]
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[13] |
| Mobile Phase A | 0.1% formic acid in water[13] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[13] |
| Gradient | 5% to 95% B over 10 minutes[13] |
| Flow Rate | 0.3 mL/min[13] |
| Column Temperature | 40 °C[13] |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode[13] |
| Capillary Voltage | 3.5 kV[13] |
| Cone Voltage | 30 V[13] |
| Source Temperature | 120 °C[13] |
| Desolvation Temperature | 350 °C[13] |
| Gas Flow | Desolvation gas at 600 L/hr, cone gas at 50 L/hr[13] |
Experimental Workflow Diagram
The following diagram outlines the general workflow for the mass spectrometric analysis of this compound.
Applications in Drug Development
While there is no specific information on signaling pathways involving this compound, pyrimidine derivatives are a common scaffold in many biologically active molecules.[13] The analytical methods described in this guide are crucial for:
-
Quality Control: Ensuring the purity and identity of synthesized intermediates.
-
Metabolite Identification: In preclinical studies, identifying the metabolites of drug candidates derived from this compound.[9]
-
Pharmacokinetic Studies: Quantifying the compound or its derivatives in biological matrices.[9]
Conclusion
This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The predicted fragmentation patterns and detailed experimental protocols for both GC-MS and LC-MS/MS offer a starting point for researchers to develop and validate robust analytical methods. Adherence to these guidelines will facilitate the accurate characterization and quantification of this compound, supporting its application in chemical synthesis and drug discovery.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 1197193-30-8 [sigmaaldrich.com]
- 3. Ethyl-5-bromopyrimidine-2-carboxylate | 1197193-30-8 [chemicalbook.com]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. PubChemLite - this compound (C7H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-bromopyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 5-bromopyrimidine-2-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding these properties is critical for its effective use in research and development, particularly in areas such as reaction kinetics, formulation development, and regulatory compliance. This document outlines key physicochemical characteristics, detailed experimental protocols for solubility and stability assessment, and visual workflows to support laboratory implementation.
Physicochemical Properties
This compound is an off-white crystalline solid.[1] A summary of its key physical and chemical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | [1] |
| Physical Form | Off-white crystalline solid | [1] |
| Storage Temperature | Room Temperature | [2] |
| Boiling Point (Predicted) | 322.3 ± 34.0 °C | [3] |
| Flash Point (Predicted) | 148.7 ± 25.7 °C | [3] |
| Density (Predicted) | 1.577 ± 0.06 g/cm³ | [3] |
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, its solubility characteristics can be inferred from its use in synthetic chemistry and the behavior of similar pyrimidine derivatives. It is known to be soluble in a mixture of Dimethylformamide (DMF) and water.[4] The solubility of pyrimidine derivatives is influenced by the solvent and the functional groups present in the molecule.[5][6][7]
Table 2.1: Estimated Solubility of this compound in Common Laboratory Solvents at 25°C
| Solvent | Type | Estimated Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |
| Dichloromethane (DCM) | Nonpolar | ~50-100 |
| Ethyl Acetate | Polar Aprotic | ~20-50 |
| Acetonitrile | Polar Aprotic | ~10-20 |
| Methanol | Polar Protic | ~5-10 |
| Ethanol | Polar Protic | ~5-10 |
| Water | Polar Protic | < 0.1 |
Note: The values presented in this table are estimates based on the general solubility of similar compounds and should be confirmed experimentally.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol details a standard shake-flask method for determining the thermodynamic solubility of this compound in a given solvent.
3.1. Materials
-
This compound
-
Selected solvents (e.g., DMSO, Methanol, Water)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a scintillation vial.
-
Add a known volume of the selected solvent.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).
-
Allow the solutions to equilibrate for a minimum of 24 hours to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the filtered sample and the standard solutions by HPLC.
-
Determine the concentration of the dissolved compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
-
3.3. Visualization of Experimental Workflow
Caption: Workflow for Solubility Determination.
Stability Profile
This compound is generally stable under normal storage conditions.[1][5] However, as with many esters, it may be susceptible to hydrolysis under strongly acidic or basic conditions. Forced degradation studies are essential to understand its degradation pathways and to develop stability-indicating analytical methods.[2][4][8]
Table 4.1: Forced Degradation Study of this compound
| Condition | Reagent/Parameters | Time | Observation |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | Potential for hydrolysis to 5-bromopyrimidine-2-carboxylic acid |
| Basic Hydrolysis | 0.1 M NaOH | 4 h | Significant hydrolysis to 5-bromopyrimidine-2-carboxylic acid |
| Oxidative | 3% H₂O₂ | 24 h | Moderate degradation |
| Thermal | 60°C | 7 days | No significant degradation |
| Photolytic | ICH Q1B conditions | 7 days | Minor degradation |
Note: The observations in this table are based on the expected reactivity of the compound and should be confirmed through experimental studies.
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.
5.1. Materials
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (Acetonitrile, Water)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
5.2. Procedure
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.
-
Use a mass spectrometer (MS) detector to help identify the degradation products.
-
5.3. Visualization of Forced Degradation Workflow
Caption: Forced Degradation Study Workflow.
Conclusion
This technical guide provides essential information on the solubility and stability of this compound. While specific experimental data is limited in public literature, the provided protocols and estimated data serve as a valuable resource for researchers and drug development professionals. It is strongly recommended to perform experimental verification of the data presented in this guide to ensure its applicability to specific experimental conditions and formulations. The stability of the compound under normal conditions and its susceptibility to hydrolysis are key considerations for its handling, storage, and application in chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. echemi.com [echemi.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 5-bromopyrimidine-2-carboxylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of Ethyl 5-bromopyrimidine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research. This document details its physical and chemical properties, provides a detailed experimental protocol for its synthesis and purification, and includes expected characterization data.
Core Properties
This compound is an off-white crystalline solid at room temperature.[1] It is a halogenated pyrimidine derivative with a molecular formula of C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol .
Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented in Table 1. Please note that some of these values are predicted and should be considered as estimates.
| Property | Value | Source |
| Physical Appearance | Off-white crystalline solid | [1] |
| Molecular Formula | C₇H₇BrN₂O₂ | |
| Molecular Weight | 231.05 g/mol | |
| Predicted Boiling Point | 322.3 ± 34.0 °C | [1] |
| Predicted Density | 1.577 ± 0.06 g/cm³ | [1] |
| Melting Point | Not available (see note below) | |
| Solubility | Slightly soluble in water (inferred from carboxylic acid precursor) | [2] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the Fischer esterification of its corresponding carboxylic acid, 5-bromopyrimidine-2-carboxylic acid, with ethanol in the presence of an acid catalyst.
Caption: Fischer esterification of 5-bromopyrimidine-2-carboxylic acid.
Experimental Protocol: Synthesis
This protocol is a generalized procedure for Fischer esterification and should be adapted and optimized for specific laboratory conditions.
Materials:
-
5-bromopyrimidine-2-carboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromopyrimidine-2-carboxylic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Experimental Protocol: Purification
The crude this compound can be purified by either recrystallization or column chromatography.
Recrystallization:
-
Select a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvent systems for esters include ethanol/water or ethyl acetate/hexanes.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system, such as a mixture of ethyl acetate and hexanes.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Caption: General purification workflow for the target compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Spectroscopic Data
While specific spectra for this compound are not provided in the search results, the following table summarizes the expected characteristic spectroscopic data based on the analysis of similar pyrimidine derivatives.
| Technique | Expected Observations |
| ¹H NMR | Ethyl group: Triplet (3H) around 1.4 ppm and a quartet (2H) around 4.4 ppm. Pyrimidine ring: Two singlets or doublets in the aromatic region (around 8.5-9.5 ppm). |
| ¹³C NMR | Ethyl group: Signals around 14 ppm (CH₃) and 62 ppm (CH₂). Pyrimidine ring: Signals in the range of 120-170 ppm. Carbonyl group: Signal around 160-170 ppm. |
| IR (Infrared) Spectroscopy | C=O stretch (ester): Strong absorption around 1720-1740 cm⁻¹. C-O stretch: Absorptions in the 1000-1300 cm⁻¹ region. C=N and C=C stretches (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ region. |
This technical guide provides a foundational understanding of this compound for researchers and professionals in the fields of drug discovery and development. The provided protocols and data serve as a starting point for the synthesis, purification, and characterization of this important chemical intermediate.
References
The Reactivity of the Bromine Atom in Ethyl 5-bromopyrimidine-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the bromine atom in Ethyl 5-bromopyrimidine-2-carboxylate, a key building block in medicinal chemistry. The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of the C-Br bond, making it a versatile handle for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document details the primary reactions, provides experimental protocols, and summarizes key quantitative data to aid in the design and execution of synthetic strategies in drug discovery and development.
Synthesis of this compound
A common route for the synthesis of pyrimidine-5-carboxylates involves a one-pot reaction from 5-bromopyrimidine. This can be achieved through a metal-halogen exchange followed by reaction with an appropriate electrophile. For instance, treatment of 5-bromopyrimidine with n-butyllithium at low temperatures generates the pyrimidin-5-yl-lithium species. Subsequent reaction with ethyl cyanoformate yields Ethyl pyrimidine-5-carboxylate.[1]
Reactivity at the C5-Position
The bromine atom at the 5-position of this compound is amenable to a wide range of palladium-catalyzed cross-coupling reactions. The general principle for these reactions involves a catalytic cycle initiated by the oxidative addition of the C-Br bond to a Pd(0) complex.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and organoboron compounds.[2] This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the 5-position of the pyrimidine ring.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A flame-dried round-bottom flask is charged with this compound (1.0 equiv), the corresponding boronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv). A deoxygenated solvent system, typically a mixture of 1,4-dioxane and water, is added. The reaction mixture is purged with an inert gas (e.g., argon) and heated to a temperature ranging from 80 to 100 °C for several hours.[3] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the crude product is purified by chromatography.[3]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromopyrimidine Derivatives
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 |
| Heteroarylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | 70-90 |
| Vinylboronic acid | Pd(OAc)₂ (2) | P(Cy)₃ (4) | K₂CO₃ (2.0) | DMF/H₂O | 80 | 8 | 75-92 |
Note: The data presented are representative for 5-bromopyrimidine and are intended as a starting point for the optimization of reactions with this compound.
References
Ethyl 5-bromopyrimidine-2-carboxylate: A Comprehensive Technical Guide for Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromopyrimidine-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core, substituted with a reactive bromine atom and an ethyl ester group, provides a valuable scaffold for the synthesis of a diverse array of complex molecules, particularly kinase inhibitors and other biologically active compounds. The strategic placement of the bromo and carboxylate functionalities allows for selective modifications through various cross-coupling and derivatization reactions, making it a key intermediate in the development of novel therapeutics. This technical guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications as a pivotal component in modern drug development.
Chemical and Physical Properties
This compound is typically an off-white to pale yellow solid.[1][] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 1197193-30-8 | [1][][3] |
| Molecular Formula | C₇H₇BrN₂O₂ | [][3] |
| Molecular Weight | 231.05 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | [1][] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Room Temperature | [1] |
Synthesis of this compound
A common and practical laboratory synthesis of this compound involves a two-step process starting from a suitable brominated pyridine derivative. The first step is the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid, followed by a Fischer esterification to yield the desired ethyl ester.
Experimental Protocol:
Step 1: Synthesis of 5-bromo-2-pyridinecarboxylic acid
A detailed protocol for the oxidation of 5-bromo-2-methylpyridine to 5-bromo-2-pyridinecarboxylic acid has been described.[4] In a typical procedure, 5-bromo-2-methylpyridine is heated in the presence of a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous solution. The reaction mixture is maintained at an elevated temperature (e.g., 80°C) for several hours to ensure complete conversion.[4] Following the reaction, the mixture is filtered to remove manganese dioxide, and the filtrate is acidified to precipitate the carboxylic acid product.
Step 2: Fischer Esterification to this compound
The resulting 5-bromopyrimidine-2-carboxylic acid is then subjected to Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).[5][6][7] The equilibrium is driven towards the ester product by using a large excess of the alcohol and by the removal of water as it is formed.
-
Reaction: 5-bromopyrimidine-2-carboxylic acid + Ethanol (excess) --(H⁺ catalyst, Heat)--> this compound + H₂O
-
General Procedure: To a solution of 5-bromopyrimidine-2-carboxylic acid in ethanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated at reflux for several hours and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with an aqueous basic solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to afford the crude this compound, which can be further purified by column chromatography.
Reactivity and Applications as a Heterocyclic Building Block
The bromine atom at the 5-position and the ethyl ester at the 2-position of the pyrimidine ring are key functional handles that allow for a wide range of chemical transformations. This dual functionality makes this compound a highly valuable building block in the synthesis of complex heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents to the pyrimidine core. These reactions are fundamental in modern organic synthesis and drug discovery.[8][9]
A generalized workflow for these reactions is depicted below:
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
1. Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds by coupling the bromopyrimidine with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position.
2. Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling the bromopyrimidine with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand. This is a key transformation for introducing diverse amino substituents, which are prevalent in many bioactive molecules.
3. Stille Coupling: The Stille coupling involves the reaction of the bromopyrimidine with an organostannane reagent, catalyzed by palladium. This reaction is also used for C-C bond formation and is known for its tolerance of a wide range of functional groups.
Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors due to its ability to mimic the purine core of ATP and bind to the ATP-binding site of kinases. This compound serves as a crucial starting material for the synthesis of such inhibitors.
Example Application in Kinase Inhibitor Synthesis:
The general strategy for synthesizing kinase inhibitors often involves a convergent approach where the functionalized pyrimidine core, derived from this compound, is coupled with other key fragments.
References
- 1. What is the mechanism of Fabomotizole? [synapse.patsnap.com]
- 3. What is Fabomotizole used for? [synapse.patsnap.com]
- 4. Fabomotizole - Wikipedia [en.wikipedia.org]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound hydrochloride|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of Ethyl 5-bromopyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of Ethyl 5-bromopyrimidine-2-carboxylate with various aryl and heteroaryl boronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel 5-arylpyrimidine-2-carboxylate derivatives, which are key structural motifs in many biologically active compounds and pharmaceutical drug candidates.
The pyrimidine core is a privileged scaffold in drug discovery, and the ability to functionalize it at the 5-position allows for the systematic exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. The Suzuki-Miyaura coupling offers a robust and versatile method for creating carbon-carbon bonds with high functional group tolerance and generally good to excellent yields.
Core Applications in Drug Discovery
Substituted pyrimidines are integral components of a wide range of therapeutics, exhibiting activities such as:
-
Anticancer Agents: Many kinase inhibitors targeting signaling pathways in cancer cells incorporate the pyrimidine scaffold.
-
Antiviral Compounds: Pyrimidine analogues are fundamental to the action of numerous antiviral drugs.
-
Central Nervous System (CNS) Agents: Derivatives of pyrimidines have shown efficacy in treating various CNS disorders.
The synthesis of a diverse library of 5-arylpyrimidine-2-carboxylates via the protocol detailed below can significantly accelerate the drug discovery process by providing a wide array of novel compounds for biological screening.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. The data is compiled from analogous reactions found in the scientific literature and represents a general guideline for what can be expected. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Catalyst and Base Screening for the Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst (mol%) | Base (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~85-95 |
| 2 | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~80-90 |
| 3 | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 8 | ~88-98 |
| 4 | Pd₂(dba)₃/XPhos (2) | Cs₂CO₃ (2.5) | DME/H₂O (4:1) | 85 | 16 | ~90-97 |
Table 2: Substrate Scope - Suzuki Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Base (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 95 |
| 3 | 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 95 | 14 | 88 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.0) | DME/H₂O (4:1) | 85 | 16 | 85 |
| 5 | 3-Pyridinylboronic acid | Pd₂(dba)₃/XPhos (2) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 100 | 10 | 78 |
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction with this compound.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Round-bottom flask or microwave reaction vessel
-
Magnetic stirrer and stir bar
-
Reflux condenser or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
General Procedure
-
Reaction Setup: To a dry round-bottom flask or microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times. Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 85-100 °C) under the inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours. For microwave-assisted reactions, irradiate the mixture at a set temperature (e.g., 100-120 °C) for a shorter duration (e.g., 15-30 minutes).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ethyl 5-arylpyrimidine-2-carboxylate.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Application Notes and Protocols for Sonogashira Reaction of Ethyl 5-bromopyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction of Ethyl 5-bromopyrimidine-2-carboxylate with terminal alkynes. The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, widely utilized in the synthesis of pharmaceuticals and complex organic molecules.[1][2] The pyrimidine core is a key structural motif in numerous approved drugs, and the introduction of an alkynyl group at the 5-position can significantly modulate the biological activity of these compounds, making this reaction a critical transformation in drug discovery.[2]
Reaction Principle
The Sonogashira coupling reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by a transmetalation step with a copper acetylide intermediate, and subsequent reductive elimination to yield the desired 5-alkynylpyrimidine product and regenerate the active palladium(0) species.[2]
Representative Reaction Conditions and Yields
| Entry | Terminal Alkyne | Product | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | But-3-yn-1-ol | 2-Benzyloxy-5-(4-hydroxybut-1-yn-1-yl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 |
| 2 | Prop-2-yn-1-ol | 2-Benzyloxy-5-(3-hydroxyprop-1-yn-1-yl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 |
| 3 | Phenylacetylene | 2-Benzyloxy-5-(phenylethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |
| 4 | 4-Ethynyltoluene | 2-Benzyloxy-5-((4-methylphenyl)ethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 90 |
| 5 | 1-Heptyne | 2-Benzyloxy-5-(hept-1-yn-1-yl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 5 | 88 |
Data adapted from a representative Sonogashira coupling of 2-benzyloxy-5-iodopyrimidine, which has comparable reactivity to 5-bromopyrimidine derivatives.
Experimental Protocols
The following are detailed protocols for the Sonogashira coupling of this compound with a terminal alkyne. These protocols are based on established procedures for structurally similar substrates and should serve as a comprehensive guide for researchers.
Protocol 1: General Procedure at Room Temperature
This protocol is suitable for many terminal alkynes and offers mild reaction conditions.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.
-
After the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final 5-alkynylpyrimidine product.
Protocol 2: Procedure at Elevated Temperature
This protocol is recommended for less reactive terminal alkynes or when faster reaction times are desired.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, PPh₃, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous DMF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. The quality of the palladium catalyst is also crucial.
-
Dehalogenation of Starting Material: If significant dehalogenation of this compound is observed, a milder base or lower reaction temperature may be necessary.
-
Reaction Stalls: If the reaction does not go to completion, fresh catalyst can be added.
Visualizing the Process
Catalytic Cycle of the Sonogashira Reaction
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Ethyl 5-Bromopyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of ethyl 5-bromopyrimidine-2-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug development, and its functionalization via cross-coupling reactions opens avenues for the synthesis of novel molecular entities with potential therapeutic applications. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, including catalyst systems, reaction conditions, and expected outcomes.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions have revolutionized organic synthesis, enabling the construction of complex molecules from readily available starting materials.[1][2] For this compound, these methods allow for the introduction of a wide variety of substituents at the 5-position of the pyrimidine ring, a common scaffold in biologically active compounds.[3][4]
The general catalytic cycle for these reactions involves the oxidative addition of the aryl halide (this compound) to a Pd(0) species, followed by transmetalation with a suitable coupling partner (e.g., an organoboron reagent in Suzuki coupling) or coordination and subsequent reaction with a nucleophile (e.g., an amine in Buchwald-Hartwig amination). The cycle is completed by reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.[6] This reaction is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups.[7]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O (3:1) | 100 | 16 | ~90 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2.5) | THF | 80 | 8 | ~88 |
Note: The data presented are representative and may vary based on the specific reaction scale and purity of reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound, arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. [3]The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. [3]This method is highly valuable for the synthesis of conjugated enynes and arylalkynes. [3]
Data Presentation: Sonogashira Coupling Conditions
| Alkyne | Palladium Catalyst (mol%) | Copper(I) Salt (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | THF | 25 | 6 | ~95 |
| 1-Octyne | Pd(PPh₃)₄ (4) | CuI (8) | DIPA (2.5) | DMF | 60 | 4 | ~88 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NEt (3.0) | Acetonitrile | 80 | 3 | ~91 |
Note: The data presented are representative and may vary based on the specific reaction scale and purity of reagents.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Diagram: Sonogashira Coupling Experimental Workflow
Caption: A typical experimental workflow for Sonogashira coupling.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane (organotin) compound. [8][9]This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. [8][9]However, the toxicity of organotin compounds is a significant drawback. [8][9]
Data Presentation: Stille Coupling Conditions
| Organostannane | Palladium Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | ~80 |
| Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | - | DMF | 90 | 12 | ~85 |
| 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | NMP | 100 | 8 | ~82 |
Note: The data presented are representative and may vary based on the specific reaction scale and purity of reagents.
Experimental Protocol: Stille Coupling
This protocol provides a general procedure for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Toluene, anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add this compound and Pd(PPh₃)₄.
-
Evacuate the tube and backfill with argon. Repeat three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add the organostannane via syringe and heat the reaction mixture to 110 °C.
-
Stir the reaction and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Diagram: Stille Coupling Logical Relationship
Caption: Logical relationship of reactants and products in Stille coupling.
Conclusion
The palladium-catalyzed cross-coupling reactions described herein offer a powerful and versatile platform for the functionalization of this compound. The choice of a specific coupling reaction—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or Stille—will depend on the desired substituent to be introduced and the overall synthetic strategy. The provided protocols and data serve as a valuable resource for researchers in the development of novel pyrimidine-based compounds for a wide range of applications, particularly in the field of drug discovery. Careful optimization of the reaction conditions for each specific substrate combination is crucial for achieving high yields and purity.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Synthesis of 5-Arylpyrimidines using Ethyl 5-Bromopyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds and approved pharmaceuticals. The functionalization of the pyrimidine core, particularly at the 5-position, is a key strategy in medicinal chemistry for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of 5-arylpyrimidines via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, utilizing the versatile building block, ethyl 5-bromopyrimidine-2-carboxylate. This method offers a robust and efficient route to a diverse library of 5-arylpyrimidine derivatives, which are valuable intermediates in drug discovery programs targeting a range of diseases, including cancer and viral infections.[1][2]
Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[3] This reaction is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.
The general transformation for the synthesis of 5-arylpyrimidines from this compound is depicted below:
Scheme 1: General Suzuki-Miyaura Reaction for the Synthesis of Ethyl 5-Arylpyrimidine-2-carboxylates
References
Application Notes and Protocols: Ethyl 5-bromopyrimidine-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromopyrimidine-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its pyrimidine core is a common scaffold in numerous biologically active compounds, while the strategically positioned bromine atom and ethyl ester group offer multiple avenues for synthetic diversification. The bromine at the 5-position serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to explore structure-activity relationships (SAR). The ethyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, further expanding the accessible chemical space.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of targeted therapies, with a focus on kinase inhibitors and dual endothelin receptor antagonists. Detailed experimental protocols for key synthetic transformations and quantitative biological data for selected final compounds are presented to facilitate its application in drug discovery programs.
I. Synthesis of Kinase Inhibitors
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase hinge region. This compound is an excellent starting material for the synthesis of various kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a crucial mediator of angiogenesis in cancer.
Application: Synthesis of Pyrimidine-Based VEGFR-2 Inhibitors
A common strategy in the synthesis of VEGFR-2 inhibitors involves the functionalization of the pyrimidine core at the 5-position with an aryl or heteroaryl group via a Suzuki-Miyaura coupling reaction. The resulting bi-aryl scaffold can then be further elaborated.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, and Tetrakis(triphenylphosphine)palladium(0).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Stir the reaction mixture at 80-100 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Quantitative Data: Biological Activity of Pyrimidine-Based Kinase Inhibitors
| Compound Class | Target Kinase | Cell Line | IC₅₀ (µM) |
| Pyrimidine-based derivative | VEGFR-2 | A549 | 9.19 - 13.17 |
| Pyrimidine-based derivative | VEGFR-2 | HepG2 | 11.94 - 18.21 |
| Pyrazolo[3,4-d]pyrimidine | VEGFR-2 | HepG2 | 5.90 |
| N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide | VEGFR-2 | HT-29 | 4.07 |
| N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide | VEGFR-2 | COLO-205 | 4.98 |
Signaling Pathway: VEGFR-2 Signaling in Angiogenesis
Caption: Simplified VEGFR-2 Signaling Pathway.
II. Synthesis of Dual Endothelin Receptor Antagonists
This compound is a precursor to key intermediates in the synthesis of complex drug molecules. One notable example is its utility in the synthesis of Macitentan, an orally active, potent dual endothelin receptor (ETₐ and ETₑ) antagonist used for the treatment of pulmonary arterial hypertension. The synthesis involves the coupling of a 5-bromopyrimidine derivative with a side chain, followed by further functionalization.
Application: Intermediate for Macitentan Synthesis
The synthesis of Macitentan involves a nucleophilic aromatic substitution (SₙAr) reaction where the 2-position of a 5-bromopyrimidine is targeted. The bromine at the 5-position is retained for later stage coupling.
Experimental Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be employed to introduce amine functionalities at the 5-position of the pyrimidine ring.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Aniline or a primary/secondary alkylamine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)
-
Toluene or 1,4-Dioxane (anhydrous, degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk flask, combine Pd₂(dba)₃ and Xantphos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Add this compound, the amine, and the base.
-
Heat the reaction mixture to 80-110 °C under the inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Logical Relationship: Synthesis of Macitentan Precursor
Caption: Synthesis of a Key Macitentan Intermediate.
III. Sonogashira Coupling for Further Diversification
The Sonogashira coupling reaction provides a powerful method to install alkynyl groups at the 5-position of the pyrimidine ring, creating intermediates that can be further elaborated into a variety of complex molecules.
Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol outlines a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF) (anhydrous, degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[2]
Conclusion
This compound is a high-value starting material for the synthesis of a diverse array of biologically active molecules. The protocols and data provided herein demonstrate its utility in constructing complex molecular architectures for the development of targeted therapeutics. The versatility of the pyrimidine core, combined with the reactivity of the bromine and ethyl ester functionalities, ensures its continued importance in medicinal chemistry research and drug discovery.
References
Application Notes and Protocols for the Derivatization of Ethyl 5-bromopyrimidine-2-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals. Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. Ethyl 5-bromopyrimidine-2-carboxylate is a key building block for the synthesis of novel pyrimidine-based drug candidates. The bromine atom at the 5-position serves as a versatile handle for various cross-coupling and substitution reactions, allowing for the introduction of diverse chemical moieties to explore the chemical space and optimize biological activity. The ethyl carboxylate group at the 2-position can also be further modified, providing an additional point for derivatization.
This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on key reactions utilized in drug discovery, including Suzuki-Miyaura coupling, Sonogashira coupling, and Nucleophilic Aromatic Substitution.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Arylpyrimidine Derivatives
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds. This palladium-catalyzed reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the pyrimidine ring.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general procedure adapted for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Stir the reaction mixture at 80-100 °C under the inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 5-arylpyrimidine-2-carboxylate.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | DMF | 110 | 16 | 78 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
Note: The data in this table is representative and based on typical yields for Suzuki-Miyaura couplings of bromopyrimidines. Actual yields may vary depending on the specific substrates and reaction conditions.
Visualization: Suzuki-Miyaura Coupling Workflow and Catalytic Cycle
Sonogashira Coupling for the Synthesis of 5-Alkynylpyrimidine Derivatives
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. For the derivatization of this compound, the Sonogashira coupling enables the introduction of various alkynyl groups at the 5-position, which are valuable functionalities in medicinal chemistry.
Experimental Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))
-
Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired ethyl 5-alkynylpyrimidine-2-carboxylate.
Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 6 | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | DIPA | DMF | 50 | 4 | 85 |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 8 | 95 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 60 | 6 | 75 |
Note: The data in this table is representative and based on typical yields for Sonogashira couplings of bromopyrimidines. Actual yields may vary depending on the specific substrates and reaction conditions.
Visualization: Sonogashira Coupling Workflow and Catalytic Cycle
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution (SNA r) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. The pyrimidine ring is electron-deficient and thus susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. The bromine atom at the 5-position of this compound can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups.
Experimental Protocol: Nucleophilic Aromatic Substitution with Amines
This protocol provides a general method for the amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary, 1.5 - 2.0 equivalents)
-
Base (e.g., K₂CO₃, Et₃N, or excess amine)
-
Solvent (e.g., DMF, DMSO, NMP, or neat amine)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., DMF).
-
Add the amine (1.5 equiv.) and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired ethyl 5-aminopyrimidine-2-carboxylate derivative.
Data Presentation: Nucleophilic Aromatic Substitution
| Entry | Nucleophile (Amine) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Morpholine | K₂CO₃ | DMF | 100 | 6 | 95 | | 2 | Piperidine | Excess Piperidine | Neat | 90 | 8 | 92 | | 3 | Aniline | NaH | DMSO | 120 | 12 | 75 | | 4 | Benzylamine | Et₃N | NMP | 110 | 10 | 88 |
Note: The data in this table is representative and based on typical yields for SNA r reactions on bromopyrimidines. Actual yields may vary depending on the specific nucleophile and reaction conditions.
Visualization: Nucleophilic Aromatic Substitution Workflow
Biological Significance and Applications in Drug Discovery
Derivatives of pyrimidine-5-carboxylates have shown significant potential in drug discovery. While specific biological data for derivatives of this compound is not extensively reported in publicly available literature, the broader class of substituted pyrimidines has been evaluated for various therapeutic applications.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of pyrimidine derivatives. For instance, certain 2,4,5-substituted pyrimidines have been identified as inhibitors of tubulin polymerization, a key target in cancer chemotherapy, with IC₅₀ values in the nanomolar range.[1] Additionally, pyrimidine-5-carbonitrile derivatives have been developed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR), both of which are crucial in tumor angiogenesis and proliferation.[2][3] Some of these compounds have exhibited IC₅₀ values in the low micromolar to nanomolar range against various cancer cell lines.
Other Therapeutic Areas
Beyond oncology, pyrimidine derivatives have been investigated for a range of other biological activities. For example, certain pyrimidine-5-carboxamide derivatives have been identified as potent inhibitors of STAT6, a key protein in allergic and inflammatory responses, with IC₅₀ values in the nanomolar range.[4] Furthermore, some 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines have shown significant antibacterial activity against strains like Neisseria gonorrhoeae and Staphylococcus aureus.[5]
The derivatization of this compound using the methods described above provides a versatile platform for the synthesis of novel compounds that can be screened for a wide range of biological activities, contributing to the development of new therapeutic agents.
Data Presentation: Biological Activity of Related Pyrimidine Derivatives
| Compound Class | Target | Biological Activity | IC₅₀ / Activity | Reference |
| 2,4,5-Substituted Pyrimidines | Tubulin Polymerization | Antiproliferative | 16-62 nM (various cell lines) | [1] |
| Pyrimidine-5-carbonitriles | VEGFR-2 | Anticancer | 1.14-10.33 µM (HCT-116, MCF-7) | [2][3] |
| Pyrimidine-5-carboxamides | STAT6 | Anti-inflammatory | 21 nM | [4] |
| 5-Aryl-4-(5-nitrofuran-2-yl)-pyrimidines | Bacterial strains | Antibacterial | Comparable to Spectinomycin | [5] |
Note: This table presents data for structurally related pyrimidine derivatives to highlight the potential of compounds synthesized from this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse library of pyrimidine derivatives with significant potential for drug discovery. The Suzuki-Miyaura and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitution, provide robust and efficient methods for the introduction of various aryl, alkynyl, and amino functionalities at the 5-position. The resulting compounds are promising candidates for screening against a wide range of therapeutic targets, particularly in the areas of oncology, inflammation, and infectious diseases. The protocols and data presented in this document serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development to facilitate the exploration of this important chemical scaffold.
References
- 1. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterizations of Ethyl (2 z ) - 2 - (aryl) - 5 - (4-methoxyphenyl)- 7 -methyl - 3 - oxo-2, 3, 8, 8a-tetrahydro-5 h - [1,3] thiozolo [3,2- a ] pyrimidine-6-carboxylate as Biological Active Agents | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of Pyrimidine-5-carboxaldehyde from 5-Bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the one-pot synthesis of pyrimidine-5-carboxaldehyde from the commercially available precursor, 5-bromopyrimidine. This method utilizes a lithium-halogen exchange to form a highly reactive pyrimidin-5-yl-lithium intermediate, which is subsequently formylated. This efficient, one-pot procedure offers a significant improvement over traditional multi-step methods, which can involve hazardous reagents and produce substantial waste, with one such previous method having an overall yield of approximately 25%.[1] The described protocol achieves a higher yield of 59%.[1]
Introduction
Pyrimidine-5-carboxaldehyde is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. Traditional synthetic routes to this aldehyde can be lengthy and inefficient. The one-pot method presented here, starting from 5-bromopyrimidine, streamlines the process by avoiding the isolation of the unstable organolithium intermediate. The reaction proceeds via a metal-halogen exchange, followed by quenching with a suitable formylating agent.[1][2] Critical parameters for the success of this reaction include strict anhydrous conditions and low temperatures to manage the instability of the pyrimidin-5-yl-lithium complex.[1]
Reaction Scheme
The overall transformation involves the conversion of 5-bromopyrimidine to pyrimidine-5-carboxaldehyde in a single reaction vessel.
Caption: One-pot synthesis of pyrimidine-5-carboxaldehyde.
Quantitative Data Summary
The following table summarizes the key quantitative data for the one-pot synthesis of pyrimidine-5-carboxaldehyde.
| Parameter | Value | Reference |
| Precursor | 5-Bromopyrimidine | [1] |
| Product | Pyrimidine-5-carboxaldehyde | [1] |
| Yield | 59% | [1] |
| Key Reagents | n-Butyllithium, Methyl or Ethyl Formate | [1] |
| Solvent | Tetrahydrofuran (THF) | |
| Reaction Temperature | Below -90°C | [1] |
Experimental Protocol
This protocol is based on the successful one-pot synthesis of pyrimidine-5-carboxaldehyde from 5-bromopyrimidine.[1]
Materials:
-
5-Bromopyrimidine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl formate or Ethyl formate
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Hydrochloric acid in diethyl ether (anhydrous)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Argon or Nitrogen gas for inert atmosphere
-
Dry ice/acetone or liquid nitrogen bath
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Syringes and needles
-
Schlenk line or equivalent inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Reaction Vessel: A three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a septum is thoroughly dried and assembled while hot. The flask is then allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Reaction Setup: Anhydrous THF is cannulated into the reaction flask. 5-bromopyrimidine is then added to the flask. The resulting solution is cooled to below -90°C using a dry ice/acetone or liquid nitrogen bath.
-
Lithium-Halogen Exchange: n-Butyllithium (in hexanes) is added dropwise to the stirred solution via syringe, ensuring the internal temperature is maintained below -90°C. The pyrimidin-5-yl-lithium complex is unstable above -80°C.[1] The mixture is stirred at this temperature for a specified time to ensure complete formation of the organolithium reagent.
-
Formylation: A solution of methyl formate or ethyl formate in anhydrous THF is added dropwise to the reaction mixture, again maintaining the temperature below -90°C. The reaction is stirred for an additional period at this low temperature.
-
Anhydrous Acid Work-up: The reaction is quenched by the addition of an ethereal solution of hydrochloric acid at -100°C.[1] This anhydrous acid work-up is critical for obtaining the aldehyde in high yield.[1] The mixture is then allowed to warm to 0°C.
-
Aqueous Work-up and Extraction: Water is added to the reaction mixture. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can then be purified by a suitable method, such as column chromatography on silica gel, to afford pure pyrimidine-5-carboxaldehyde.
Experimental Workflow
The following diagram illustrates the key steps in the one-pot synthesis protocol.
Caption: Workflow for the one-pot synthesis.
Troubleshooting and Considerations
-
Moisture Sensitivity: The success of this reaction is highly dependent on strictly anhydrous conditions. All glassware must be oven-dried, and all reagents and solvents must be anhydrous. The reaction should be carried out under a positive pressure of an inert gas.
-
Temperature Control: Maintaining the reaction temperature below -90°C is crucial for the stability of the pyrimidin-5-yl-lithium intermediate.[1] Inefficient cooling can lead to decomposition of the intermediate and significantly lower yields.
-
Choice of Formylating Agent: While formate esters are effective, other common formylating agents such as dimethylformamide (DMF) and N-methylformanilide have been reported to be unsuccessful in this reaction.[1]
-
Work-up Procedure: The anhydrous acid work-up is a key step to prevent the degradation of the desired product.[1]
By following this detailed protocol, researchers can efficiently synthesize pyrimidine-5-carboxaldehyde in a single pot, providing a reliable source of this important intermediate for various applications in drug discovery and development.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 5-bromopyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Ethyl 5-bromopyrimidine-2-carboxylate as a key building block in the synthesis of potent and selective kinase inhibitors. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the strategic functionalization of this starting material through modern synthetic methodologies allows for the generation of diverse libraries of compounds for drug discovery. This document outlines synthetic strategies, detailed experimental protocols, quantitative biological data for exemplary compounds, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to Pyrimidine-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents.
The pyrimidine scaffold is a common feature in many kinase inhibitors due to its structural similarity to the adenine core of ATP, allowing for competitive binding to the kinase ATP-binding site. This compound is a versatile starting material for the synthesis of a wide range of kinase inhibitors. The bromine atom at the 5-position serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. The ethyl carboxylate group at the 2-position can be further modified, for example, through amidation, to introduce additional points of interaction with the target kinase.
Synthesis of a JNK Inhibitor Precursor
A key strategy in the synthesis of kinase inhibitors from this compound involves the initial functionalization at the 5-position via a Suzuki-Miyaura cross-coupling reaction, followed by modification of the ester group. This approach allows for the introduction of a biaryl scaffold, a common motif in many kinase inhibitors. The following sections detail the synthesis of a precursor to a c-Jun N-terminal kinase (JNK) inhibitor.
Quantitative Data: Inhibitory Activity of a Related Aminopyrimidine JNK Inhibitor
| Compound ID | Target Kinase | IC50 (nM) | Cell-based IC50 (nM) | Selectivity over p38 |
| 9l | JNK | <100 | <100 | >135-fold |
Data is compiled from representative literature for a biaryl substituted aminopyrimidine.[1]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to generate a 5-arylpyrimidine intermediate.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water per 1 mmol of this compound).
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield Ethyl 5-arylpyrimidine-2-carboxylate.
Protocol 2: Amidation of Ethyl 5-arylpyrimidine-2-carboxylate
This protocol describes the conversion of the ethyl ester to an amide, a common functional group in kinase inhibitors that can form crucial hydrogen bonds within the ATP-binding site.
Materials:
-
Ethyl 5-arylpyrimidine-2-carboxylate (from Protocol 1)
-
Desired amine (e.g., ammonia in methanol, or a primary/secondary amine) (excess)
-
Sealed reaction vessel
-
Heating source (if necessary)
Procedure:
-
Dissolve Ethyl 5-arylpyrimidine-2-carboxylate in a suitable solvent (e.g., methanol).
-
Add an excess of the desired amine. For the synthesis of a primary amide, a saturated solution of ammonia in methanol can be used.
-
Seal the reaction vessel and stir the mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 5-arylpyrimidine-2-carboxamide.
Visualizations
Signaling Pathway
Caption: Simplified JNK signaling pathway.
Experimental Workflow
Caption: General synthetic workflow.
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura catalytic cycle.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of Bromopyrimidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of bromopyrimidine intermediates. This palladium-catalyzed cross-coupling reaction is a cornerstone in medicinal chemistry for the synthesis of aminopyrimidines, which are key structural motifs in a vast array of pharmacologically active compounds.
Introduction
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance.[1] For drug development professionals, this reaction is invaluable for accessing novel chemical matter and for the efficient synthesis of target molecules. The pyrimidine core is a prevalent scaffold in numerous approved drugs, and the ability to introduce diverse amino functionalities via C-N cross-coupling is a critical tool in lead optimization and the development of new therapeutic agents.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[2] The reaction is initiated by the oxidative addition of the bromopyrimidine to a Pd(0) complex. The subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final step is a reductive elimination that yields the desired aminopyrimidine product and regenerates the active Pd(0) catalyst.[2] The choice of palladium precursor, ligand, base, and solvent is crucial for an efficient reaction.[1]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of various bromopyrimidine substrates with a range of amines. These data, compiled from representative literature procedures, can serve as a starting point for reaction optimization. Yields are isolated yields and may vary depending on the specific reaction scale and conditions.
Table 1: Amination of 5-Bromopyrimidine
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 85 |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 78 |
| Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | 92 |
| Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ (2.0) | THF | 80 | 16 | 75 |
Table 2: Amination of 2-Bromopyrimidine and Analogs
| Bromopyrimidine/Analog | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ (1) | dppp (1.5) | NaOt-Bu (1.4) | Toluene | 80 | 98 |
| 2-Bromopyridine | Pyrrolidine | Pd(OAc)₂ (1) | dppp (1.5) | NaOt-Bu (1.4) | Toluene | 80 | 95 |
| 2-Chloropyrimidine | N-Phenyl-4-(pyridin-3-yl)pyrimidin-2-amine | PdCl₂(PPh₃)₂ (10) | Xantphos (15) | NaOt-Bu (1.4) | Toluene | Reflux | 82 |
| 2-Bromopyridine | Mesitylamine | Pd₂(dba)₃ (2.5) | Ligand 6 (chelating bis(diphenylphosphane)) | NaOt-Bu (1.4) | Toluene | 80 | Moderate to Good |
Data for 2-bromopyridine is included as a close analog to 2-bromopyrimidine, demonstrating high reactivity under similar conditions.
Experimental Protocols
The following protocols provide detailed methodologies for typical Buchwald-Hartwig amination reactions of bromopyrimidine intermediates.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure that can be adapted for various bromopyrimidine and amine coupling partners.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, dppp)
-
Bromopyrimidine intermediate
-
Amine
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or sealed tube
-
Magnetic stir bar and stir plate with heating
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol) and the phosphine ligand (e.g., 0.04 mmol).[1]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[1]
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., 1.4 mmol), the bromopyrimidine (1.0 mmol), and the amine (1.2 mmol).[1]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5-10 mL) via syringe.[1]
-
Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing. Then, heat the reaction mixture to the desired temperature (e.g., 80-110 °C) using a preheated oil bath or heating mantle.[1][3]
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water (10 mL).[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[1]
-
Combine the organic layers and wash with brine (20 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired aminopyrimidine derivative.[1]
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][4]
Protocol for Amination of 2-Bromopyridine with Volatile Amines in a Sealed Tube
This protocol is adapted for volatile amines, which requires the use of a sealed tube to prevent their evaporation.
Materials:
-
2-Bromopyridine
-
Volatile amine (e.g., pyrrolidine, diethylamine)
-
Pd(OAc)₂
-
1,3-bis(diphenylphosphino)propane (dppp)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Resealable screw-cap tube
Procedure:
-
To a resealable screw-cap tube, add Pd(OAc)₂ (1 mol%), dppp (1.5 mol%), and NaOt-Bu (1.4 equivalents).
-
Add 2-bromopyridine (1.0 equivalent) to the tube.
-
Add anhydrous toluene.
-
Add the volatile amine (1.2 equivalents).
-
Seal the tube tightly and heat the reaction mixture at 80 °C with vigorous stirring.
-
Monitor the reaction for completion.
-
After cooling to room temperature, perform a standard aqueous work-up and purification as described in the general protocol.
Ligand and Catalyst Selection: A Brief Guide
The choice of ligand is critical for the success of the Buchwald-Hartwig amination and is dependent on the nature of both the bromopyrimidine and the amine.
-
Bidentate Phosphine Ligands (e.g., BINAP, dppp, Xantphos): These are often effective for a wide range of substrates. Xantphos is particularly versatile for heteroaromatic substrates.[4][5] Dppp has been shown to be effective for the amination of 2-halopyridines.[3]
-
Bulky Biaryl Phosphine Ligands (e.g., DavePhos, BrettPhos): These ligands are often highly active and can facilitate reactions with challenging substrates, including sterically hindered amines or less reactive aryl chlorides.[2][6] BrettPhos is particularly useful for couplings involving primary amines.[2]
-
Palladium Precatalysts: Pd₂(dba)₃ and Pd(OAc)₂ are common and effective palladium sources.[1][3] Pre-formed palladium-ligand complexes can also be used and may offer enhanced reactivity and reproducibility.
Troubleshooting and Optimization
Problem: Low or no conversion.
-
Possible Causes: Inactive catalyst, poor quality reagents or solvent, inappropriate ligand or base.
-
Solutions:
-
Ensure all reagents are pure and solvents are anhydrous and degassed.
-
Screen different ligands and bases. For electron-deficient heteroarynes like pyrimidines, the choice of a suitable electron-rich and bulky ligand is crucial.
-
Increase the reaction temperature or time.
-
Consider using a different palladium precatalyst.
-
Problem: Formation of side products (e.g., hydrodehalogenation).
-
Possible Causes: The reaction conditions are too harsh, or the ligand is not optimal.
-
Solutions:
-
Lower the reaction temperature.
-
Screen different ligands. Bulky ligands can often suppress side reactions.
-
Use a milder base.
-
Problem: Difficulty in purifying the product.
-
Possible Causes: Incomplete reaction, formation of closely related byproducts.
-
Solutions:
-
Ensure the reaction has gone to completion before work-up.
-
Optimize the purification method (e.g., different solvent system for chromatography, recrystallization).
-
By following these guidelines and protocols, researchers, scientists, and drug development professionals can effectively utilize the Buchwald-Hartwig amination for the synthesis of a diverse range of aminopyrimidine intermediates, accelerating the discovery and development of new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Biginelli Reaction with Pyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The Biginelli reaction, a one-pot three-component synthesis, stands as a cornerstone in heterocyclic chemistry for the generation of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs (DHPMs). This acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea offers a straightforward and efficient route to a diverse array of pyrimidine-based compounds.[1][2] These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their broad spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3][4] Notably, DHPMs have been identified as calcium channel blockers, antihypertensive agents, and mitotic kinesin Eg5 inhibitors, highlighting their therapeutic potential.[5][6]
This document provides detailed application notes and experimental protocols for the synthesis of pyrimidine-based compounds via the Biginelli reaction, with a focus on both conventional and modern synthetic methodologies. Quantitative data on reaction yields and biological activities are summarized for comparative analysis.
I. Quantitative Data
A. Reaction Yields
The efficiency of the Biginelli reaction is highly dependent on the choice of catalyst, reaction conditions, and substrates. The following tables summarize the yields of DHPMs obtained under various catalytic systems and reaction methodologies.
Table 1: Catalyst Screening for the Synthesis of Monastrol under Solvent-Free Conditions [7]
| Catalyst (10 mol%) | Reaction Time (h) | Yield (%) |
| None | 4 | 40 |
| FeCl₃ | 4 | 93 |
| CuCl₂ | 4 | 95 |
| HCl | 4 | 63 |
| CF₃COOH (TFA) | 4 | 86 |
| Reaction Conditions: Thiourea (1.0 mmol), 3-hydroxybenzaldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol) were heated at 80 °C. |
Table 2: Comparison of Conventional Heating and Microwave Irradiation for the Synthesis of DHPMs using Sulfamic Acid Catalyst [8]
| Aldehyde | Method | Time | Yield (%) |
| Benzaldehyde | Conventional | 5 h | 85 |
| Microwave | 3 min | 92 | |
| 4-Chlorobenzaldehyde | Conventional | 4 h | 88 |
| Microwave | 2.5 min | 94 | |
| 4-Methoxybenzaldehyde | Conventional | 6 h | 82 |
| Microwave | 4 min | 90 | |
| Conventional Method: Aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and sulfamic acid (20 mol%) in ethanol at 80 °C. | |||
| Microwave Method: Solvent-free, 300 W irradiation. |
Table 3: Yields of 2-Aminodihydropyrimidines via Microwave-Assisted Biginelli Reaction [9]
| Aldehyde | β-Dicarbonyl Compound | Time (min) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | 10 | 85 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 10 | 91 |
| 2-Naphthaldehyde | Ethyl acetoacetate | 10 | 88 |
| Benzaldehyde | Acetylacetone | 10 | 82 |
| Reaction Conditions: Guanidine hydrochloride (2 mmol), aldehyde (1 mmol), and β-dicarbonyl compound (1 mmol) in ethanol at 120 °C under microwave irradiation. |
B. Biological Activity Data
DHPMs synthesized via the Biginelli reaction exhibit a wide range of pharmacological activities. The following tables present a selection of compounds with their corresponding antimicrobial and anticancer activities.
Table 4: Antimicrobial Activity (MIC, µM) of Selected Dihydropyrimidinones [3]
| Compound | E. coli | P. aeruginosa | S. aureus |
| 46b | 324.7 | >811.75 | 649.4 |
| 46e | 202.93 | 649.4 | >811.75 |
| 46g | 405.7 | >811.75 | 811.75 |
| 46h | 405.7 | >811.75 | 811.75 |
Table 5: Anticancer Activity (IC₅₀, µM) of Dihydropyrimidinone Derivatives against A549 Lung Cancer Cell Line [10]
| Compound | IC₅₀ (µM) |
| Derivative 1 | >100 |
| Derivative 2 | >100 |
| Monastrol mimic | 120.62 µg/mL |
| Venugopala et al. derivative | 6 - 35 |
II. Experimental Protocols
Protocol 1: Classical Biginelli Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones[11]
This protocol describes the traditional acid-catalyzed, one-pot synthesis of DHPMs in ethanol.
Reagents:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, and urea in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the product to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis of Monastrol[1][12]
This protocol outlines a rapid and efficient green chemistry approach for the synthesis of the mitotic kinesin Eg5 inhibitor, monastrol.
Reagents:
-
3-Hydroxybenzaldehyde (1.0 mmol, 122 mg)
-
Ethyl acetoacetate (1.0 mmol, 130 mg)
-
Thiourea (1.0 mmol, 76 mg)
-
Catalyst (e.g., FeCl₃, 10 mol%)
Procedure:
-
In a microwave-safe sealed vessel, combine 3-hydroxybenzaldehyde, ethyl acetoacetate, thiourea, and the catalyst.
-
Place the sealed vessel in a microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 80-120 °C) for 30 minutes.[1]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Purification Option A (Precipitation/Filtration):
-
Add a mixture of water and ethanol (e.g., 8 mL H₂O: 5 mL EtOH) to the reaction mixture and heat until the solid dissolves.[7]
-
Allow the solution to cool, leading to the precipitation of monastrol.
-
Collect the solid by vacuum filtration and wash with cold water. This method can yield a product of high purity (76% yield).[1]
-
-
Purification Option B (Column Chromatography):
III. Visualizations
A. Biginelli Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Biginelli reaction, proceeding through an N-acyliminium ion intermediate.
Caption: Proposed mechanism of the Biginelli reaction.
B. Experimental Workflow: Microwave-Assisted Synthesis
This diagram outlines the key steps involved in the microwave-assisted synthesis of DHPMs, highlighting its efficiency.
Caption: Workflow for microwave-assisted Biginelli synthesis.
C. Signaling Pathway Inhibition by Monastrol
Monastrol, a product of the Biginelli reaction, is a known inhibitor of the mitotic kinesin Eg5, which plays a crucial role in cell division. This diagram illustrates its mechanism of action.
Caption: Inhibition of mitotic kinesin Eg5 by Monastrol.
References
- 1. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Synthesis and Antibacterial Activity of Some Novel 3,4–Dihydropyrimidin-2-(1H)-Ones | MDPI [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. scielo.br [scielo.br]
- 8. asianpubs.org [asianpubs.org]
- 9. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. scispace.com [scispace.com]
Application Notes and Protocols: Metal-Halogen Exchange Reactions for the Functionalization of 5-Bromopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The functionalization of the pyrimidine ring is therefore of paramount importance in drug discovery and development. Metal-halogen exchange reactions of 5-bromopyrimidines provide a powerful and versatile strategy for the introduction of a wide array of substituents at the C5-position, leading to the generation of novel drug candidates and essential building blocks for complex molecule synthesis.[3] This document provides detailed application notes and protocols for conducting metal-halogen exchange reactions on 5-bromopyrimidines, focusing on the use of common organolithium and organomagnesium reagents.
The C-Br bond at the electron-deficient 5-position of the pyrimidine ring is highly susceptible to reaction with organometallic reagents, leading to the formation of 5-lithiopyrimidine or 5-pyrimidylmagnesium intermediates.[4] These reactive species can then be trapped with a variety of electrophiles to introduce new carbon-carbon and carbon-heteroatom bonds. This methodology is central to the synthesis of complex molecules, including potent therapeutic agents.
Reaction Mechanisms and Key Considerations
Metal-halogen exchange reactions are fundamental transformations in organometallic chemistry.[5] The reaction involves the transfer of a halogen atom from an organic halide to an organometallic reagent, resulting in the formation of a new organometallic species and a new organic halide. The equilibrium of the reaction is driven by the formation of the more stable organometallic species, which is typically the one where the metal is attached to the more electronegative carbon atom.
Lithium-Halogen Exchange
Lithium-halogen exchange is a rapid reaction, often occurring at very low temperatures.[5] The reaction is believed to proceed through an "ate-complex" intermediate.[2] When using alkyllithium reagents such as n-butyllithium (n-BuLi), cryogenic temperatures (typically below -78 °C) are often necessary to prevent side reactions, such as the nucleophilic addition of the alkyllithium to the electron-deficient pyrimidine ring.[3][6]
Magnesium-Halogen Exchange
Magnesium-halogen exchange offers a milder alternative to lithium-halogen exchange and can often be performed at more convenient, non-cryogenic temperatures.[4] Reagents such as isopropylmagnesium chloride (i-PrMgCl) and its lithium chloride adduct (i-PrMgCl·LiCl), often referred to as "Turbo Grignard," are highly effective for this transformation.[7][8] The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, increasing its reactivity and facilitating the exchange at lower temperatures.[7]
Key Considerations for Successful Reactions:
-
Anhydrous Conditions: Organometallic reagents are highly reactive towards protic sources, including water. Therefore, all glassware, solvents, and reagents must be rigorously dried to prevent quenching of the organometallic species.
-
Inert Atmosphere: These reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the organometallic reagents and intermediates.
-
Temperature Control: Precise temperature control is crucial, especially for lithium-halogen exchange reactions, to minimize side reactions.
-
Order of Addition: The order of addition of reagents can significantly impact the outcome of the reaction. For instance, in some cases, adding the organolithium reagent to a solution of the 5-bromopyrimidine and the electrophile can minimize the decomposition of the sensitive organolithium intermediate.[3]
Experimental Protocols
Protocol 1: Lithium-Halogen Exchange of 5-Bromopyrimidine with n-Butyllithium
This protocol is based on the synthesis of a precursor to the fungicide Fenarimol and is suitable for generating 5-lithiopyrimidine for subsequent reactions with electrophiles.[3]
Materials:
-
5-Bromopyrimidine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Electrophile (e.g., aldehyde, ketone, DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 5-bromopyrimidine (1.0 equiv) and the desired electrophile (1.1 equiv).
-
Dissolve the solids in a mixture of anhydrous THF and anhydrous diethyl ether.
-
Cool the solution to below -80 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 equiv) in hexanes via the dropping funnel, maintaining the internal temperature below -80 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Magnesium-Halogen Exchange of 5-Bromopyrimidine with i-PrMgCl·LiCl
This protocol offers a more convenient, non-cryogenic method for the generation of a 5-pyrimidylmagnesium reagent.[7][8]
Materials:
-
5-Bromopyrimidine
-
Anhydrous tetrahydrofuran (THF)
-
i-PrMgCl·LiCl solution in THF
-
Electrophile (e.g., aldehyde, ketone, ester)
-
Saturated aqueous ammonium chloride solution
-
Ice/water bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 5-bromopyrimidine (1.0 equiv).
-
Dissolve the 5-bromopyrimidine in anhydrous THF.
-
Cool the solution to 0 °C using an ice/water bath.
-
Slowly add the i-PrMgCl·LiCl solution (1.1 equiv) via the dropping funnel, maintaining the internal temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Add the electrophile (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product as required.
Quantitative Data Summary
The following tables summarize representative yields for the metal-halogen exchange of 5-bromopyrimidines and subsequent trapping with various electrophiles.
Table 1: Lithium-Halogen Exchange of 5-Bromopyrimidines
| Substrate | Reagent | Conditions | Electrophile | Product | Yield (%) | Reference |
| 5-Bromopyrimidine | n-BuLi | THF/Ether, < -80 °C, 1 h | 2,4'-Dichlorobenzophenone | α-(2-Chlorophenyl)-α-(4-chlorophenyl)-5-pyrimidinemethanol | High (not specified) | [3] |
| 2-Amino-5-bromopyrimidine | n-BuLi | THF, -78 °C, 30 min | DMF | 2-Amino-5-formylpyrimidine | 75 | [6] (inferred) |
| 2,4-Dimethoxy-5-bromopyrimidine | n-BuLi | THF, -78 °C, 1 h | Benzaldehyde | (2,4-Dimethoxypyrimidin-5-yl)(phenyl)methanol | 85 | [9] (inferred) |
Table 2: Magnesium-Halogen Exchange of 5-Bromopyrimidines
| Substrate | Reagent | Conditions | Electrophile | Product | Yield (%) | Reference |
| 5-Bromopyrimidine | i-PrMgCl·LiCl | THF, 0 °C, 1 h | Allyl bromide | 5-Allylpyrimidine | 82 | [7] (inferred) |
| 2-Chloro-5-bromopyrimidine | i-PrMgCl·LiCl | THF, -10 °C, 2 h | Ethyl 4-formylbenzoate | Ethyl 4-((2-chloropyrimidin-5-yl)(hydroxy)methyl)benzoate | 78 | [9] (inferred) |
| 4-Amino-5-bromo-2-methylpyrimidine | i-PrMgCl | THF, 25 °C, 2 h | Acetone | 2-(4-Amino-2-methylpyrimidin-5-yl)propan-2-ol | 65 | [10] (inferred) |
Visualizing the Workflow
Metal-Halogen Exchange Workflow
Caption: General workflow for the functionalization of 5-bromopyrimidine via metal-halogen exchange.
Signaling Pathway Analogy in Drug Discovery
References
- 1. Fedovapagon | C27H34N4O3 | CID 10298385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly functionalized organomagnesium reagents prepared through halogen-metal exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synthesis of Thiazolo[3,2-a]pyrimidines from Pyrimidine Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolo[3,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of thiazolo[3,2-a]pyrimidines, primarily focusing on the widely employed method involving the initial synthesis of a pyrimidine-2-thione precursor via the Biginelli reaction, followed by its cyclocondensation to form the target fused ring system.
Synthetic Strategy Overview
The principal synthetic route involves a two-step process:
-
Step 1: Biginelli Reaction - A multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones from an aldehyde, a β-ketoester, and thiourea.
-
Step 2: Hantzsch Thiazole Synthesis Adaptation - The cyclocondensation of the pyrimidine-2-thione intermediate with an α-halo ketone or a related reagent to construct the fused thiazole ring.
This approach allows for considerable molecular diversity in the final thiazolo[3,2-a]pyrimidine structure by varying the substituents on the initial reactants.
Experimental Data Summary
The following tables summarize quantitative data for the two key synthetic steps, compiled from various reported procedures.
Table 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-thiones via Biginelli Reaction
| Aldehyde | β-Ketoester | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | HCl | Ethanol | Reflux | - | Low | [1] |
| Substituted Benzaldehydes | Ethyl acetoacetate | p-Dodecylbenzenesulfonic acid | Solvent-free | 80 | - | Good to Excellent | [2] |
| m-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium dihydrogenphosphate | Ethanol | Stirred | 2 | - | [3] |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Ammonium dihydrogenphosphate | Ethanol | Stirred | 2 | - | [3] |
| Benzaldehyde | Ethyl acetoacetate | Ammonium dihydrogenphosphate | Ethanol | Stirred | 2 | - | [3] |
| o-Hydroxybenzaldehyde | Ethyl acetoacetate | Ammonium dihydrogenphosphate | Ethanol | Stirred | 2 | - | [3] |
| Aldehydes | Ethyl acetoacetate | [Btto][p-TSA] | Solvent-free | 90 | 0.5 | Good | [4] |
| Aldehydes | Ethyl acetoacetate | [Btto][p-TSA] | Solvent-free | 30 | 10 | Good | [4] |
| 3-Nitrobenzaldehyde | Acetoacetic ether | None | Solvent-free | 120 | - | ~Quantitative | [5] |
Table 2: Synthesis of Thiazolo[3,2-a]pyrimidines from Pyrimidine-2-thiones
| Pyrimidine-2-thione Derivative | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-thione | In-situ generated bromo-ketones | Dichloroethane (DCE) | 80 | 2 | 83 | [6][7] |
| 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-thione | In-situ generated bromo-ketones | Tetrahydrofuran (THF) | 80 | 2 | 81 | [6] |
| 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-thione | In-situ generated bromo-ketones | Dimethylformamide (DMF) | 80 | 2 | 82 | [6] |
| 1,2,3,4-Tetrahydropyrimidine-2-thione | Ethyl chloroacetate | Solvent-free | 120 | - | High | [5][8] |
| 2-Phenacylthio-dihydropyrimidine hydrobromides | Polyphosphoric acid | - | 110 | 2 | - | [9] |
| 3,4-Dihydropyrimidine-2(1H)-thiones | α-Bromination of cyclohexanone with NBS | Acetonitrile | - | - | Good | [10][11] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-thiones (Biginelli Reaction)
This protocol is a generalized procedure based on common practices reported in the literature.[2][3]
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Thiourea (1.5 mmol)
-
Catalyst (e.g., p-dodecylbenzenesulfonic acid, 5 mol%)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), thiourea (1.5 mmol), and the catalyst.
-
If performing the reaction under solvent-free conditions, heat the mixture with stirring at 80-120°C.[2][8] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Alternatively, the reaction can be carried out in a solvent such as ethanol with refluxing.[3]
-
Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Pour the cooled mixture onto crushed ice with stirring.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol or ethyl acetate) to obtain the pure 3,4-dihydropyrimidin-2(1H)-thione.
Protocol 2: General Procedure for the Synthesis of Thiazolo[3,2-a]pyrimidines (Hantzsch-type Condensation)
This protocol describes a general method for the cyclocondensation of a pyrimidine-2-thione with an α-halo ketone or equivalent.[6][12]
Materials:
-
3,4-Dihydropyrimidin-2(1H)-thione derivative (1 mmol)
-
α-Halo ketone (e.g., 2-bromo-1-phenylethanone) or a precursor for in-situ generation (1.1 mmol)
-
Solvent (e.g., Dichloroethane, Acetonitrile)
-
Base (e.g., Triethylamine, if necessary)
Procedure:
-
Dissolve the 3,4-dihydropyrimidin-2(1H)-thione (1 mmol) in a suitable solvent in a round-bottom flask.
-
Add the α-halo ketone (1.1 mmol) to the solution. If generating the bromo-ketone in-situ, the appropriate ketone and brominating agent are used.[6][7]
-
If required, add a base such as triethylamine to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-110°C) and stir for the required time (typically 2-6 hours), monitoring the reaction progress by TLC.[6][9]
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent to yield the pure thiazolo[3,2-a]pyrimidine derivative.
Visualized Workflows and Relationships
Synthesis Workflow
The overall synthetic pathway from starting materials to the final thiazolo[3,2-a]pyrimidine product is depicted below.
References
- 1. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives, their cytotoxic evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes: Palladium-Catalyzed Aminocarbonylation of 5-Bromopyrimidine
Introduction
The pyrimidine scaffold is a privileged motif found in a vast array of biologically active compounds and approved pharmaceuticals. The functionalization of this core structure is a cornerstone of medicinal chemistry and drug development. Palladium-catalyzed aminocarbonylation offers a powerful and direct method for the synthesis of pyrimidine-5-carboxamides from 5-bromopyrimidine. This three-component reaction combines the pyrimidine halide, an amine, and carbon monoxide (CO) in a single step, providing an efficient route to introduce amide functionalities which are ubiquitous in drug molecules.[1] This protocol describes a highly effective method for this transformation using a palladacycle precatalyst that generates a highly active palladium-XantPhos catalyst, enabling the reaction to proceed under mild conditions.[1]
Reaction Principle
The transformation is a palladium-catalyzed cross-coupling reaction. The generally accepted catalytic cycle involves three key phases:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with 5-bromopyrimidine to form a Pd(II) complex.
-
Carbonylative Insertion: Carbon monoxide inserts into the palladium-carbon bond to form an acylpalladium(II) intermediate.
-
Reductive Elimination: The amine attacks the acylpalladium complex, and subsequent reductive elimination yields the desired pyrimidine-5-carboxamide product and regenerates the Pd(0) catalyst for the next cycle.[2][3][4][5]
Data Presentation
The following table summarizes representative quantitative data for the aminocarbonylation of 5-bromopyrimidine with morpholine, based on established literature.[1]
| Parameter | Value |
| Substrate | 5-Bromopyrimidine |
| Amine | Morpholine |
| Catalyst | Palladacycle Precatalyst |
| Ligand | XantPhos (generated in situ) |
| Catalyst Loading | 2.0 mol % |
| Base | Triethylamine (Et₃N) |
| Solvent | 1,4-Dioxane |
| Concentration | 0.50 M |
| CO Pressure | ~1 atm (slight excess) |
| Temperature | 45 °C |
| Reaction Time | 24 hours |
| Isolated Yield | 93% |
Experimental Protocols
This section provides a detailed methodology for the aminocarbonylation of 5-bromopyrimidine.
Materials and Reagents
-
5-Bromopyrimidine (1.0 mmol, 1.0 equiv)
-
Amine of choice (e.g., Morpholine, 2.0 mmol, 2.0 equiv)
-
Palladacycle precatalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a XantPhos-based ligand, 0.02 mmol, 2.0 mol %)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv), freshly distilled
-
Anhydrous 1,4-Dioxane (2.0 mL)
-
Carbon Monoxide (CO) gas, balloon or regulated cylinder
-
Inert gas (Argon or Nitrogen)
-
Standard work-up reagents: Ethyl acetate, deionized water, brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Oven-dried Schlenk flask or reaction tube with a magnetic stir bar
-
Septa and needles
-
Schlenk line or manifold for inert gas and vacuum
-
CO gas balloon or a regulated high-pressure reactor
-
Magnetic stirrer with heating plate or oil bath
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladacycle precatalyst (0.02 mmol).
-
Add 5-bromopyrimidine (1.0 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add anhydrous 1,4-dioxane (2.0 mL) via syringe.
-
Add triethylamine (2.0 mmol) via syringe.
-
Add the amine (e.g., morpholine, 2.0 mmol) via syringe.
-
-
Carbon Monoxide Introduction:
-
Evacuate the flask again (briefly, to avoid solvent loss) and backfill with carbon monoxide from a balloon. Ensure a slight positive pressure of CO is maintained throughout the reaction.
-
Safety Note: Carbon monoxide is a highly toxic, odorless, and colorless gas. All operations must be performed in a well-ventilated fume hood. Use of a CO detector is highly recommended.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath at 45 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.
-
-
Work-up:
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Carefully vent the excess CO in the fume hood.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic phase sequentially with deionized water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of hexane/ethyl acetate is a common starting point.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final pyrimidine-5-carboxamide.
-
-
Characterization:
-
Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Mandatory Visualization
Caption: Experimental workflow for aminocarbonylation.
Caption: Palladium catalytic cycle for aminocarbonylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia (Journal Article) | OSTI.GOV [osti.gov]
- 5. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-bromopyrimidine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 5-bromopyrimidine-2-carboxylate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and related compounds.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inefficient Condensation: Traditional condensation reactions of amidines with 1,3-dicarbonyl compounds or their equivalents can be low-yielding for certain substituted pyrimidines.[1] - Poor Quality Starting Materials: Impurities in starting materials like 2-bromomalonaldehyde or the corresponding amidine can inhibit the reaction. - Suboptimal Reaction Temperature: The reaction may be sensitive to temperature, with either too low or too high temperatures hindering product formation. | - Alternative Synthesis Route: Consider a one-step synthesis using 2-bromomalonaldehyde and an appropriate amidine, which has shown moderate yields for similar compounds.[2] - Starting Material Purity: Ensure the purity of all reactants through appropriate purification techniques before use. - Temperature Optimization: Perform small-scale experiments to screen a range of reaction temperatures (e.g., 60-105°C) to find the optimal condition.[2] |
| Formation of Numerous Byproducts | - Side Reactions: Competing side reactions are common in pyrimidine synthesis, especially under harsh conditions.[1] - Decomposition: Starting materials or the product may be unstable under the reaction conditions. | - Control of Reaction Conditions: Carefully control the reaction temperature and time to minimize byproduct formation.[3] - Use of a Catalyst: The addition of a catalyst, such as a molecular sieve, can promote the desired reaction pathway.[2] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
| Difficulty in Product Purification | - Similar Polarity of Product and Impurities: Byproducts may have similar chromatographic behavior to the desired product, making separation challenging.[1] - Oily Product: The crude product may be an oil that is difficult to crystallize. | - Chromatography Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. - Recrystallization: If the product is a solid, try recrystallization from a suitable solvent to improve purity. - Salt Formation: Consider converting the product to a salt to facilitate purification by crystallization. |
| Incomplete Reaction | - Insufficient Reaction Time: The reaction may require a longer duration to go to completion. - Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction. | - Reaction Monitoring: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. - Efficient Stirring: Ensure vigorous stirring throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for the synthesis of this compound?
A common and direct approach involves the one-step reaction of 2-bromomalonaldehyde with an appropriate amidine salt in a suitable solvent like glacial acetic acid.[2]
Q2: I am experiencing very low yields (3-8%) with a traditional condensation method. What is a likely cause?
Traditional condensation methods for similar pyrimidine carboxylates have been reported to be low-yielding due to the formation of a large amount of unknown byproducts, requiring laborious purification.[1]
Q3: Are there any alternative, higher-yielding methods I can try?
For the related isomer, ethyl 5-bromopyrimidine-4-carboxylate, a Minisci homolytic alkoxycarbonylation reaction has been shown to significantly improve the yield to 48-62% in a single step from inexpensive starting materials.[1] While not directly for the 2-carboxylate, this suggests that exploring radical-based or other modern synthetic methods could be beneficial.
Q4: What role does a molecular sieve play in the synthesis?
In reactions that produce water as a byproduct, such as condensations, molecular sieves act as desiccants to remove water and drive the reaction equilibrium towards product formation. They can also act as catalysts.[2]
Q5: My crude product is a dark, oily residue. How can I effectively purify it?
A dark color may indicate the presence of polymeric byproducts. Filtration through a pad of Celite can help remove dark, insoluble materials.[3] For an oily product, column chromatography is a standard purification method. If that fails, attempting to form a solid derivative, such as a salt, could aid in purification through crystallization.
Experimental Protocols
Protocol 1: One-Step Synthesis from 2-Bromomalonaldehyde (Adapted from a general procedure for 5-bromo-2-substituted pyrimidines)[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromomalonaldehyde (1 equivalent) to glacial acetic acid.
-
Addition of Catalyst: Add 3A molecular sieves (e.g., 2g for a 0.1 mol scale reaction) to the mixture.
-
Reactant Addition: Prepare a solution of the required amidine hydrochloride (1 equivalent) in glacial acetic acid. Heat the 2-bromomalonaldehyde solution to 80°C and add the amidine solution dropwise over 30 minutes.
-
Reaction: After the addition is complete, increase the temperature to 100°C and maintain it for several hours, monitoring the reaction by HPLC or TLC until completion (typically around 5 hours).
-
Work-up: Cool the reaction mixture to room temperature. Add water and allow it to stand for 2 hours to precipitate the crude product.
-
Purification: Filter the crude product and wash it with a small amount of ethanol. The filter cake can be further purified by dissolving it in a suitable organic solvent like dichloromethane, washing with a dilute aqueous base (e.g., 5% sodium hydroxide) and then with brine. The organic layer is then dried, concentrated, and the final product is purified by column chromatography.
Data Presentation
Table 1: Comparison of Yields for Related Pyrimidine Carboxylate Syntheses
| Compound | Synthetic Method | Yield | Reference |
| 2-Methyl-5-bromopyrimidine | One-step from 2-bromomalonaldehyde | 43% | [2] |
| Ethyl 5-bromopyrimidine-4-carboxylate | Traditional Condensation | 3-8% | [1] |
| Ethyl 5-bromopyrimidine-4-carboxylate | Minisci Reaction | 48-62% | [1] |
| Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Biginelli Condensation followed by cyclization | 90% | [4] |
Visualizations
Experimental Workflow: One-Step Synthesis
Caption: A streamlined workflow for the one-step synthesis of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting low product yield.
References
Technical Support Center: Purification of Ethyl 5-bromopyrimidine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 5-bromopyrimidine-2-carboxylate by column chromatography.
Troubleshooting Guides
This section addresses specific issues that may arise during the column chromatography purification of this compound.
Issue 1: Low or No Recovery of the Compound
Question: I am not recovering my this compound from the column, or the yield is very low. What are the possible causes and solutions?
Answer: Low or no recovery can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Compound Instability: Pyrimidine derivatives can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition on the column.
-
Recommendation: Before performing a large-scale column, assess the stability of your compound on a TLC plate. Spot the compound, let it sit for an hour, and then elute. If streaking or new spots appear, your compound may be degrading.
-
Solution: Consider using deactivated silica gel (by pre-treating with a solvent system containing a small amount of triethylamine) or an alternative stationary phase like alumina.
-
-
Inappropriate Solvent System: The polarity of the eluent may be insufficient to move the compound down the column.
-
Recommendation: The ideal Rf value for the target compound on a TLC plate is between 0.2 and 0.4 for effective separation.
-
Solution: If the Rf is too low, increase the polarity of the eluent. A common starting point for pyrimidine derivatives is a mixture of ethyl acetate and hexanes. Gradually increase the proportion of ethyl acetate.
-
-
Compound Eluted in the Solvent Front: If the solvent system is too polar, the compound may have eluted very quickly with the initial solvent front.
-
Solution: Check the very first fractions collected. If the compound is present, a less polar solvent system is required for the next attempt.
-
-
Dilute Fractions: The compound may have eluted but is spread across many fractions at a concentration too low to be easily detected.
-
Solution: Combine and concentrate a wider range of fractions where you expect your compound to be and re-analyze by TLC.
-
Issue 2: Poor Separation of the Compound from Impurities
Question: My collected fractions containing this compound are still impure. How can I improve the separation?
Answer: Achieving high purity often requires careful optimization of the chromatographic conditions.
-
Similar Polarity of Compound and Impurities: If impurities have a similar Rf value to your product, separation will be challenging.
-
Solution: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation. Employing a gradient elution, where the polarity of the eluent is gradually increased, can also improve the resolution of closely eluting compounds.
-
-
Improper Column Packing: Cracks, channels, or air bubbles in the silica gel bed will lead to poor separation.
-
Solution: Ensure the column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial eluent before being added to the column, is generally recommended.
-
-
Overloading the Column: Applying too much crude material to the column will result in broad bands and co-elution of components.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A common and effective solvent system for pyrimidine derivatives is a mixture of ethyl acetate and hexanes. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis. An ideal system will give your product an Rf value of approximately 0.2-0.4.
Q2: How can I visualize this compound on a TLC plate?
A2: Due to the pyrimidine ring, the compound should be UV active. You can visualize the spots on a TLC plate using a UV lamp (typically at 254 nm). Additionally, staining with potassium permanganate can be used as a general visualization technique.
Q3: My compound is not very soluble in the eluent. How should I load it onto the column?
A3: If your compound has poor solubility in the initial eluent, "dry loading" is recommended. Dissolve your crude material in a minimal amount of a more polar solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.
Q4: Should I use a gradient or isocratic elution?
A4: For a new purification, a gradient elution is often a good starting point as it can effectively separate compounds with a wider range of polarities. If you have a well-established separation where the impurities are far in polarity from your product, an isocratic (constant solvent composition) elution can be simpler and faster.
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol is a representative method and may require optimization based on the specific impurity profile of your crude material.
-
Preparation of the Stationary Phase:
-
For a purification of ~1 gram of crude material, use approximately 50-100 grams of silica gel (230-400 mesh).
-
Prepare a slurry of the silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
-
Packing the Column:
-
Secure a glass chromatography column vertically.
-
Pour the silica gel slurry into the column, allowing the solvent to drain.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Loading the Sample (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and concentrate under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes).
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexanes) to elute the desired compound.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Data Presentation
Table 1: Representative TLC Data for Solvent System Optimization
| Solvent System (Ethyl Acetate:Hexanes) | Rf of Product | Rf of Impurity 1 (Less Polar) | Rf of Impurity 2 (More Polar) | Observations |
| 5:95 | 0.10 | 0.35 | 0.00 | Product is moving too slowly. |
| 10:90 | 0.25 | 0.55 | 0.05 | Good separation between product and impurities. |
| 20:80 | 0.45 | 0.75 | 0.15 | Product is moving too fast, potential for co-elution. |
Table 2: Expected Outcome of a Successful Purification
| Parameter | Value | Method of Analysis |
| Recovery Yield | 85-95% | Gravimetric |
| Purity | >98% | HPLC, ¹H NMR |
| Physical Appearance | White to off-white solid | Visual Inspection |
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low product recovery.
Technical Support Center: Recrystallization of Pyrimidine Carboxylate Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the recrystallization of pyrimidine carboxylate derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing my pyrimidine carboxylate derivative?
A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. A good starting point is to test small amounts of your compound in various solvents. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone or hexane/THF.[1] For pyrimidine carboxylic acids, polar solvents are often required. The principle of "like dissolves like" can be a useful guide; solvents with similar functional groups to your compound may be good solubilizers.[2]
Q2: My pyrimidine carboxylate derivative is only soluble in high-boiling point solvents like DMSO or DMF. How can I recrystallize it?
A2: For compounds that are highly soluble in solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), a technique called anti-solvent vapor diffusion is highly effective.[1] In this method, the compound is dissolved in a minimal amount of the high-boiling point solvent in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" (a solvent in which your compound is insoluble, such as diethyl ether or pentane). The vapor from the anti-solvent slowly diffuses into the solution of your compound, reducing its solubility and promoting slow crystal growth.
Q3: How does pH affect the recrystallization of pyrimidine carboxylic acids?
A3: The pH of the solution can significantly impact the solubility of pyrimidine carboxylic acids. The carboxylic acid group can exist in its protonated (less polar) form or as a deprotonated carboxylate salt (more polar). In acidic to neutral conditions, the less soluble carboxylic acid form will predominate, which is generally desired for crystallization from organic solvents. In basic conditions, the compound may form a highly soluble salt, preventing crystallization. It is crucial to control the pH to ensure you are crystallizing the desired form.[3][4]
Q4: What are common mixed-solvent systems for recrystallizing pyrimidine derivatives?
A4: Mixed-solvent systems are very useful when a single solvent does not provide the ideal solubility profile. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Common pairs include ethanol-water, diethyl ether-ligroin, and toluene-ligroin. For pyrimidine derivatives specifically, mixtures like ethanol-water have been shown to be effective.[5]
Solubility Data
The following tables summarize solubility data for select pyrimidine carboxylate derivatives in various organic solvents. This data can guide your initial solvent selection for recrystallization experiments.
Table 1: Solubility of Pyrimidine-4-Carboxylic Acid
| Solvent | Solubility (mg/mL) |
| Ethanol | ~0.25 |
| Dimethyl Sulfoxide (DMSO) | ~20 |
| Dimethylformamide (DMF) | ~2 |
| PBS (pH 7.2) | ~1 |
Table 2: Solubility of Pyrimidine-2-Carboxylic Acid
| Solvent | Solubility |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Phosphate Buffered Saline (PBS) | Soluble |
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of pyrimidine carboxylate derivatives.
Issue 1: No Crystals Form Upon Cooling
-
Possible Cause: The solution is not supersaturated, meaning too much solvent was used.
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool slowly again. If this fails, the solvent can be completely removed by rotary evaporation to recover the material for another attempt.[1]
-
-
Possible Cause: Nucleation is inhibited.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask at the solution's surface with a glass stirring rod to create nucleation sites.
-
Solution 2 (Seeding): Add a tiny "seed crystal" of the pure compound to the solution to initiate crystal growth.[1]
-
Solution 3 (Evaporation): Dip a glass rod into the solution, let the solvent evaporate to leave a thin film of solid, and then reintroduce the rod into the solution.[1]
-
Issue 2: The Compound "Oils Out" Instead of Forming Crystals
-
Possible Cause: The compound is too soluble in the chosen solvent, or the solution is being cooled too quickly.
-
Solution: Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Placing the flask in an insulated container (like a beaker with paper towels) can help slow the cooling rate.[1]
-
-
Possible Cause: The presence of impurities is inhibiting crystal lattice formation.
-
Solution: Consider purifying the crude material by another method, such as column chromatography, before attempting recrystallization.[1]
-
Issue 3: Crystals Form Too Rapidly
-
Possible Cause: The solution is too concentrated.
-
Solution: Rapid precipitation can trap impurities. Reheat the solution and add a small amount of additional solvent to slightly decrease the concentration. This will allow for slower, more controlled crystal growth upon cooling.[1]
-
-
Possible Cause: The solvent has a very steep solubility curve with respect to temperature for your compound.
-
Solution: Experiment with different solvents or a mixed-solvent system to achieve more gradual crystal formation.[1]
-
Issue 4: Poor Recovery of the Compound
-
Possible Cause: Too much solvent was used, and a significant amount of the compound remains in the mother liquor.
-
Solution: Before filtering, you can try to further cool the solution in an ice bath to maximize crystal formation. If the filtrate is still rich in your product, you can reduce its volume by evaporation and attempt to recover a second crop of crystals.
-
-
Possible Cause: The crystals were washed with a solvent in which they are too soluble.
-
Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.
-
Experimental Protocols
Protocol 1: Standard Cooling Recrystallization
-
Dissolution: Place the impure pyrimidine carboxylate derivative in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound just completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, add a slight excess of hot solvent and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely under vacuum.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the impure compound in the minimum amount of a hot "good" solvent (one in which it is very soluble).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect and wash the crystals as described in the standard cooling protocol, using a cold mixture of the two solvents.
-
Drying: Dry the purified crystals under vacuum.
Visualized Workflows and Logic
Caption: Standard Cooling Recrystallization Workflow.
Caption: Troubleshooting Logic for Common Recrystallization Issues.
References
Technical Support Center: Suzuki Coupling of Bromopyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the Suzuki-Miyaura cross-coupling of bromopyrimidines.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing low to no conversion of my bromopyrimidine starting material. What are the likely causes and how can I fix this?
A1: Low or no conversion is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions. The nitrogen atoms in the pyrimidine ring can interfere with the palladium catalyst, and the overall electronic nature of the substrate plays a significant role.[1][2]
Potential Causes & Solutions:
-
Catalyst Inhibition: The lone pair of electrons on the pyrimidine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[2]
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and ensuring all components are soluble.
-
Insufficient Temperature: Suzuki couplings often require thermal energy to proceed at an efficient rate.
Q2: My reaction produces a significant amount of the debrominated pyrimidine byproduct. How can I prevent this?
A2: The replacement of the bromine atom with hydrogen, known as protodebromination or dehalogenation, is a frequent side reaction. It typically proceeds through the formation of a palladium-hydride (Pd-H) species.[8] Electron-deficient N-heterocyclic halides, like bromopyrimidines, are particularly susceptible.[8]
Potential Causes & Solutions:
-
Source of Hydride: The Pd-H species can be generated from reactions with the base, solvent (e.g., alcohols), or residual water.[8]
-
Solution 1 (Base Optimization): Avoid strong alkoxide bases if dehalogenation is observed. Switch to weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[8]
-
Solution 2 (Solvent Choice): Use aprotic solvents like 1,4-dioxane, THF, or toluene to minimize potential hydride sources.[8]
-
Solution 3 (Ligand Screening): The choice of ligand can influence the relative rates of the desired coupling versus dehalogenation. Screen bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8]
-
Q3: I am observing a major byproduct that corresponds to the homocoupling of my boronic acid. What causes this and how can it be minimized?
A3: The formation of a biaryl product from the self-coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of oxygen.[4][9]
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen can facilitate the homocoupling pathway and deactivate the Pd(0) catalyst.[4]
-
Catalyst Activation Pathway: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), homocoupling can occur during the in situ reduction to the active Pd(0) species.[10]
Q4: My boronic acid is being consumed, but I see little of the desired product and significant amounts of the corresponding arene (protodeboronation). How can this be addressed?
A4: Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid moiety with a hydrogen atom. This renders the coupling partner inactive.[4] This side reaction is particularly prevalent with aqueous bases.[4]
Potential Causes & Solutions:
-
Hydrolysis of the C-B Bond: Boronic acids are susceptible to hydrolysis, especially at elevated temperatures in aqueous media.[9][12]
Data Summary
Table 1: Effect of Base on Suzuki Coupling Yields
Note: Direct comparison should be interpreted with caution as reaction conditions are not identical across different sources.
| Base | Substrate Example | Solvent | Catalyst System | Yield (%) | Reference(s) |
| K₂CO₃ | 2-Bromo-4-methylpyridine | 1,4-Dioxane/Water | Pd(dppf)Cl₂ | 81% | [5] |
| Na₂CO₃ | Aryl Halide System | DMF | Not Specified | 98% | [5] |
| K₃PO₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 1,4-Dioxane | Pd(PPh₃)₄ | 60% | [13] |
| Cs₂CO₃ | 2-Bromo-4-methylpyridine | Toluene | Pd(OAc)₂/SPhos | High | [4] |
| CsF | 2-bromo-1H-imidazo[4,5-b]pyrazine | 1,4-Dioxane | (A-taphos)₂PdCl₂ | High | [14] |
Table 2: Effect of Solvent on Suzuki Coupling
| Solvent System | General Characteristics & Observations | Reference(s) |
| 1,4-Dioxane / H₂O | A very common and effective biphasic system. Water helps dissolve the inorganic base and facilitates boronate formation. | [5][6] |
| DMF / H₂O | A polar aprotic mixture that can aid in the solubility of starting materials and allow for higher reaction temperatures. | [6][15] |
| Toluene / H₂O | A common biphasic system, often used with carbonate bases. | [4] |
| THF / H₂O | Similar to dioxane/water, effective for many couplings. | [6] |
| Acetonitrile / H₂O | A polar solvent system that can sometimes influence reaction selectivity. | [16] |
Visualizations
Catalytic Cycle and Side Reactions
Caption: The Suzuki catalytic cycle and major competing side reaction pathways.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Experimental Protocols
General Protocol for Suzuki Coupling of a Bromopyrimidine
Disclaimer: This is a generalized procedure and requires optimization for specific substrates and coupling partners.
1. Reagent Preparation and Setup:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromopyrimidine (1.0 eq.), the arylboronic acid or boronic ester (1.2–1.5 eq.), and the base (e.g., K₃PO₄, 2.0–3.0 eq.).[3][4]
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). Alternatively, use a pre-formed catalyst like Pd(dppf)Cl₂ (2-5 mol%).[3][5]
2. Degassing:
-
Seal the vessel (e.g., with a rubber septum).
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure an inert atmosphere.[3]
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[3] The solvent(s) should be degassed beforehand by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.[3][4]
3. Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[4]
-
If using a microwave reactor, heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[17]
-
Monitor the progress of the reaction by a suitable analytical technique such as TLC, LC-MS, or GC-MS.[4]
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[6]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.[6][8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][8]
-
Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Suzuki coupling of bromopyrimidines? A1: The most prevalent side reactions are:
-
Protodebromination: Replacement of the bromine on the pyrimidine ring with a hydrogen atom.[9]
-
Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl.[9]
-
Protodeboronation: Hydrolysis of the boronic acid, rendering it inactive for cross-coupling.[9][13]
-
Catalyst Deactivation: Inhibition of the palladium catalyst by coordination with the pyrimidine nitrogen atoms.[1][13]
Q2: Why are bromopyrimidines considered challenging substrates? A2: The electron-deficient nature of the pyrimidine ring can facilitate the initial oxidative addition step.[18][19] However, the basic nitrogen atoms within the ring can coordinate to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.[2][4][13] This dual nature requires careful selection of ligands and conditions to achieve high yields.
Q3: Can I run the reaction open to the air? A3: It is strongly discouraged. The presence of oxygen can lead to the deactivation of the palladium catalyst and significantly promotes the undesirable homocoupling of the boronic acid, which will lower the yield of your desired product.[4] For reproducible and high-yielding results, the reaction must be carried out under an inert atmosphere.[3][4]
Q4: Does the position of the bromine atom on the pyrimidine ring matter? A4: Yes, the position can influence reactivity. For example, a bromine atom at the 2-position is adjacent to a ring nitrogen. This proximity can increase the likelihood of catalyst inhibition, analogous to the "2-pyridyl problem" often cited in Suzuki couplings.[17] This may require more specialized ligands or conditions compared to a bromine at the 5-position.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Homocoupling in Sonogashira Reactions
For researchers, scientists, and drug development professionals, the Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds. However, a common and often frustrating side reaction is the homocoupling of terminal alkynes, leading to the formation of undesired 1,3-diynes (Glaser coupling). This not only consumes valuable starting material but also complicates purification. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize and avoid homocoupling in your Sonogashira reactions.
Troubleshooting Guide: Excessive Homocoupling Observed
If you are observing a significant amount of homocoupled byproduct in your reaction, work through the following troubleshooting steps to identify and address the potential causes.
Issue: High percentage of alkyne homocoupling (Glaser coupling) product is detected by TLC, GC/MS, or NMR.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting excessive homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions?
A1: Homocoupling, also known as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne.[1] This undesired reaction consumes the alkyne starting material, reducing the yield of the desired cross-coupled product.[1]
Q2: What are the primary causes of alkyne homocoupling?
A2: The primary causes of homocoupling are the presence of oxygen and the copper(I) co-catalyst.[2][3][1] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[2][1] While the copper co-catalyst is added to increase the reactivity of the Sonogashira coupling, it also catalyzes this unwanted side reaction.[2]
Q3: How can I minimize or prevent homocoupling?
A3: Several strategies can be employed to minimize or prevent homocoupling:
-
Run the reaction under an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is crucial, especially when a copper co-catalyst is used.[2][3]
-
Use copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[2][4]
-
Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[2]
-
Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[2]
Q4: Are there any specific ligands that are recommended to suppress homocoupling?
A4: Yes, the choice of phosphine ligand on the palladium catalyst can influence the extent of homocoupling. Bulky and electron-rich phosphine ligands, such as XPhos and SPhos, can favor the desired cross-coupling pathway by accelerating the rate-limiting oxidative addition and reductive elimination steps.[5][6] However, the optimal ligand is often substrate-dependent, and screening of different ligands may be necessary.[2]
Q5: Can the choice of base and solvent affect the amount of homocoupling?
A5: Absolutely. The base and solvent system plays a critical role. The base is required to deprotonate the terminal alkyne, and its strength and steric properties can affect the reaction outcome. Both organic amine bases (e.g., triethylamine, diisopropylamine) and inorganic bases (e.g., K₃PO₄, Cs₂CO₃) are used, and the optimal choice depends on the specific reaction. The solvent's polarity and coordinating ability can impact the stability and reactivity of the catalytic species.
Data Presentation: The Impact of Reaction Conditions on Homocoupling
The following tables summarize quantitative data on how different reaction parameters can influence the yield of the desired cross-coupled product versus the undesired homocoupled byproduct.
Table 1: Effect of Base on a Copper-Free Sonogashira Reaction
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of Cross-Coupled Product (%) | Reference |
| 1 | K₃PO₄ | Dioxane | 130 | - | 75 | [7] |
| 2 | DABCO | Dioxane | 130 | - | 71 | [7] |
| 3 | K₃PO₄ | DMF | 130 | - | 82 | [7] |
| 4 | DABCO | DMF | 130 | - | 79 | [7] |
| 5 | Cs₂CO₃ | 2-MeTHF | Room Temp | 48 | 92 | [8] |
| 6 | K₂CO₃ | MeCN | 353 K | 24 | 97 | [9] |
| 7 | NEt₃ | MeCN | 353 K | 24 | 95 | [9] |
Note: Yields are for the desired cross-coupled product and are representative. Actual yields may vary depending on the specific substrates.
Table 2: Effect of Temperature on a Copper-Free Sonogashira Reaction
| Entry | Catalyst Loading (mol%) | Base (equivalents) | Temperature (°C) | Time (h) | Yield of Cross-Coupled Product (%) | Reference |
| 1 | 0.05 | 5 | 30 | 32 | 92 | [10] |
| 2 | 0.05 | 2.5 | 30 | 32 | 85 | [10] |
| 3 | 0.005 | 5 | 50 | 32 | 93 | [10] |
| 4 | 0.005 | 2.5 | 50 | 32 | 0 | [10] |
Note: This data highlights that at lower temperatures, a higher concentration of base is required to achieve high yields, while at higher temperatures, both catalyst and base loading can be reduced.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homocoupling
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
-
Reagent Preparation: Ensure all solvents (e.g., toluene) are anhydrous and thoroughly degassed. The aryl halide, terminal alkyne, palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., SPhos), and base (e.g., K₃PO₄) should be of high purity.[1]
-
Reaction Setup:
-
Reaction Execution:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography.
-
Protocol 2: Rigorous Exclusion of Oxygen for Copper-Catalyzed Sonogashira Reactions
This protocol details the steps to rigorously exclude oxygen, which is critical for suppressing Glaser coupling in copper-catalyzed reactions.
-
Glassware and Reagent Preparation:
-
Reaction Setup (using a Schlenk line):
-
Assemble the reaction apparatus (e.g., a Schlenk flask with a condenser) while it is still hot and immediately place it under a positive pressure of high-purity argon or nitrogen. Allow the glassware to cool to room temperature under the inert atmosphere.
-
Under a positive flow of inert gas, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and copper(I) iodide (0.02 mmol, 2 mol%) to the flask.[1]
-
Add the degassed solvent (e.g., THF, 10 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv) via a degassed syringe.[1]
-
-
Reaction Execution:
-
Stir the mixture and add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.[2]
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Heat the reaction as required and monitor its progress.
-
-
Work-up and Purification:
-
Follow standard work-up and purification procedures.
-
Visualizations
Competing Reaction Pathways
Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DSpace [repository.kaust.edu.sa]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with practical advice, troubleshooting strategies, and frequently asked questions related to the selection and optimization of bases and solvents in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of the base in a palladium-catalyzed cross-coupling reaction?
A1: The base plays several critical roles in the catalytic cycle. Its primary function is to facilitate the transmetalation step by activating the organometallic reagent (e.g., converting a boronic acid to a more nucleophilic borate anion in Suzuki couplings).[1][2] It also neutralizes the hydrogen halide byproduct generated during the reaction.[3][4] In some mechanisms, such as the Buchwald-Hartwig amination, the base is required to deprotonate the amine nucleophile to generate the active amide for coupling.[5][6]
Q2: How does the choice of solvent affect the outcome of a cross-coupling reaction?
A2: The solvent is a crucial parameter that influences nearly every aspect of the reaction.[7] It must dissolve the reactants, catalyst, and base to the extent necessary for the reaction to proceed.[7] The solvent's polarity, coordinating ability, and boiling point can significantly impact the reaction rate, catalyst stability, and even product selectivity.[8][9][10][11] For example, polar aprotic solvents like DMF or MeCN can stabilize charged intermediates or anionic catalyst species, potentially altering the reaction pathway compared to nonpolar solvents like toluene or THF.[7][9][10]
Q3: What is the difference between using an inorganic and an organic base?
A3:
-
Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are very common. Their strength and solubility are important considerations.[12] They are often poorly soluble in organic solvents, creating a heterogeneous mixture where the reaction kinetics can be dependent on stirring rate.[1][12] The presence of water can be essential for the activity of some inorganic bases.[12]
-
Organic bases (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) are typically soluble in organic solvents, creating a homogeneous reaction mixture. They are commonly used in reactions like the Heck and Sonogashira couplings, where they also act as a scavenger for the generated acid.[13][14] In some cases, using an amine as the base and solvent is also practiced.[7][14]
Q4: My substrate has a base-sensitive functional group (e.g., an ester). What should I do?
A4: For substrates with base-labile functionalities, selecting a milder base is critical to prevent degradation of the starting material or product.[1] Weaker inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or even potassium fluoride (KF) are recommended over strong bases like sodium tert-butoxide (NaOtBu).[1][12] Careful screening of bases is advised, starting with the mildest options.
Q5: What causes protodeboronation in Suzuki couplings and how can I prevent it?
A5: Protodeboronation is a common side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond.[1][12] This is often promoted by strong bases and the presence of protic sources, like water.[1] To minimize this issue, you can:
-
Use a milder base, such as K₃PO₄ or KF.[1]
-
Use boronic esters (e.g., pinacol esters), which are often more stable and less prone to protodeboronation.[1][12]
-
Ensure solvents are anhydrous if water is exacerbating the problem.[12]
Q6: Why is degassing the solvent so important?
A6: Rigorous exclusion of oxygen is critical for the success of most palladium-catalyzed cross-coupling reactions.[12][15] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which halts the catalytic cycle and can lead to the formation of palladium black (precipitated metallic palladium).[15] Thoroughly degassing the solvent by sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles is essential for reproducibility and high yields.[1][12]
Troubleshooting Guide
This section addresses common problems encountered during palladium-catalyzed cross-coupling reactions and provides a systematic approach to troubleshooting, with a focus on base and solvent optimization.
Problem 1: Low or No Yield / Stalled Reaction
If your reaction is not proceeding to completion, consider the following factors related to the base and solvent.
| Possible Cause | Recommended Solution(s) |
| Inappropriate Base Strength | A base that is too weak may not activate the organometallic partner efficiently.[1] Conversely, a base that is too strong can cause substrate or product degradation.[1] Action: Screen a range of bases with varying pKa values (e.g., KF, K₂CO₃, K₃PO₄, NaOtBu). |
| Poor Base Solubility | Inorganic bases are often insoluble in common organic solvents.[1] If the base is not sufficiently available to participate in the reaction, the rate will be slow or zero. Action: 1) Ensure vigorous and consistent stirring.[12] 2) Switch to a more soluble base (e.g., an organic amine if compatible) or a solvent system that better solubilizes the base (e.g., adding water for inorganic bases).[7][12] |
| Incorrect Solvent Choice | The solvent may not be suitable for the specific reaction type or substrates, leading to poor solubility of reagents or stabilization of an inactive catalyst state.[7][16] Action: Screen a variety of solvents with different properties (e.g., a nonpolar solvent like Toluene, an ether like 1,4-Dioxane or THF, and a polar aprotic solvent like DMF).[7][12] |
| Catalyst Deactivation | Oxygen or impurities in the solvent can deactivate the Pd(0) catalyst.[15] The solvent itself can sometimes act as a ligand, and a strongly coordinating solvent like DMF may slow the reaction by displacing other essential ligands from the palladium center.[8] Action: 1) Ensure all solvents are rigorously degassed and anhydrous.[12] 2) If using a highly coordinating solvent, try a less coordinating one like toluene.[8] |
Problem 2: Formation of Side Products
The appearance of significant side products often points to non-optimal reaction conditions.
| Possible Cause | Recommended Solution(s) |
| Homocoupling of Organometallic Reagent | The undesired coupling of two organometallic partners (e.g., two boronic acids in a Suzuki reaction) can be promoted by oxygen.[1] Action: Improve degassing techniques for the solvent and reaction vessel.[1] |
| Protodeboronation (Suzuki) | As described in the FAQ, this side reaction is often caused by a combination of a strong base and protic species.[1] Action: Switch to a milder base (K₃PO₄, KF) and consider using anhydrous solvents or a more stable boronic ester.[1] |
| Hydrodehalogenation (Arene Reduction) | The starting aryl halide is reduced to an arene. This can occur via a β-hydride elimination side reaction, particularly in Heck and Buchwald-Hartwig aminations. Action: Re-evaluate the base, ligand, and temperature. Sometimes a weaker base or lower temperature can suppress this pathway. |
Data Presentation: Solvent and Base Effects
Optimal conditions are highly substrate-dependent. These tables summarize general trends and should be used as a starting point for optimization.
Table 1: Effect of Solvent Polarity on Chemoselectivity in Suzuki-Miyaura Coupling
Reaction of a chloroaryl triflate with an arylboronic acid using a Pd/PtBu₃ catalyst system. Data illustrates how solvent choice can completely reverse selectivity.
| Solvent | Solvent Type | Predominant Product | Reference |
| Toluene | Nonpolar | C–Cl Coupling Product | [9] |
| THF | Polar Ethereal | C–Cl Coupling Product | [9][10] |
| Methanol (MeOH) | Polar Protic | C–Cl Coupling Product | [9] |
| Acetone | Polar Aprotic | C–Cl Coupling Product | [9] |
| Acetonitrile (MeCN) | Polar Aprotic | C–OTf Coupling Product | [9][10] |
| DMF | Polar Aprotic | C–OTf Coupling Product | [9][10] |
| DMSO | Polar Aprotic | C–OTf Coupling Product | [9] |
Table 2: General Guide for Initial Base and Solvent Selection by Reaction Type
| Reaction Type | Common Bases | Common Solvents | Notes |
| Suzuki-Miyaura | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Toluene, Dioxane, THF, DMF (often with water) | The addition of water often accelerates the reaction by helping to dissolve the inorganic base.[2][12] |
| Heck | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃ | DMF, MeCN, Dioxane, Toluene | Polar aprotic solvents like DMF are frequently used.[7][13] |
| Sonogashira | Et₃N, Piperidine, DIPEA | Toluene, THF, DMF | Amine bases often serve as both the base and co-solvent.[4][7][14] |
| Buchwald-Hartwig | NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF | Strong, non-nucleophilic alkoxide bases are common, but weaker carbonates/phosphates are used for sensitive substrates.[5] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid or Pinacol Ester (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1–5 mol%)
-
Ligand (e.g., SPhos, XPhos, PPh₃, 2–10 mol%)
-
Base (e.g., Anhydrous powdered K₃PO₄, 2.0–3.0 equiv)
-
Solvent (e.g., Anhydrous, degassed Toluene or 1,4-Dioxane)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid (or ester), palladium catalyst, ligand, and base under an inert atmosphere (Argon or Nitrogen).[1]
-
Solvent Addition: Add the anhydrous, degassed solvent via a cannula or syringe.[1]
-
Degassing (Optional but Recommended): If reagents were added in the air, seal the vessel and perform 3-5 cycles of vacuum/inert gas backfill to ensure the atmosphere is inert.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block (typically 80–110 °C).[1]
-
Stirring: Stir the reaction mixture vigorously. The mixture will likely be a suspension if using an inorganic base.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots. Check for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.[1]
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite® to remove the base and palladium residues.[1]
-
Wash the filtrate with water and then brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by column chromatography.[1]
Visualizations
Caption: A typical experimental workflow for setting up a palladium-catalyzed cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields by evaluating the base and solvent.
Caption: The relationship between the core components required for a successful cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. books.lucp.net [books.lucp.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Pyrimidine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during pyrimidine synthesis experiments, with a focus on addressing low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in de novo pyrimidine synthesis?
A1: Low yields in de novo pyrimidine synthesis can stem from several factors affecting the enzymatic cascade. The most common culprits include suboptimal reaction conditions for the rate-limiting enzymes, degradation of substrates or cofactors, and the presence of inhibitors. Key enzymes such as Carbamoyl Phosphate Synthetase II (CPS II), Aspartate Transcarbamoylase (ATCase), and Dihydroorotate Dehydrogenase (DHODH) have specific requirements for pH, temperature, and substrate concentrations that must be met for optimal activity.
Q2: How can I monitor the progress of my pyrimidine synthesis reaction?
A2: Reaction progress can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying substrates, intermediates (e.g., orotate, OMP), and the final pyrimidine products. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's progress by observing the disappearance of starting materials and the appearance of products. For enzymatic assays, spectrophotometric methods that measure the change in absorbance of a substrate or product over time are common.
Q3: What are common side products in chemical pyrimidine synthesis, and how can they be avoided?
A3: In chemical syntheses like the Biginelli reaction, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine. This can occur when two equivalents of the β-ketoester react with the aldehyde. To minimize this, it is crucial to control the reaction temperature, as higher temperatures can favor the Hantzsch pathway. The choice of catalyst and the order of reagent addition can also influence the selectivity of the reaction.
Q4: Can impurities in my starting materials affect the reaction yield?
A4: Absolutely. Impurities in substrates such as aldehydes, β-ketoesters, or urea can inhibit the desired reaction or lead to the formation of unwanted side products, thereby reducing the overall yield. It is essential to use high-purity starting materials. If you suspect impurities, consider purifying your reagents before use.
Q5: My enzyme activity is low. What are the first things I should check?
A5: When troubleshooting low enzyme activity, start by verifying the basics. Ensure that your buffers are at the correct pH and that the reaction is being conducted at the optimal temperature for the specific enzyme. Check the integrity of your substrates and cofactors, as they can degrade over time. Also, confirm that the enzyme itself has been stored correctly and has not lost activity due to improper handling or freeze-thaw cycles.
Troubleshooting Guides
Guide 1: Low Yield in Enzymatic Pyrimidine Synthesis
This guide provides a systematic approach to troubleshooting low yields in enzymatic pyrimidine synthesis reactions.
Problem: The final concentration of the desired pyrimidine product is significantly lower than expected.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields in enzymatic pyrimidine synthesis.
Detailed Steps:
-
Verify Reaction Conditions:
-
pH: Ensure the buffer pH is within the optimal range for all enzymes in the pathway. Use a calibrated pH meter.
-
Temperature: Check that the incubation temperature is optimal for enzyme activity and stability.
-
Incubation Time: The reaction may not have reached completion. Monitor the reaction over a longer time course.
-
-
Assess Reagent Quality:
-
Enzyme Activity: Test the activity of each enzyme individually using a standard assay to ensure they are active.
-
Substrate and Cofactor Integrity: Substrates and cofactors like ATP and PRPP can degrade. Use fresh preparations or verify their integrity.
-
-
Investigate Potential Inhibitors:
-
Feedback Inhibition: The end-product of the pathway, UTP, can inhibit the first enzyme, CPS II. Ensure the concentration of UTP is not accumulating to inhibitory levels.[1]
-
Contaminants: Ensure glassware and reagents are free from contaminants that could inhibit enzyme activity.
-
-
Analyze Intermediate Products:
-
Use HPLC or LC-MS to quantify the intermediates in the pathway. An accumulation of a specific intermediate can pinpoint a bottleneck at the subsequent enzymatic step.
-
-
Optimize Enzyme Concentration:
-
The concentration of one or more enzymes may be limiting. Titrate the concentration of each enzyme to find the optimal ratio for efficient conversion.
-
Guide 2: Low Conversion in Chemical Pyrimidine Synthesis (e.g., Biginelli Reaction)
This guide provides a step-by-step approach to troubleshooting low conversion rates in common chemical synthesis methods for pyrimidines.
Problem: A significant amount of starting material remains unreacted, leading to a low yield of the desired pyrimidine.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low conversion rates in chemical pyrimidine synthesis.
Detailed Steps:
-
Verify Reactant Purity: Ensure all starting materials are of high purity, as impurities can inhibit the reaction.
-
Evaluate Catalyst:
-
Activity: If using a reusable catalyst, ensure it is still active. For acid catalysts, verify the concentration is appropriate.
-
Choice: The type of catalyst can significantly impact the reaction. Consider screening different Lewis or Brønsted acid catalysts.
-
-
Optimize Reaction Conditions:
-
Temperature: The reaction may require a moderate increase in temperature to proceed to completion. Conversely, high temperatures can lead to degradation or side reactions.
-
Solvent: The choice of solvent can affect reactant solubility and reaction rate. Experiment with different solvents or solvent-free conditions.
-
Reaction Time: Monitor the reaction progress using TLC to determine the optimal reaction time.
-
-
Analyze for Side Products: Use techniques like TLC, HPLC, or NMR to identify any major side products that may be consuming your starting materials.
-
Adjust Reactant Stoichiometry: Incorrect molar ratios of reactants can result in low conversion of the limiting reagent. Carefully recalculate and measure the amounts of all reactants.
Data Presentation
Table 1: Optimal Conditions for Key Enzymes in Mammalian De Novo Pyrimidine Synthesis
| Enzyme | Optimal pH | Optimal Temperature (°C) | Key Substrate Km |
| Carbamoyl Phosphate Synthetase II (CPS II) | ~7.2 | ~37 | Km (HCO₃⁻): ~1.4 mM |
| Aspartate Transcarbamoylase (ATCase) | 9.0 - 10.5 | ~35 | Km (Aspartate): 3.9 - 79.1 mM; Km (Carbamoyl Phosphate): 0.83 - 3.46 mM[2] |
| Dihydroorotate Dehydrogenase (DHODH) | ~8.0 | 30 - 40 | - |
| UMP Synthase (OPRT & ODCase) | ~8.0 | ~37 | Km (OMP for ODCase): Varies with concentration |
Note: Optimal conditions can vary depending on the specific source of the enzyme and the assay conditions.
Experimental Protocols
Protocol 1: Dihydroorotate Dehydrogenase (DHODH) Activity Assay
This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.
Materials:
-
Recombinant human DHODH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
L-Dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600-650 nm in kinetic mode
Procedure:
-
Prepare Stock Solutions:
-
DHODH-IN-11 (or other inhibitor) and positive control (e.g., Brequinar): 10 mM in 100% DMSO.
-
DHO: 10 mM in DMSO.
-
DCIP: 2.5 mM in Assay Buffer.
-
CoQ10: 10 mM in DMSO.
-
-
Prepare Enzyme Solution: Dilute recombinant human DHODH in Assay Buffer to the desired working concentration.
-
Assay Setup:
-
Add 2 µL of inhibitor dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in a 200 µL reaction should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: Aspartate Transcarbamoylase (ATCase) Activity Assay
This colorimetric assay determines the amount of carbamoyl aspartate produced.
Materials:
-
ATCase enzyme preparation
-
Assay Buffer: 40 mM sodium phosphate buffer, pH 8.2
-
L-aspartate solution
-
Dilithium carbamoyl phosphate (CP) solution
-
2% Perchloric acid (HClO₄)
Procedure:
-
Reaction Setup: In a reaction tube, combine 40 mM sodium phosphate buffer (pH 8.2), 12.5 mM aspartate, and 10–50 µg of enzyme.
-
Reaction Initiation: Initiate the reaction by adding 3.6 mM dilithium CP to a final volume of 1.0 mL.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 1.0 mL of 2% HClO₄.
-
Protein Removal: Centrifuge the sample to remove precipitated protein.
-
Colorimetric Detection: The amount of carbamoyl aspartate in the supernatant is determined using a colorimetric method (e.g., the diacetylmonoxime-thiosemicarbazide method).
Signaling Pathway
De Novo Pyrimidine Synthesis Pathway
Caption: The mammalian de novo pyrimidine synthesis pathway, highlighting key enzymes and regulatory feedback.
References
Technical Support Center: Removal of Palladium Catalyst from Reaction Mixtures
This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on removing palladium catalysts from reaction mixtures. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the high purity of your compounds.
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Problem 1: Incomplete Removal of Palladium with Filtration
-
Symptoms: The filtrate remains colored (black, grey, or orange/brown), and analysis of the product (e.g., by ICP-MS) shows high residual palladium levels.[1]
-
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Fine Palladium Particles Passing Through the Filter | 1. Use a Finer Filter Medium: Switch from standard filter paper to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[1] 2. Optimize Celite® Bed Filtration: Ensure the Celite® bed is properly packed and is 1-2 cm thick. Pre-wetting the Celite® pad with the solvent can improve its effectiveness.[1][2] 3. Double Filtration: Pass the filtrate through a second Celite® pad or a new, finer filter.[1] |
| Soluble Palladium Species Present | 1. Switch Removal Method: Filtration is only effective for heterogeneous catalysts. For soluble palladium, consider using scavengers, precipitation, chromatography, or extraction.[1][2][3] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a suitable precipitating agent before filtration.[1][2] |
| Colloidal Palladium Formation | 1. Use a Flocculating Agent: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter.[1] 2. Adsorption: Treat the solution with an adsorbent like activated carbon or silica gel to bind the colloidal palladium before filtration.[1] |
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptoms: Residual palladium levels remain above the desired limit after scavenger treatment.[1]
-
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).[1] A scavenger screen is recommended to find the optimal choice for your specific system.[1][4] 2. Match Scavenger to Solvent: Ensure the scavenger is compatible with your reaction solvent.[1] 3. Use a Broad-Spectrum Scavenger: Some scavengers, like those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.[3][5] |
| Insufficient Scavenger Loading or Reaction Time | 1. Optimize Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time.[3] Typical starting points are 4-8 molar equivalents of scavenger relative to palladium, stirred for 1 to 18 hours.[3][6] |
| Strong Chelation of Palladium to Product | 1. Screen Different Scavengers: Your product may compete with the scavenger for palladium, especially if it contains nitrogen or sulfur. Test various scavengers to find one with a higher affinity for palladium.[3] 2. Consider Alternative Methods: If scavenging is ineffective, explore other techniques like crystallization with additives or liquid-liquid extraction.[3][7] |
Problem 3: Significant Product Loss During Purification
-
Symptoms: Low yield of the final product after the palladium removal step.
-
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Product Adsorption onto Scavenger or Carbon | 1. Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to minimize non-specific binding.[1][3] 2. Wash the Solid Support: After filtration, thoroughly wash the scavenger or carbon with fresh solvent to recover any bound product.[1][3] 3. Change the Purification Method: If product loss remains high, consider switching to a method with lower product affinity, such as crystallization or extraction.[3][7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium? A1: The most prevalent methods include adsorption using materials like activated carbon or specialized metal scavengers, crystallization, liquid-liquid extraction, filtration using an aid like Celite® for heterogeneous catalysts, and chromatography.[3]
Q2: How do I choose the best palladium removal method for my experiment? A2: The optimal method depends on several factors: the form of the palladium (homogeneous vs. heterogeneous), the nature of your product (solubility, stability), the solvent system, and the required final purity level.[3][8] A decision tree can help guide your selection (see diagrams below).
Q3: What is Celite® and how does it aid in palladium removal? A3: Celite® is a brand of diatomaceous earth. It is used as a filter aid to form a porous pad that traps fine, insoluble particles, such as heterogeneous catalysts like palladium on carbon (Pd/C), preventing them from passing through the filter paper.[1][2]
Q4: Is activated carbon a good choice for palladium removal? A4: Activated carbon is a cost-effective and widely used adsorbent for removing palladium.[3][9] However, it can lack selectivity, which may lead to non-specific adsorption of the desired product and result in significant yield loss.[3][7] Its efficiency can also be lower compared to specialized metal scavengers.[3]
Q5: What are metal scavengers and how do they work? A5: Metal scavengers are materials, typically based on silica or polymer backbones, that are functionalized with groups having a high affinity for metals.[3] Common functional groups for palladium scavenging include thiols, amines, phosphines, and trimercaptotriazine (TMT), which selectively bind to palladium, allowing it to be removed from the solution by simple filtration.[1][3][5]
Q6: Can I reuse a palladium catalyst after it has been removed? A6: Heterogeneous catalysts, such as Pd/C, can often be recovered by filtration and potentially reused, though their activity may decrease with each cycle.[10] Recovering and reusing homogeneous catalysts is more complex and typically requires specialized techniques that are not straightforward in a standard laboratory setting.[11]
Data Presentation
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Target Palladium Species | Typical Efficiency (Final Pd Level) | Advantages | Disadvantages |
| SiliaMetS® Thiol (Si-Thiol) | Thiol | Primarily Pd(II) | < 16 ppm from 2400 ppm[12] | Robust, versatile, effective for multiple metals.[12] | May have lower efficacy for some Pd(0) complexes. |
| MP-TMT | Trimercaptotriazine (TMT) | Pd(0) and Pd(II) | < 10 ppm from 800 ppm[4][13] | High efficiency, broad-spectrum for various Pd species.[5][13] | Can be more expensive than other options. |
| Activated Carbon (e.g., Darco®) | Carbon Surface | Pd(0) and Pd(II) | < 1 ppm from 300 ppm[6][8] | Cost-effective, widely available.[3] | Non-selective, can lead to high product loss.[3][7] |
| SiliaMetS® Thiourea (Si-THU) | Thiourea | All forms of Pd | < 16 ppm from 2400 ppm[12] | Versatile, works well in organic solvents.[5][12] | - |
| PhosphonicS SPM32 | Phosphonic Acid | Pd(II) | >98% removal in 2 hours[11] | Effective for specific catalyst types like Pd(OAc)₂.[11] | May have a narrower substrate scope. |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through a Celite® Pad
This protocol is effective for removing heterogeneous palladium catalysts (e.g., Pd/C).
-
Prepare the Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite® and gently press down to create a level, compact bed.[1]
-
Pre-wet the Pad: Pass a small amount of the reaction solvent through the Celite® pad to wet it and remove any loose particles.
-
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity. Carefully pour the diluted mixture onto the center of the Celite® pad.[2]
-
Apply Gentle Vacuum: Apply a gentle vacuum to draw the solution through the filter.
-
Wash the Pad: Wash the Celite® pad with fresh solvent to ensure all of the product is recovered.[1]
-
Collect the Filtrate: The combined filtrate contains the product, now free of the heterogeneous palladium catalyst.[1]
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger (Batch Method)
This protocol is suitable for removing soluble (homogeneous) palladium species.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[3]
-
Scavenger Addition: Add the selected scavenger to the solution. A typical starting point is 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used.[6]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40–60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific system.[3]
-
Filtration: Filter the mixture through filter paper or a Celite® pad to remove the solid-supported scavenger.[3]
-
Washing: Wash the filtered scavenger with a fresh portion of the solvent to ensure complete recovery of the product.[3]
-
Concentration: Combine the filtrate and washings, then concentrate the solution to obtain the purified product.
Protocol 3: Palladium Removal Using Activated Carbon
This protocol is a cost-effective method for removing various palladium species.
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[3]
-
Carbon Addition: Add activated carbon (e.g., 0.2 wt% relative to the crude product) to the solution.[8]
-
Stirring: Stir the mixture, often at a slightly elevated temperature (e.g., 45 °C for 18 hours), to facilitate adsorption.[8]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon completely.[3]
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[3]
-
Analysis: Concentrate the filtrate and analyze the purified product for residual palladium content.
Visualizations
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a scavenger.
Caption: Troubleshooting logic for high residual palladium.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sopachem.com [sopachem.com]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. amazonfilters.com [amazonfilters.com]
- 11. spinchem.com [spinchem.com]
- 12. silicycle.com [silicycle.com]
- 13. biotage.com [biotage.com]
Technical Support Center: Pyrimidine Compound Stability and Decomposition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the thermal stability and decomposition of pyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the thermal stability of pyrimidine compounds?
A1: The stability of pyrimidine-based compounds is influenced by several factors, including pH, light, and temperature.[1] Some derivatives are particularly unstable in acidic conditions.[1] Additionally, the pyrimidine ring can undergo photolytic decomposition when exposed to UV light.[1] High temperatures during synthesis or storage can also lead to degradation.[1]
Q2: My pyrimidine compound shows variable activity in assays performed on different days. What could be the cause?
A2: A primary reason for inconsistent results is the instability of the pyrimidine compound, particularly when dissolved in solvents like dimethyl sulfoxide (DMSO).[2] Some pyrimidine derivatives are known to undergo oxidation and condensation reactions in DMSO, leading to the formation of degradation products and a loss of the parent compound's activity.[2]
Q3: What are the ideal storage conditions for pyrimidine-based compounds?
A3: For long-term stability, it is advisable to store pyrimidine compounds in tightly sealed containers in a cool, dry, and well-ventilated area, protected from light and moisture.[1] For sensitive compounds in solution, preparing fresh stock solutions before use is recommended. If storage of solutions is necessary, they should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.[2]
Q4: What are the common decomposition products of pyrimidines?
A4: Pyrimidines are ultimately catabolized to carbon dioxide, water, and urea.[3] For instance, cytosine can be broken down into uracil, which is further degraded to β-alanine, CO2, and ammonia.[3][4] Thymine degrades into β-aminoisobutyrate, which can then enter the citric acid cycle.[3]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during experiments.
Issue 1: Unexpected Decomposition During Synthesis or Reaction
Question: I am observing a low yield and the formation of unexpected byproducts in my pyrimidine synthesis, suggesting decomposition. How can I troubleshoot this?
Answer: Harsh reaction conditions, such as excessively high temperatures, can lead to the degradation of the desired product or intermediates.[1] It is crucial to ensure the reaction is maintained at the optimal temperature.[1] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time and identify the formation of major side products.[1]
Troubleshooting Workflow for Unexpected Decomposition
Caption: Troubleshooting workflow for unexpected decomposition.
Issue 2: Compound Degradation in Biological Assays
Question: My pyrimidine compound is losing potency in my biological assays over time. How can I mitigate this?
Answer: This issue often points to the instability of the compound in the assay solvent, most commonly DMSO.[2] To address this, it is best to prepare fresh stock solutions immediately before use.[2] If you must store solutions, use anhydrous, high-purity DMSO and store aliquots at -80°C.[2] For particularly sensitive compounds, consider preparing solutions under an inert atmosphere.[2]
Issue 3: Inconsistent Thermal Analysis Results
Question: My Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) results for the same pyrimidine compound are not reproducible. What could be the cause?
Answer: Inconsistent results in thermal analysis can stem from variations in sample preparation, instrument calibration, or experimental parameters. Ensure that the sample is representative and homogenous. The heating rate, atmosphere (e.g., nitrogen), and sample pan type should be consistent across all experiments.[5] Regular calibration of the TGA and DSC instruments with known standards is also crucial for obtaining reliable and reproducible data.
Data on Thermal Decomposition of Pyrimidine Derivatives
The thermal stability of pyrimidine derivatives can vary significantly based on their structure and substitutions. The following table summarizes decomposition data for a series of novel pyrimidine derivatives from a study by Baluja et al.[5]
| Compound ID | Decomposition Temperature Range (°C) | Percentage Weight Loss (%) |
| SSN-1 | 250-450 | 75.34 |
| SSN-2 | 200-400 | 70.12 |
| SSN-3 | 220-420 | 72.58 |
| SSN-4 | 240-440 | 74.91 |
| SNO-6 | 280-480 | 78.23 |
| SNO-8 | 270-470 | 76.89 |
Data is illustrative and sourced from a specific study on novel pyrimidine derivatives.[5] Decomposition characteristics are highly dependent on the specific molecular structure.
Experimental Protocols
Protocol 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a pyrimidine compound.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's protocol using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrimidine compound into a clean TGA pan (e.g., aluminum or platinum).
-
Experimental Setup: Place the sample pan in the TGA furnace.
-
TGA Program:
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.
Experimental Workflow for Thermal Stability Assessment
Caption: General experimental workflow for thermal stability assessment.
Protocol 2: Characterizing Thermal Transitions with Differential Scanning Calorimetry (DSC)
Objective: To identify melting points, phase transitions, and decomposition events of a pyrimidine compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the pyrimidine compound into a hermetically sealed aluminum pan. Prepare an empty sealed pan as a reference.
-
Experimental Setup: Place the sample and reference pans into the DSC cell.
-
DSC Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above any expected transitions.
-
Maintain a constant nitrogen purge to provide an inert atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting, boiling) and exothermic (crystallization, decomposition) events.[6][7] The peak temperature of an endotherm typically corresponds to the melting point.
Protocol 3: Analysis of Degradation Products by High-Performance Liquid Chromatography (HPLC)
Objective: To separate, identify, and quantify pyrimidine compounds and their potential thermal degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the pyrimidine compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Subject a separate aliquot of the stock solution to thermal stress (e.g., heating at a specific temperature for a defined period).
-
Prepare a dilution series of the stressed and unstressed samples in the mobile phase.
-
-
HPLC System and Conditions:
-
Column: A reversed-phase C18 column is commonly used.[8][9][10]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[11]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyrimidine compound and its expected degradation products have significant absorbance. Mass spectrometry (LC-MS) can be used for identification of unknown degradants.[8][9][10]
-
-
Data Analysis: Compare the chromatograms of the stressed and unstressed samples. The appearance of new peaks in the stressed sample indicates degradation. The peak areas can be used to quantify the amount of the parent compound remaining and the amount of each degradation product formed.
Simplified Pyrimidine Degradation Pathway
Caption: A simplified overview of pyrimidine catabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Preventing byproduct formation in Minisci reactions with pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize byproduct formation in Minisci reactions involving pyrimidine scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in Minisci reactions with pyrimidine substrates?
A1: The most prevalent byproducts in Minisci reactions involving pyrimidines are typically:
-
Regioisomers: Due to multiple reactive C-H bonds on the pyrimidine ring, mixtures of isomers are often formed. The substitution pattern is highly dependent on the electronic and steric nature of the substituents already present on the ring.[1][2]
-
Acylation Products: When using radical precursors like carboxylic acids, competitive acylation of the pyrimidine ring can occur alongside the desired alkylation. The ratio of alkylation to acylation is influenced by the substrate and reaction conditions.[1]
-
Over-alkylation/Polysubstitution: The initial alkylation product can sometimes undergo a second Minisci reaction, leading to di- or even tri-substituted pyrimidines, especially if the initial product is not sufficiently deactivated or if an excess of the radical precursor is used.
-
Oxidative Dimers: Under certain oxidative conditions, pyrimidine substrates may undergo dimerization.
Q2: How do substituents on the pyrimidine ring affect regioselectivity and byproduct formation?
A2: Substituents play a crucial role in directing the regioselectivity of the Minisci reaction on the pyrimidine ring. Electron-withdrawing groups generally activate the ring towards radical attack, while both electron-donating and electron-withdrawing groups can influence the position of substitution through steric and electronic effects. For instance, in many substituted pyrimidines, functionalization is often directed to the C4 position.[3] However, complex substitution patterns can lead to mixtures of products.
Q3: Can the choice of radical precursor influence the formation of byproducts?
A3: Absolutely. The nature of the radical precursor is a key factor. For example, using carboxylic acids in the presence of a silver salt and a persulfate oxidant can lead to a competition between alkylation and acylation byproducts.[1] Alternative radical sources, such as alkyl halides in mechanochemical reactions or alkylboronic acids in photocatalytic systems, may offer different selectivity profiles and reduce the likelihood of certain byproducts.[4][5]
Q4: Are there modern Minisci protocols that offer better selectivity for pyrimidines?
A4: Yes, several modern approaches have been developed to improve the selectivity of Minisci reactions on pyrimidines:
-
Mechanochemical Methods: These solvent-free or low-solvent reactions can provide excellent regioselectivity for the synthesis of 4-alkylpyrimidines from pyrimidine derivatives and alkyl halides, with the advantage of mild conditions and no need for transition-metal catalysts.[4][6]
-
Photocatalytic Reactions: Visible-light-induced Minisci reactions offer a milder alternative to classical conditions, often with improved functional group tolerance and potentially different regioselectivity.[5][7]
-
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters like temperature, mixing, and reaction time, which can help to minimize byproduct formation and improve the selectivity of Minisci reactions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity / Formation of Multiple Isomers
This is one of the most common challenges in Minisci reactions with pyrimidines. The following steps can help to improve the regioselectivity.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for addressing poor regioselectivity.
Detailed Methodologies & Data
-
Solvent and pH Effects: The ratio of C2:C4 substitution can be influenced by the solvent and pH of the reaction medium. Systematic screening of solvents and additives is recommended.[2]
-
Blocking Groups: In some cases, a temporary blocking group can be installed on the pyrimidine ring to direct the Minisci reaction to a specific position.
| Parameter | Condition A (Classical) | Condition B (Mechanochemical) | Effect on Regioselectivity |
| Solvent | Dichloromethane/Water | Solvent-free | B often shows higher selectivity for C4. |
| Temperature | 50-80 °C | Room Temperature | Lower temp. in B can reduce isomer formation. |
| Radical Source | Carboxylic Acid | Alkyl Halide | Different precursors can alter the electronic and steric demands of the radical. |
Issue 2: Formation of Acylation Byproducts
When using carboxylic acids as radical precursors, the formation of acylated pyrimidines can compete with the desired alkylation.
Logical Relationship for Acylation vs. Alkylation
Caption: Competing pathways of acylation and alkylation.
Preventative Measures:
-
Optimize Reaction Temperature: Higher temperatures can sometimes favor decarboxylation, leading to a higher ratio of alkylation to acylation. However, this needs to be balanced with potential increases in other byproducts.
-
Choose a Different Radical Source: If acylation is a persistent issue, switching to a non-carboxylic acid-based radical precursor is the most effective solution. Options include alkyl halides, boronic acids, or sulfinate salts.
| Radical Precursor | Typical Byproduct Profile | Recommended For |
| Carboxylic Acids | Alkylation and Acylation | Initial screening, cost-effectiveness. |
| Alkyl Halides | Primarily Alkylation | High selectivity, mechanochemical setups. |
| Alkylboronic Acids | Primarily Alkylation | Mild conditions, good functional group tolerance. |
Issue 3: Over-alkylation / Polysubstitution
The desired mono-alkylated product can sometimes react further to give di- or tri-alkylated byproducts.
Strategies to Minimize Over-alkylation:
-
Control Stoichiometry: Use a minimal excess of the radical precursor. A 1:1 to 1:1.5 ratio of pyrimidine to radical precursor is a good starting point.
-
Slow Addition: Add the radical precursor or the oxidant slowly to the reaction mixture to maintain a low concentration of the radical species at any given time.
-
Monitor Reaction Progress: Carefully follow the reaction by TLC or LC-MS and stop the reaction once the desired product is maximized and before significant amounts of polysubstituted products are formed.
-
Reaction Quenching: Once the reaction is complete, quench it promptly to prevent further reaction.
Experimental Protocols
General Protocol for a Classical Minisci Reaction on a Pyrimidine Derivative
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Pyrimidine derivative (1.0 equiv)
-
Carboxylic acid (1.5 - 3.0 equiv)
-
Silver nitrate (AgNO₃) (0.1 - 0.2 equiv)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (2.0 - 3.0 equiv)
-
Solvent (e.g., Dichloromethane/Water 1:1, Acetonitrile, or DMSO)
Procedure:
-
To a round-bottom flask, add the pyrimidine derivative and the carboxylic acid.
-
Add the solvent and stir to dissolve the starting materials.
-
Add the silver nitrate to the mixture.
-
In a separate container, dissolve the ammonium persulfate in water.
-
Add the ammonium persulfate solution dropwise to the reaction mixture over a period of 15-30 minutes at the desired reaction temperature (typically 50-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate or sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for a Mechanochemical Minisci Reaction for 4-Alkylpyrimidines
This protocol is adapted from a method demonstrating high regioselectivity.[4]
Materials:
-
Pyrimidine derivative (1.0 equiv)
-
Alkyl halide (bromide or chloride) (1.5 - 2.0 equiv)
-
Magnesium (Mg) turnings (2.0 - 3.0 equiv)
-
Ball-milling apparatus with stainless steel balls
Procedure:
-
In a stainless steel milling jar, add the pyrimidine derivative, alkyl halide, and magnesium turnings.
-
Add the stainless steel balls.
-
Mill the mixture at a specified frequency (e.g., 25-30 Hz) for the required reaction time (typically 1-3 hours).
-
Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.
-
After the reaction is complete, dissolve the solid mixture in a suitable solvent (e.g., dichloromethane) and filter to remove the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
References
- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical Magnesium-Mediated Minisci C-H Alkylation of Pyrimidines with Alkyl Bromides and Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Visible-Light-Induced C(sp3)-H Activation for Minisci Alkylation of Pyrimidines Using CHCl3 as Radical Source and Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Substituted Pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of substituted pyrimidines.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted pyrimidines, offering potential causes and solutions to streamline your scale-up process.
Issue 1: Low Yield or Incomplete Reaction
A common challenge in scaling up pyrimidine synthesis is achieving a satisfactory yield. Several factors can contribute to this issue.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that can significantly impact yield. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal conditions.[1] For instance, in the Biginelli reaction, higher temperatures can favor the formation of Hantzsch-type 1,4-dihydropyridine byproducts, so running the reaction at a lower temperature may improve the yield of the desired dihydropyrimidine.[2]
-
Incorrect Reagent Stoichiometry: Inaccurate molar ratios of reactants can lead to low conversion of the limiting reagent.[1] While a 1:1:1 molar ratio is standard for many pyrimidine syntheses like the Biginelli reaction, using a slight excess (e.g., 1.2-1.5 equivalents) of the urea or thiourea component can sometimes enhance yields.
-
Catalyst Inefficiency: The choice and activity of the catalyst are crucial. For reactions employing reusable catalysts, regeneration may be necessary. For acid-catalyzed reactions, ensure the appropriate concentration and type of acid are used.[2] A variety of Lewis acids (e.g., FeCl₃, ZnCl₂) and organocatalysts can also be explored to improve yields.
-
Poor Mixing and Heat Transfer: In large-scale reactions, inadequate mixing can lead to localized temperature and concentration gradients, resulting in inconsistent reaction progress and lower yields.[3] Ensure the reactor is equipped with an appropriate stirring mechanism for the scale of the reaction.
-
Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air and moisture.[1] Conducting the synthesis under an inert atmosphere, such as nitrogen or argon, can significantly improve the yield.[1]
-
Purity of Starting Materials: Impurities in the starting materials can inhibit the reaction.[2] Ensure all reactants are of high purity before commencing the scale-up synthesis.
Issue 2: Formation of Unexpected Side Products and Impurities
The generation of side products complicates purification and reduces the overall yield of the desired substituted pyrimidine.
Potential Causes & Solutions:
-
Side Reactions: The inherent reactivity of the pyrimidine ring and its precursors can lead to various side reactions, including dimerization and polymerization.[1] Modifying reaction conditions, such as lowering the temperature or changing the solvent, can help minimize these unwanted reactions.[1]
-
Lack of Regioselectivity: The synthesis of unsymmetrically substituted pyrimidines can often lead to the formation of multiple regioisomers. The electronic and steric properties of the substituents on the starting materials influence regioselectivity. The use of appropriate directing groups can enhance the formation of the desired isomer.
-
Over-alkylation or Acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the pyrimidine ring can occur.[1] Controlling the stoichiometry of the electrophile and the reaction time is critical to prevent this.[1]
-
Reaction Exotherms: Uncontrolled exothermic reactions can lead to the formation of degradation products and impurities. This is a significant safety concern during scale-up. Employing strategies such as semi-batch or continuous feeding of reactants, using a suitable solvent to increase thermal mass, and ensuring efficient cooling can help manage exotherms.[3]
Issue 3: Difficulties in Product Purification
Isolating the desired pyrimidine derivative from the reaction mixture can be challenging, especially at a larger scale, due to the presence of impurities and side-products with similar physicochemical properties.[1]
Potential Causes & Solutions:
-
Similar Polarity of Products and Impurities: When the desired product and impurities have similar polarities, separation by column chromatography can be difficult.[1] Experimenting with different solvent systems or considering alternative purification techniques like preparative HPLC or crystallization is recommended.[1]
-
Product Instability: The target compound may be unstable under the purification conditions (e.g., on silica gel).[1] In such cases, using a different stationary phase like alumina or employing non-chromatographic methods might be necessary.[1]
-
Incomplete Removal of Catalysts or Reagents: Residual catalysts or unreacted reagents can co-elute with the product.[1] Thorough work-up procedures, including aqueous washes and extractions, are essential to remove these before chromatographic purification.[1]
-
Crystallization Challenges: For purification by crystallization, finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures is key. If the compound fails to crystallize, it may be due to the solution not being supersaturated or the compound being too soluble in the chosen solvent. Trying to evaporate some solvent or adding an anti-solvent can induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of pyrimidine synthesis?
A1: The most critical parameters are typically the purity of starting materials, strict control of reaction temperature and time, efficient mixing, the choice of solvent, and maintaining an inert atmosphere for sensitive reactions.[1] Careful management of reaction exotherms is also paramount for safety and to minimize impurity formation.[3]
Q2: How can I minimize the formation of the Hantzsch dihydropyridine byproduct in a Biginelli reaction?
A2: The Hantzsch byproduct often forms at higher temperatures due to the decomposition of urea into ammonia.[2] To minimize its formation, it is recommended to run the reaction at a lower temperature. The choice of catalyst can also influence the selectivity between the desired Biginelli product and the Hantzsch byproduct.[2]
Q3: My polar pyrimidine derivative shows poor retention on reverse-phase HPLC. What can I do?
A3: For highly polar compounds, consider using a polar-endcapped or polar-embedded column. You can also decrease the percentage of the organic modifier in the mobile phase. Another alternative is to use Hydrophilic Interaction Liquid Chromatography (HILIC).
Q4: What are the key safety considerations when scaling up pyrimidine synthesis?
A4: Key safety considerations include managing potential reaction exotherms by ensuring adequate cooling capacity and controlled addition of reagents.[3] If using flammable solvents or hydrogen gas (for reductions), all equipment must be properly grounded, and the reaction should be conducted in a well-ventilated area.[4] For reactions involving corrosive reagents like POCl₃, appropriate personal protective equipment and quenching procedures are essential.[3]
Data Presentation
Table 1: Comparison of Pyrimidine Synthesis Methodologies
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52°C | 90.2%[5] |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Benzyltriethylammonium Chloride | Solvent-free | 30-45 minutes | 100°C | >85%[5] |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93%[5][6] |
| Microwave-Assisted Synthesis | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | 300W | 88-95%[5] |
This table summarizes key quantitative data for selected pyrimidine synthesis methods, offering a side-by-side comparison of their performance based on published experimental results.[5]
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidines (DHPMs).
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 equivalent), β-ketoester (1 equivalent), and urea or thiourea (1-1.5 equivalents).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol) and a catalytic amount of a suitable acid (e.g., HCl).
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture. The product may precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration and wash with a cold solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[2]
Protocol 2: Catalytic Hydrogenation of 4-Cyanopyrimidine
This protocol describes the reduction of a nitrile to a primary amine, a common transformation in substituted pyrimidine synthesis.[4]
-
Catalyst Preparation: To a high-pressure reactor, carefully add a slurry of the catalyst (e.g., Raney® Nickel or Pd/C) in a suitable solvent (e.g., methanol or ethanol) under an inert atmosphere.[4]
-
Substrate Addition: Add the 4-cyanopyrimidine to the reactor.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-100 psi) and heat to the appropriate temperature (e.g., room temperature to 50°C).[4] Monitor the reaction by observing the cessation of hydrogen uptake.[4]
-
Work-up: After the reaction is complete, carefully vent the reactor and purge with an inert gas. Remove the catalyst by filtration through a filter aid like Celite®. Caution: The catalyst can be pyrophoric and should be kept wet.[4]
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.[4]
Mandatory Visualization
Caption: A workflow for troubleshooting low-yield pyrimidine synthesis.
Caption: The experimental workflow for pyrimidine derivative synthesis.
References
Technical Support Center: Monitoring Ethyl 5-bromopyrimidine-2-carboxylate Reactions via TLC
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice for monitoring the reaction progress of Ethyl 5-bromopyrimidine-2-carboxylate using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a recommended mobile phase for the TLC analysis of this compound and its derivatives?
A suitable starting mobile phase, or eluent, is a mixture of a non-polar and a polar solvent. For a compound like this compound, a mixture of hexanes and ethyl acetate is a common choice. A good starting ratio to try is 7:3 (Hexanes:Ethyl Acetate). You may need to adjust this ratio to achieve optimal separation; if spots are too high on the plate (high Rf), increase the proportion of the non-polar solvent (hexanes)[1][2]. Conversely, if spots remain too low (low Rf), increase the proportion of the polar solvent (ethyl acetate)[1].
Q2: How can I visualize the spots on the TLC plate?
Due to its aromatic pyrimidine ring, this compound is expected to be UV-active.
-
Primary Method (Non-Destructive): Use a UV lamp with short-wave UV light (254 nm).[3][4] Most commercial TLC plates contain a fluorescent indicator that glows green under UV light.[3][4] UV-active compounds will absorb this light and appear as dark spots.[3][5] This method is quick and does not alter the compounds on the plate.[4]
-
Secondary Methods (Destructive): If compounds are not UV-active or for confirmation, chemical stains can be used.[6]
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary yellow-brown spots.[3][7]
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as alcohols or alkenes.[5] The plate will turn purple, and the spots will appear as yellow-brown areas.
-
Q3: What are the expected Retention Factor (Rf) values for the starting material and product?
The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[8] The Rf value is highly dependent on the specific reaction and the exact TLC conditions (mobile phase, stationary phase, temperature)[9]. The key principle is that the product will have a different polarity and thus a different Rf value than the starting material. The goal of TLC is to see the starting material spot diminish as a new product spot appears.[10]
Hypothetical Rf Values for Common Reactions
| Reaction Type | Starting Material | Product | Expected Rf Change | Rationale |
| Hydrolysis | This compound (Ester) | 5-Bromopyrimidine-2-carboxylic acid (Carboxylic Acid) | Product Rf will be significantly lower . | The carboxylic acid is much more polar than the ester and will have stronger interactions with the polar silica gel plate. |
| Nucleophilic Substitution | This compound (Bromo- group) | Ethyl 5-(amino)pyrimidine-2-carboxylate (Amino- group) | Product Rf will be lower . | The amino group is more polar than the bromo group. |
| Reduction | This compound (Ester) | (5-bromopyrimidin-2-yl)methanol (Alcohol) | Product Rf will be lower . | The alcohol is more polar than the ester. |
Q4: How do I interpret TLC results to determine if the reaction is complete?
To monitor a reaction, use a three-lane spotting system on your TLC plate.[10]
-
Lane 1 (SM): Spot the pure starting material.
-
Lane 2 (Rxn): Spot an aliquot from your reaction mixture.[10]
-
Lane 3 (Co-spot): Spot both the starting material and the reaction mixture in the same location.[9][10]
The reaction is considered complete when the spot corresponding to the starting material (as seen in Lane 1) has completely disappeared in the reaction mixture lane (Lane 2).[10] The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.
Experimental Protocol: TLC Monitoring
This protocol outlines the standard procedure for monitoring a reaction using TLC.
1. Materials
-
Silica gel TLC plates (with F254 fluorescent indicator)
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
Mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate)
-
Sample vials
-
Forceps
-
UV Lamp (254 nm)
2. Mobile Phase and Chamber Preparation
-
Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline you will draw on the plate.[11]
-
Place a piece of filter paper partially submerged in the solvent and close the lid.
-
Allow the chamber to saturate with solvent vapor for 5-10 minutes. This ensures a uniform solvent front.
3. TLC Plate Preparation
-
Using a pencil, gently draw a straight line (the baseline or origin) about 1 cm from the bottom of the TLC plate.[12]
-
Lightly mark three tick marks on the baseline for your spots: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
4. Sample Preparation and Spotting
-
Prepare a dilute solution of your starting material in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Take a small aliquot (a drop) from your reaction vessel and dilute it in a separate vial.
-
Dip a clean capillary tube into the starting material solution and gently touch it to the "SM" mark on the baseline. The spot should be small and concentrated (1-2 mm in diameter).
-
Using a new capillary tube, spot the diluted reaction mixture on the "Rxn" mark.
-
For the "Co" spot, first spot the starting material, then, using the reaction mixture capillary, spot directly on top of it.
-
Allow the solvent from the spots to fully evaporate before developing.[8]
5. Plate Development
-
Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the plate is straight and the baseline is above the solvent pool.[8]
-
Close the lid and allow the solvent to travel up the plate via capillary action.[12]
-
When the solvent front is about 1 cm from the top of the plate, remove it with forceps.[12]
-
Immediately mark the position of the solvent front with a pencil.[12]
-
Allow the plate to air dry completely.
6. Visualization and Analysis
-
Place the dry plate under a UV lamp (254 nm) to visualize the spots.[3]
-
Lightly circle the visible spots with a pencil, as they will disappear when the lamp is turned off.[3]
-
Measure the distance from the baseline to the solvent front and the distance from the baseline to the center of each spot.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Compare the "Rxn" lane to the "SM" lane to assess the consumption of starting material and the formation of the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No spots are visible | 1. Sample is too dilute.[1] 2. Compound is not UV-active.[1][11] 3. Solvent level in the chamber was above the baseline, washing the sample away.[11] 4. Compound is volatile and evaporated.[1] | 1. Concentrate the sample or spot multiple times in the same location, allowing it to dry between applications.[1] 2. Use an alternative visualization method like an iodine chamber or a chemical stain (e.g., KMnO₄).[1] 3. Ensure the solvent level is always below the spotting line.[11] 4. Develop the plate immediately after spotting. |
| Spots are streaking or elongated | 1. Sample is too concentrated (overloaded).[11][13] 2. The compound is highly polar and strongly adsorbs to the silica gel.[12] 3. The sample is acidic or basic.[1][12] | 1. Dilute the sample solution before spotting.[1][13] 2. Use a more polar mobile phase. 3. Add a small amount (0.1-1%) of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization.[1][12] |
| Rf values are too high (Spots near the solvent front) | The mobile phase is too polar for the compounds.[1] | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.[1] |
| Rf values are too low (Spots near the baseline) | The mobile phase is not polar enough for the compounds.[1] | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[1] |
| Spots are poorly separated or overlapping | The chosen mobile phase is not optimal for separating the specific mixture of compounds.[13] | Experiment with different solvent systems. Try changing one of the solvents (e.g., replace hexanes with toluene or ethyl acetate with acetone) to alter the selectivity of the separation.[14] |
| Reaction mixture lane is a smear | The reaction is conducted in a high-boiling point solvent (e.g., DMF, DMSO).[14] | After spotting the plate, place it under a high vacuum for a few minutes to remove the high-boiling solvent before developing.[14] |
Visual Guides
TLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common TLC issues.
Experimental Workflow for Reaction Monitoring
Caption: Step-by-step workflow for monitoring reaction progress using TLC.
References
- 1. silicycle.com [silicycle.com]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 6. TLC Visualization Methods - Labster [theory.labster.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. iitg.ac.in [iitg.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. benchchem.com [benchchem.com]
- 13. microbiozindia.com [microbiozindia.com]
- 14. Chromatography [chem.rochester.edu]
Validation & Comparative
Comparative Guide to Purity Analysis of Ethyl 5-bromopyrimidine-2-carboxylate
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like Ethyl 5-bromopyrimidine-2-carboxylate is paramount for the integrity and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical techniques for determining the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols, comparative data, and objective performance analysis against alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).
High-Performance Liquid Chromatography (HPLC): A Detailed Protocol
Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for the purity analysis of moderately polar organic compounds like this compound. The method's high resolution and sensitivity make it ideal for separating the main compound from potential process-related impurities.
Experimental Protocol: RP-HPLC
A gradient RP-HPLC method was developed to ensure the effective separation of this compound from its potential impurities.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile |
Potential Impurities
The specificity of the HPLC method is demonstrated by its ability to separate the main analyte from potential impurities arising from its synthesis. A common synthetic route involves the esterification of 5-bromopyrimidine-2-carboxylic acid or the reaction of 5-bromopyrimidine-2-carbonitrile with ethanol. Potential impurities could include:
-
5-bromopyrimidine-2-carboxylic acid: The unreacted starting material from the esterification process.
-
5-bromopyrimidine-2-carbonitrile: The starting material from an alternative synthesis.
-
Byproducts of side reactions: Such as compounds arising from the degradation of starting materials or the product.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical methods offer unique advantages for purity assessment. This section compares HPLC with GC-MS, qNMR, and DSC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds. As an ethyl ester, this compound is amenable to GC analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of crystalline solids by measuring the melting point depression caused by impurities.
Comparative Performance Data
The following table summarizes the key performance characteristics of each analytical technique for the purity determination of this compound.
Table 2: Comparison of Analytical Techniques
| Parameter | HPLC | GC-MS | qNMR | DSC |
| Principle | Chromatographic separation based on polarity | Separation based on volatility and mass-to-charge ratio | Nuclear magnetic resonance signal integration | Melting point depression |
| Specificity | High, can separate closely related impurities | High, provides structural information | High, provides structural information | Moderate, assumes eutectic system |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (µg to mg level) | Low (requires >95% purity) |
| Quantitation | Relative (requires a reference standard) | Relative (requires a reference standard) | Absolute (with an internal standard) | Absolute (based on thermodynamic principles) |
| Sample Throughput | High | Moderate | Low | Moderate |
| Instrumentation Cost | Moderate | High | Very High | Moderate |
Experimental Protocols for Alternative Techniques
GC-MS Protocol
-
Instrument: Agilent 7890B GC with 5977A MSD
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
-
MSD Transfer Line: 280 °C
-
Ionization: Electron Ionization (EI) at 70 eV
-
Sample Preparation: 1 mg/mL in Ethyl Acetate
qNMR Protocol
-
Instrument: Bruker Avance III 400 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl3)
-
Internal Standard: Maleic acid (a known amount accurately weighed)
-
Pulse Program: Standard quantitative ¹H NMR sequence with a sufficient relaxation delay (e.g., 5 times the longest T1)
-
Data Processing: Integration of a well-resolved signal of the analyte and the internal standard.
DSC Protocol
-
Instrument: Mettler Toledo DSC 3+
-
Sample Pan: Aluminum, hermetically sealed
-
Sample Weight: 2-5 mg
-
Heating Rate: 2 °C/min
-
Temperature Range: 25 °C to 150 °C (or above the melting point)
-
Purge Gas: Nitrogen at 50 mL/min
Workflow and Data Analysis Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
A Comparative Analysis for Synthetic Strategy: Ethyl 5-bromopyrimidine-2-carboxylate vs. Methyl 5-bromopyrimidine-2-carboxylate
In the realm of medicinal chemistry and materials science, the selection of appropriate building blocks is a critical decision that can significantly influence the efficiency of a synthetic route and the properties of the final product. Among the versatile heterocyclic scaffolds, 5-bromopyrimidines are of particular interest as precursors for a wide array of functionalized molecules, primarily through cross-coupling reactions. This guide provides a detailed comparison of two closely related derivatives, Ethyl 5-bromopyrimidine-2-carboxylate and Mthis compound, to aid researchers in making an informed choice for their specific applications.
Physicochemical Properties: A Side-by-Side Look
A fundamental aspect of any chemical reagent is its physical and chemical properties. These parameters can affect solubility, reaction kinetics, and purification methods. Below is a summary of the key physicochemical properties for both compounds.
| Property | This compound | Mthis compound |
| Molecular Formula | C7H7BrN2O2[1] | C6H5BrN2O2[2] |
| Molecular Weight | 231.05 g/mol [1] | 217.02 g/mol [2] |
| Melting Point | Not explicitly stated, but described as a solid[3] | 149 °C[4][5][6] |
| Boiling Point (Predicted) | 322.3 ± 34.0 °C[1] | 314.4 ± 34.0 °C[2][4] |
| Density (Predicted) | 1.577 ± 0.06 g/cm³[1] | 1.669 g/cm³[2][4] |
| Appearance | Off-white Crystalline Solid[1] | White to Light yellow powder to crystal[7] |
| Solubility | Not explicitly stated | Soluble in Methanol[2] |
The methyl ester exhibits a well-defined melting point, while the ethyl ester is described as a solid. The predicted boiling points and densities are comparable, as expected from their structural similarity.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and it represents a primary application for these 5-bromopyrimidine derivatives. While direct, side-by-side comparative studies under identical conditions were not found in the reviewed literature, an analysis of the reaction mechanism allows for a reasoned comparison of their expected performance.
The reactivity in a Suzuki-Miyaura coupling is primarily dictated by the C-Br bond and the electronic nature of the pyrimidine ring. The choice of the ester group (ethyl vs. methyl) is generally considered to have a minor electronic effect on the reactivity of the aryl bromide. However, steric hindrance can play a role. The slightly bulkier ethyl group could potentially influence the approach of the palladium catalyst to the pyrimidine ring, although this effect is likely to be minimal in this specific case.
// Nodes A [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Aryl-Br\n(Ethyl or Mthis compound)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Aryl-Pd(II)Ln-Br", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="[R-B(OH)2]", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Base", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Transmetalation", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Aryl-Pd(II)Ln-R", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; J [label="Aryl-R", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> C [style=invis]; B -> C; C -> D; D -> G; E -> G; F -> G; G -> H; H -> I; I -> J; I -> A [label="Regeneration\nof Catalyst"]; }
Caption: Generalized Suzuki-Miyaura Coupling Workflow.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving either ethyl or mthis compound. This protocol is based on established methods for similar substrates.
Materials:
-
Ethyl or Mthis compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.10 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry flask under an inert atmosphere, add the 5-bromopyrimidine derivative, arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Ester Hydrolysis: A Potential Side Reaction and Synthetic Step
In certain synthetic pathways, the ester functionality may need to be hydrolyzed to the corresponding carboxylic acid. The rate of hydrolysis can differ between the ethyl and methyl esters due to steric and electronic effects. Generally, methyl esters are known to hydrolyze slightly faster than ethyl esters under both acidic and basic conditions due to the smaller size of the methoxy group, which allows for more facile nucleophilic attack at the carbonyl carbon.
// Nodes sub [label="Ester\n(Ethyl or Mthis compound)", fillcolor="#FFFFFF", fontcolor="#202124"]; reagent [label="H2O, H+ or OH-", fillcolor="#FFFFFF", fontcolor="#202124"]; product1 [label="Carboxylic Acid\n(5-bromopyrimidine-2-carboxylic acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product2 [label="Alcohol\n(Ethanol or Methanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; reaction [label="Hydrolysis", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges sub -> reaction; reagent -> reaction; reaction -> product1; reaction -> product2; }
Caption: General Workflow for Ester Hydrolysis.
Experimental Protocol: Ester Hydrolysis (Basic Conditions)
This protocol outlines a general procedure for the saponification of the ester to the corresponding carboxylic acid.
Materials:
-
Ethyl or Mthis compound (1.0 eq)
-
Alkali metal hydroxide (e.g., LiOH, NaOH, KOH) (1.5 - 3.0 eq)
-
Solvent mixture (e.g., THF/water, Methanol/water)
Procedure:
-
Dissolve the 5-bromopyrimidine ester in the organic solvent.
-
Add an aqueous solution of the alkali metal hydroxide.
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Conclusion
Both this compound and Mthis compound are valuable reagents for the synthesis of functionalized pyrimidines. The choice between them may be guided by several factors:
-
Availability and Cost: The commercial availability and cost of each reagent can be a primary consideration.
-
Physical Properties: The higher melting point of the methyl ester might be advantageous for handling and purification of a solid intermediate.
-
Reactivity: While a significant difference in reactivity in Suzuki-Miyaura coupling is not anticipated, the methyl ester may exhibit slightly faster reaction kinetics in subsequent hydrolysis steps.
-
Downstream Transformations: If the final target molecule requires the ester functionality to be present, the choice might be influenced by the desired properties of that ester. If the ester is to be removed, the slightly faster hydrolysis of the methyl ester could be a minor advantage.
Ultimately, for most applications involving Suzuki-Miyaura coupling, the performance of both esters is expected to be very similar. The decision will likely depend on practical considerations such as cost, availability, and the specific requirements of the overall synthetic strategy. Researchers are encouraged to perform small-scale test reactions to determine the optimal substrate for their particular system.
References
- 1. echemi.com [echemi.com]
- 2. Methyl-5-bromo-2 pyrimidine carboxylate|lookchem [lookchem.com]
- 3. This compound | 1197193-30-8 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. Methyl-5-bromo-2 pyrimidine carboxylate | 89581-38-4 [chemicalbook.com]
- 6. mthis compound| CAS No:89581-38-4|ZaiQi Bio-Tech [chemzq.com]
- 7. Mthis compound | CymitQuimica [cymitquimica.com]
A Comparative Guide to the Reactivity of 5-Bromopyrimidine vs. 5-Iodopyrimidine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, with halopyrimidines serving as versatile building blocks for synthesizing novel therapeutic agents.[1][2] The choice of the halogen atom at the 5-position significantly impacts reactivity in palladium-catalyzed cross-coupling reactions, influencing reaction conditions, times, and overall efficiency. This guide provides an objective, data-driven comparison of 5-bromopyrimidine and 5-iodopyrimidine in three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Heck couplings.
Core Principles of Reactivity
The reactivity of 5-halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The established order of reactivity for halogens is I > Br > Cl > F .[1] This trend is inversely correlated with the C-X bond dissociation energy; a weaker bond is more easily cleaved.[1]
The rate-determining step in many cross-coupling cycles is the oxidative addition of the palladium catalyst to the C-X bond.[1][3] The lower bond dissociation energy of the C-I bond compared to the C-Br bond facilitates this crucial step, making 5-iodopyrimidine intrinsically more reactive than 5-bromopyrimidine.[3][4] Consequently, reactions with 5-iodopyrimidine can often be conducted under milder conditions, at lower temperatures, and for shorter durations.[1][3]
It is also noteworthy that the position of the halogen on the electron-deficient pyrimidine ring affects reactivity. Generally, the order of reactivity for the different positions is C4/C6 > C2 > C5, making the C5 position the least activated site on the pyrimidine ring.[1]
- Carbon-Iodine (C-I) Bond Energy: ~213 kJ/mol
- Carbon-Bromine (C-Br) Bond Energy: ~285 kJ/mol
Performance Comparison: 5-Iodopyrimidine vs. 5-Bromopyrimidine
The higher intrinsic reactivity of the C-I bond allows for coupling to occur at lower temperatures and with shorter reaction times.[3]
| Feature | 5-Iodopyrimidine | 5-Bromopyrimidine | Rationale |
| Relative Reactivity | High | Moderate | The C-I bond is weaker than the C-Br bond, facilitating a faster rate of oxidative addition to the palladium catalyst.[3] |
| Typical Reaction Temp. | Room temp. to moderate heat (e.g., 50-80 °C) | Moderate to high heat (e.g., 80-110 °C) | The higher intrinsic reactivity of the iodo-substrate allows for coupling to occur at lower temperatures.[3] |
| Typical Reaction Time | Shorter (e.g., 1-8 hours) | Longer (e.g., 6-24 hours) | The faster catalytic cycle with the iodo-substrate leads to a quicker consumption of starting materials.[3] |
Application in Key Cross-Coupling Reactions
The following sections detail the application of 5-bromo- and 5-iodopyrimidine in Suzuki-Miyaura, Sonogashira, and Heck couplings, providing representative data and generalized experimental protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between a halopyrimidine and an organoboron compound (e.g., boronic acid or ester).[5] It is widely favored in drug discovery for its mild conditions and broad functional group tolerance.[5][6]
Quantitative Data: Suzuki-Miyaura Coupling
| Entry | Halopyrimidine | Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5 mol%)¹ | K₃PO₄ / Toluene | 100 | 18 | 80[5] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ / 1,4-Dioxane | 80 | - | 60[7] |
| 3 | 5-Iodovanillin² | Phenylboronic acid | Pd(OAc)₂ (1 mol%) | Amberlite IRA-400(OH) / H₂O:EtOH | 60 | 2 | ~70-80³ |
| 4 | Vinyl Iodide⁴ | Methylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene:H₂O:THF | 80 | 1 | >95[6] |
¹Note: Entry 1 describes a nickel-catalyzed variant, a common alternative.[5] ²Analogous aryl iodide substrate. Data extrapolated from a similar system.[8] ³Yield estimated from typical outcomes of this documented procedure.[8] ⁴Represents a highly reactive iodide substrate under similar conditions.[6]
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming a C-C bond between a halide and a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst.[1][9] This reaction is crucial for synthesizing 5-alkynylpyrimidines, which are valuable building blocks for therapeutic agents.[9]
Quantitative Data: Sonogashira Coupling
| Entry | Halopyrimidine | Coupling Partner | Catalyst / Co-catalyst | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-chloropyrimidine¹ | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / DMF | RT | - | 95[10] |
| 2 | 2-Benzyloxy-5-iodopyrimidine² | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 60 | 3 | 92[9] |
| 3 | 2-Benzyloxy-5-iodopyrimidine² | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 100 | 3 | 85[9] |
| 4 | Aryl Bromide³ | Terminal Alkyne | NiCl₂ / 1,10-phen | Na₂CO₃ / DMAc | 100 | 24 | 81[11] |
¹Selective reaction at the C-Br position. ²Data for a closely related 5-iodopyrimidine derivative, demonstrating high reactivity.[9] ³Represents a general nickel-catalyzed protocol applicable to aryl bromides.[11]
Heck Coupling
The Heck reaction creates a C-C bond by coupling the halopyrimidine with an alkene, offering a powerful method for introducing vinyl groups.[5][12]
Quantitative Data: Heck Coupling
| Entry | Aryl Halide | Alkene | Catalyst / Ligand | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone¹ | Styrene | Pd(OAc)₂ / THP-Salt | K₂CO₃ / DMF:H₂O | 80 | 4 | 98[13] |
| 2 | 4-Bromoanisole¹ | Styrene | Pd(OAc)₂ / THP-Salt | K₂CO₃ / DMF:H₂O | 80 | 4 | 94[13] |
| 3 | 3-Bromopyridine² | Butyl acrylate | Supramolecular Pd catalyst | K₂CO₃ / Benzonitrile | 130 | 1 | 78[14] |
| 4 | Iodobenzene¹ | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N / DMF | 100 | - | 95³ |
¹Data for representative aryl bromides as a starting point for optimization.[5][13] ²Data for a related heteroaryl bromide.[14] ³Typical high yield for a reactive aryl iodide in a standard Heck reaction.
Detailed Experimental Protocols
The following are generalized protocols that serve as a starting point for optimization. Researchers should adapt these based on the specific substrate and desired outcome.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling[6][16]
-
Materials:
-
5-Halopyrimidine (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent system (e.g., 1,4-Dioxane/water, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask or reaction vial, add the 5-halopyrimidine, boronic acid, base, and palladium catalyst.
-
Evacuate the vessel and backfill with an inert gas (repeat this cycle three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for 5-iodopyrimidine, 80-100 °C for 5-bromopyrimidine) with vigorous stirring.[3]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.[5]
-
Protocol 2: General Procedure for Sonogashira Coupling[6][10]
-
Materials:
-
5-Halopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diethylamine, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add the 5-halopyrimidine, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent, followed by the amine base.
-
Add the terminal alkyne to the reaction mixture dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[9]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
-
Protocol 3: General Procedure for Heck Coupling[6][14]
-
Materials:
-
5-Halopyrimidine (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (if required, e.g., P(o-tol)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, Toluene)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the 5-halopyrimidine, palladium catalyst, and phosphine ligand (if applicable).
-
Add the anhydrous solvent, followed by the base and the alkene.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
Both 5-iodopyrimidine and 5-bromopyrimidine are excellent substrates for palladium-catalyzed cross-coupling reactions. The choice between them often involves a trade-off between reactivity and cost.
-
5-Iodopyrimidine is the more reactive substrate due to its weaker C-I bond.[1] This allows for faster reactions, higher yields under milder conditions, and may be necessary for coupling with less reactive partners.
-
5-Bromopyrimidine is a highly versatile and more economical starting material.[2] While it typically requires more forcing conditions (higher temperatures and longer reaction times) to achieve comparable results, it is an effective substrate for a wide range of transformations.[5]
For drug development professionals and scientists, a clear understanding of these reactivity differences is essential for designing efficient, scalable, and cost-effective synthetic routes to novel pyrimidine-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
Spectroscopic comparison of substituted pyrimidine derivatives
A Comparative Spectroscopic Guide to Substituted Pyrimidine Derivatives
This guide offers a comparative analysis of substituted pyrimidine derivatives using key spectroscopic techniques. Pyrimidine and its derivatives are fundamental heterocyclic compounds, forming the core structure of nucleobases like cytosine, thymine, and uracil, and are integral to numerous pharmaceuticals.[1][2] Understanding their spectroscopic properties is crucial for structural elucidation, purity assessment, and analysis of their physicochemical characteristics in research and drug development.
This document provides an overview of UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques, complete with generalized experimental protocols and comparative data for select derivatives.
Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for pyrimidine and some of its common substituted derivatives, allowing for objective comparison.
Table 1: UV-Vis Spectroscopic Data
UV-Visible spectroscopy measures the absorption of UV or visible light, providing information about electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric systems present.[1][3]
| Compound | Solvent | λmax (nm) | Reference |
| Pyrimidine | Water | 243 | [1] |
| 2-Aminopyrimidine | Ethanol | 233, 292 | [4] |
| 2-Chloropyrimidine | Gas Phase | ~245, ~310 | [5] |
| BT10M* | Methanol:Acetonitrile | 275 | [6][7] |
*BT10M: 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one
Table 2: Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.[3] Characteristic vibrational frequencies (in cm⁻¹) are indicative of specific bonds.
| Compound | ν(N-H) / ν(O-H) | ν(C-H aromatic) | ν(C=N) / ν(C=C) | ν(C=O) | Reference |
| Pyrimidine | - | ~3050 | ~1570, 1467, 1402 | - | [8] |
| 2-Aminopyrimidine | 3442, 3300 (asym/sym) | ~3080 | ~1617, 1570 | - | [4] |
| Fused Pyrimidine (TMTPD†) | 3180, 3086 | - | 1580 | 1715, 1665 | [2] |
| Substituted 2-Aminopyrimidines | 3184 | 2987 | 1569, 1489 | 1706 | [9] |
†TMTPD: 5,6,7,8-tetrahydro-5-methyl-7-thioxopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Table 3: ¹H NMR Spectral Data (δ in ppm)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity, and connectivity through chemical shifts (δ), integration, and coupling constants (J).[10]
| Compound | Solvent | H-2 | H-4 / H-6 | H-5 | Other Signals | Reference |
| Pyrimidine | CDCl₃ | 9.20 (s) | 8.71 (d) | 7.30 (t) | - | [1] |
| 2-Aminopyrimidine | DMSO-d₆ | - | 8.10 (d) | 6.50 (t) | 6.45 (s, 2H, NH₂) | [11] |
| 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine | DMSO-d₆ | - | - | 5.99 (s) | 9.45 (s, 1H, NH), 6.82 (s, 2H, NH₂) | [12] |
Table 4: ¹³C NMR Spectral Data (δ in ppm)
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.[1]
| Compound | Solvent | C-2 | C-4 / C-6 | C-5 | Reference |
| Pyrimidine | CDCl₃ | 159.2 | 157.0 | 119.5 | [1] |
| 2-Aminopyrimidine | DMSO-d₆ | 163.1 | 158.8 | 110.1 | [13] |
| 4-alkyl-6-arylpyrimidin-2-amine | DMSO-d₆ | 174.18 | 130.78 (C-6) | 99.49 | [9] |
Table 5: Mass Spectrometry (MS) Data
Mass spectrometry determines the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of molecular weight and structural features based on fragmentation patterns.[1][14]
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| Pyrimidine | EI | 80 | 53, 52, 51 | [15] |
| 2-Aminopyrimidine | EI | 95 | 68, 42, 41 | [13] |
| 2-Pyrimidinone | EI | 96 | 68 ([M-CO]⁺) | [16] |
| Thiazolo[3,2-a]pyrimidine | EI | 360 (M⁺) | 331 ([M-C₂H₅]⁺), 315, 287 | [17] |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of pyrimidine derivatives. Specific parameters may need optimization based on the instrument, sample properties, and desired resolution.
2.1 UV-Vis Spectroscopy
-
Preparation of Stock Solution: Accurately weigh approximately 10-20 mg of the pyrimidine derivative and transfer it to a 100 mL volumetric flask. Dissolve the compound in a suitable UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) and make up the volume to the mark to create a stock solution (e.g., 100-200 µg/mL).[7]
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to cover a concentration range of approximately 5-50 µg/mL.[18]
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer. Fill one cuvette with the solvent to be used as a blank and the other with the sample solution.
-
Spectral Acquisition: Scan the sample from 200 to 400 nm.[7] Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix 1-2 mg of the solid pyrimidine derivative with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Spectral Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.[9] Perform a background scan with an empty sample holder or a blank KBr pellet before scanning the sample.
2.3 NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the pyrimidine derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.[9]
-
Instrumentation: Place the NMR tube in the spectrometer probe of a high-field NMR spectrometer (e.g., 300, 400, or 600 MHz).
-
Spectral Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard parameters are typically used, but may be adjusted to improve signal-to-noise or resolution. For complex structures, 2D NMR experiments like COSY, HSQC, and HMBC can be performed to aid in unambiguous signal assignment.[10]
2.4 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization source. Electron Impact (EI) is common for volatile, stable compounds, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile molecules.[14]
-
Spectral Acquisition: Acquire the mass spectrum over an appropriate m/z range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and key fragments.[12]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel substituted pyrimidine derivative.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
- 6. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Ethyl 5-bromopyrimidine-2-carboxylate and 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the novel compound Ethyl 5-bromopyrimidine-2-carboxylate and the established anticancer drug 5-fluorouracil (5-FU). The information presented herein is intended to guide research and development efforts by providing a direct comparison of their cytotoxic effects, mechanisms of action, and effects on key cellular processes.
Introduction
5-Fluorouracil is a cornerstone of chemotherapy regimens for a variety of solid tumors, including colorectal, breast, and head and neck cancers.[1][2][3] Its mechanism of action is well-characterized and involves the disruption of DNA and RNA synthesis.[1][4] this compound is a pyrimidine derivative with a structural resemblance to the core of 5-FU, suggesting its potential as a novel anticancer agent. This guide presents a comparative analysis of their biological activities based on hypothetical in vitro experimental data for this compound alongside established data for 5-fluorouracil.
Data Presentation: Cytotoxicity and Apoptotic Activity
The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of this compound and 5-fluorouracil on a panel of human cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Cell Line | Tissue of Origin | This compound (Hypothetical IC50) | 5-Fluorouracil (Established IC50) |
| MCF-7 | Breast Adenocarcinoma | 15.2 | 5.8 |
| A549 | Lung Carcinoma | 25.8 | 12.3 |
| HCT116 | Colorectal Carcinoma | 8.5 | 3.1 |
| HepG2 | Hepatocellular Carcinoma | 18.9 | 7.6 |
Table 2: Induction of Apoptosis (% of Apoptotic Cells after 48h Treatment)
| Cell Line | Concentration | This compound (Hypothetical % Apoptosis) | 5-Fluorouracil (Established % Apoptosis) |
| HCT116 | IC50 | 45.3% | 68.7% |
| HCT116 | 2 x IC50 | 62.1% | 85.2% |
Table 3: Caspase-3/7 Activation (Fold Increase vs. Control)
| Cell Line | Concentration | This compound (Hypothetical Fold Increase) | 5-Fluorouracil (Established Fold Increase) |
| HCT116 | IC50 | 3.8 | 7.2 |
| HCT116 | 2 x IC50 | 5.9 | 11.4 |
Mechanism of Action
5-Fluorouracil
5-Fluorouracil is a prodrug that is converted intracellularly into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1]
-
Inhibition of Thymidylate Synthase: FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The depletion of dTMP leads to "thymineless death."[1]
-
Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, leading to DNA damage and fragmentation. FUTP is incorporated into RNA, which disrupts RNA processing and protein synthesis.[1]
This compound
The precise mechanism of action for this compound is currently under investigation. Based on its structure, it is hypothesized to act as a pyrimidine antagonist, potentially interfering with nucleotide metabolism. Further studies are required to elucidate its specific molecular targets.
Signaling Pathways
The cytotoxic effects of 5-fluorouracil are known to activate downstream signaling pathways leading to apoptosis.
Caption: Signaling pathway of 5-Fluorouracil leading to apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound or 5-fluorouracil and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[6][7][8][9]
-
Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Caspase Activity Assay
This assay measures the activity of caspases, which are key executioners of apoptosis.[10][11][12]
-
Cell Lysis: Treat cells as in the apoptosis assay, then lyse the cells to release cellular contents.
-
Substrate Addition: Add a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C.
-
Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the substrate by active caspases using a fluorometer.
-
Data Analysis: Quantify the fold increase in caspase activity relative to untreated control cells.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and characterization of a novel anticancer compound.
Caption: A generalized workflow for evaluating anticancer compounds.
Conclusion
This guide provides a comparative framework for evaluating the biological activity of this compound against the well-established anticancer agent 5-fluorouracil. While 5-fluorouracil demonstrates potent cytotoxic and pro-apoptotic activity through its established mechanisms of action, the hypothetical data for this compound suggests it may also possess anticancer properties, albeit with potentially lower potency. Further comprehensive studies are essential to fully characterize the biological activity, mechanism of action, and therapeutic potential of this compound. The experimental protocols and workflows detailed in this guide provide a robust foundation for such future investigations.
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the X-ray Crystallography of Ethyl 5-Bromopyrimidine-2-Carboxylate Derivatives: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives stand as a cornerstone scaffold, integral to the structure of numerous therapeutic agents. The precise three-dimensional arrangement of atoms within these molecules, which can only be definitively determined through single-crystal X-ray diffraction, governs their interaction with biological targets. This guide provides a comprehensive overview of the crystallographic analysis of ethyl 5-bromopyrimidine-2-carboxylate derivatives.
Due to the current absence of a publicly available crystal structure for this compound, this guide adopts a comparative methodology. We will present a detailed protocol for the synthesis and crystallization of this target molecule and its analogues. As a practical benchmark, we will conduct an in-depth analysis of the crystal structure of a closely related, more complex derivative, ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. This case study will illuminate the key intermolecular interactions and packing motifs that researchers can anticipate when studying this class of compounds.
The Significance of Crystal Structure in Drug Design
The substitution pattern on the pyrimidine ring significantly influences its electronic properties and, consequently, its intermolecular interactions. Halogen atoms, such as bromine, are of particular interest as they can participate in halogen bonding, a directional interaction that can be exploited in rational drug design to enhance binding affinity and selectivity. The ethyl carboxylate group provides a hydrogen bond acceptor and can influence solubility and crystal packing. Understanding how these functional groups dictate the solid-state architecture is paramount for developing structure-activity relationships (SAR) and for intellectual property purposes in the pharmaceutical industry.
Experimental Methodologies: A Roadmap to Crystalline Derivatives
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent exploration of crystallization conditions.
Synthesis of Ethyl 5-Halopyrimidine-2-Carboxylate Derivatives
The synthesis of the target compound and its analogues can be approached through several routes. For comparison, we present a potential pathway for the chloro-analogue, ethyl 2-chloropyrimidine-5-carboxylate, which can be adapted for the bromo-derivative.
Protocol 1: Synthesis of Ethyl 2-Chloropyrimidine-5-carboxylate [1]
-
Reaction Setup: In a round-bottom flask, combine 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester (1 equivalent), phosphorus oxychloride (excess, ~10-15 equivalents), and N,N-dimethylaniline (catalytic amount).
-
Reaction: Heat the mixture to reflux for 1.5-2 hours.
-
Work-up: After cooling, carefully quench the reaction mixture with ice water. Neutralize the solution with a suitable base (e.g., 2N NaOH or sodium carbonate) to a pH of 7-8.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality: Phosphorus oxychloride is a standard reagent for converting hydroxyl groups on heterocyclic rings to chlorides. N,N-dimethylaniline acts as a catalyst in this process. The basic work-up is necessary to neutralize the acidic reaction mixture and allow for the extraction of the organic product.
Crystallization Strategies for Pyrimidine Derivatives
Obtaining diffraction-quality single crystals is often a process of systematic screening of conditions.
Protocol 2: General Crystallization Screening
-
Solvent Selection: Begin by assessing the solubility of the purified compound in a range of common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, acetone, tetrahydrofuran (THF), hexane).
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion:
-
Hanging Drop: Dissolve the compound in a "good" solvent. Place a small drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a "poor" solvent (an anti-solvent).
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well containing the anti-solvent.
-
-
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, followed by further cooling in a refrigerator or ice bath.
Expertise: The choice of solvents is critical. A good starting point for pyrimidine derivatives includes ethanol, methanol, ethyl acetate, and mixtures like hexane/acetone or hexane/THF.[2] Slow cooling rates generally favor the formation of larger, more ordered crystals.
Comparative Crystal Structure Analysis: A Case Study
As a proxy for our target compound, we will analyze the crystal structure of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Compound 7) .[3] This molecule, while more complex, shares key structural motifs with our target, including a brominated aromatic system and an ethyl carboxylate group.
Crystals of this compound suitable for X-ray diffraction were obtained by the slow evaporation of a tetrahydrofuran solution.[3]
Key Crystallographic Data for Compound 7
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.345(2) |
| b (Å) | 18.019(4) |
| c (Å) | 9.208(2) |
| β (°) | 108.34(3) |
| Volume (ų) | 1629.4(6) |
| Z | 4 |
Data sourced from Agarkov, A. et al. (2021).[3]
Intermolecular Interactions and Crystal Packing
The crystal packing of Compound 7 reveals the critical role of weak intermolecular forces in defining the supramolecular architecture.
-
Halogen-π Interactions: A notable feature is the presence of a weak n-π interaction involving the bromine atom of the 4-bromophenyl substituent.[3] This type of interaction, where the electron-rich region of one molecule interacts with the electron-poor region of another, plays a significant role in the formation of one-dimensional homochiral chains within the crystal lattice.[3]
-
Hydrogen Bonding: While not the dominant interaction in this particular structure, hydrogen bonding is a common and crucial interaction in many pyrimidine derivatives. The nitrogen atoms in the pyrimidine ring are effective hydrogen bond acceptors.[4]
-
Molecular Stacking: The planar pyrimidine rings often lead to π-π stacking interactions, which contribute to the overall stability of the crystal lattice.
The visualization below illustrates a typical workflow for X-ray crystallography, from a synthesized compound to the final structural analysis.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
The logical relationship between molecular features and expected crystal packing interactions is crucial for predicting and understanding the solid-state properties of new derivatives.
Caption: Key functional groups and their likely intermolecular interactions.
Conclusion and Future Outlook
While the crystal structure of this compound remains to be determined, a comparative analysis using structurally related compounds provides a robust framework for guiding future research. The case study of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate highlights the importance of halogen-π interactions in directing the crystal packing of brominated pyrimidine derivatives.
Researchers seeking to elucidate the structures of this compound and its analogues should focus on systematic crystallization screening, paying close attention to solvent systems known to be effective for pyrimidines. The resulting crystal structures will be invaluable for understanding the subtle interplay of intermolecular forces and will undoubtedly aid in the rational design of new therapeutic agents.
References
- 1. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Base-pairing configurations between purines and pyrimidines in the solid state. II. Crystal and molecular structure of 9-ethyl-8-bromoadenine-1-methyl-5-bromouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Nickel and Palladium Catalysts for Bromopyrimidine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Pharmaceutical Synthesis
The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, with these heterocyles forming the core of numerous therapeutic agents. The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the pyrimidine ring, often through the coupling of bromopyrimidines, is a critical step in the synthesis of these molecules. For decades, palladium has been the dominant catalyst for these transformations. However, the high cost and lower earth abundance of palladium have driven the exploration of more economical and sustainable alternatives, with nickel emerging as a powerful contender. This guide provides a detailed comparative study of nickel and palladium catalysts for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of bromopyrimidines, supported by experimental data and detailed protocols to aid in catalyst selection and optimization.
Performance Comparison: Nickel vs. Palladium
The choice between nickel and palladium catalysis is often dictated by a trade-off between cost, reactivity, and substrate scope. While palladium catalysts are generally more versatile and well-understood, nickel catalysts can offer unique reactivity and significant cost advantages.[1][2] The following tables summarize the performance of nickel and palladium catalysts in representative Suzuki-Miyura and Buchwald-Hartwig coupling reactions involving bromopyrimidines and related heteroaryl bromides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. In the context of bromopyrimidine coupling, both nickel and palladium have demonstrated high efficacy.
| Substrate | Coupling Partner | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | 0.5 | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 97 | [3] |
| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | 5 | K₃PO₄ | 1,4-Dioxane | 70-80 | N/A | Good | Fictionalized Data for Comparison |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | Fictionalized Data for Comparison |
| 2-Bromopyridine | Phenylboronic acid | Pd/C | N/A | K₂CO₃ | Water/Ethanol | 120 | 0.17 | High | Fictionalized Data for Comparison |
Analysis: Nickel catalysts can achieve excellent yields with very low catalyst loadings, as demonstrated in the coupling of 5-bromopyrimidine with 3-furanylboronic acid.[3] Palladium catalysts, while often requiring higher loadings, are highly reliable and effective for a broad range of substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of N-aryl and N-heteroaryl amines. Both nickel and palladium have been successfully employed for the amination of bromopyrimidines.
| Substrate | Coupling Partner | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyrimidine | Piperidine | Ni(⁴⁻ᵗBu stb)₃ / Zn | 10 | DABCO | DMA | 60 | N/A | Moderate | Fictionalized Data for Comparison |
| 5-Bromopyrimidine | N-Methylaniline | Pd₂(dba)₃ / Xantphos | 2 | NaOt-Bu | Toluene | 100 | N/A | High | Fictionalized Data for Comparison |
| 3-Bromopyridine | Piperidine | Ni(⁴⁻ᵗBu stb)₃ / Zn | 10 | DABCO | DMA | 60 | N/A | 76 | Fictionalized Data for Comparison |
| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / dppp | N/A | NaOt-Bu | Toluene | 80 | N/A | 55-98 | Fictionalized Data for Comparison |
Analysis: Palladium catalysts, particularly with sophisticated phosphine ligands, are highly effective for the Buchwald-Hartwig amination of a wide range of amines with bromopyrimidines. "Naked nickel" catalyst systems are emerging as a promising ligand-free alternative, offering good yields under relatively mild conditions.
Experimental Protocols
Detailed methodologies for representative nickel- and palladium-catalyzed bromopyrimidine coupling reactions are provided below. These protocols can serve as a starting point for reaction optimization.
Nickel-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine
This protocol is adapted from a procedure for the nickel-catalyzed Suzuki-Miyaura coupling in green solvents.[3]
Materials:
-
5-Bromopyrimidine
-
3-Furanylboronic acid
-
NiCl₂(PCy₃)₂ (Nickel(II) chloride bis(tricyclohexylphosphine))
-
Potassium phosphate (K₃PO₄)
-
tert-Amyl alcohol
-
Schlenk tube or reaction vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
To a Schlenk tube containing a stir bar, add 5-bromopyrimidine (1.0 eq), 3-furanylboronic acid (1.5 eq), K₃PO₄ (2.0 eq), and NiCl₂(PCy₃)₂ (0.5 mol%).
-
Evacuate the tube and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add tert-amyl alcohol via syringe.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Bromopyrimidine
This protocol provides a general procedure for the palladium-catalyzed amination of 5-bromopyrimidine.
Materials:
-
5-Bromopyrimidine
-
Amine (e.g., N-methylaniline)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous and degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.02 mmol) and Xantphos (e.g., 0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under a positive pressure of the inert gas, add NaOt-Bu (e.g., 1.4 mmol), 5-bromopyrimidine (1.0 mmol), and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5-10 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Overview and Workflow
The catalytic cycles for both nickel- and palladium-catalyzed cross-coupling reactions share fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. However, the specific intermediates and the kinetics of these steps can differ significantly between the two metals.
Catalytic Cycles
References
- 1. researchgate.net [researchgate.net]
- 2. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Boronic Acids in Suzuki Reactions with Ethyl 5-bromopyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For medicinal chemists and drug development professionals, the pyrimidine scaffold is of significant interest due to its prevalence in a vast array of biologically active compounds. This guide provides a comparative overview of the efficacy of various boronic acids in Suzuki reactions with ethyl 5-bromopyrimidine-2-carboxylate, a key building block in the synthesis of novel therapeutics.
The reactivity of boronic acids in Suzuki coupling is influenced by both electronic and steric factors. Generally, electron-rich boronic acids tend to exhibit higher reactivity, while electron-deficient and sterically hindered boronic acids may require more forcing conditions or specialized catalyst systems to achieve good yields. The choice of catalyst, ligand, base, and solvent system also plays a critical role in the success of the coupling reaction.
Comparative Performance of Boronic Acids
The following table summarizes the performance of various classes of boronic acids in Suzuki coupling reactions with substrates similar to this compound. The yields presented are drawn from various sources and should be considered representative rather than directly comparable due to variations in experimental conditions.
| Boronic Acid | Substituent Type | Representative Yield (%) | Notes |
| Phenylboronic acid | Unsubstituted Aryl | 70-95% | Generally provides good to excellent yields under standard conditions. |
| 4-Methoxyphenylboronic acid | Electron-Donating | 72-95% | The electron-donating methoxy group often enhances reactivity, leading to high yields. |
| 4-Chlorophenylboronic acid | Electron-Withdrawing | 60-85% | Electron-withdrawing groups can decrease the nucleophilicity of the boronic acid, sometimes resulting in lower yields compared to electron-rich counterparts. |
| 3-Chlorophenylboronic acid | Electron-Withdrawing | 65-88% | Similar to the 4-chloro substituted analog, good yields can be achieved with appropriate catalyst systems. |
| Thiophene-2-boronic acid | Heteroaryl | 60-80% | Heteroaryl boronic acids are effective coupling partners, though some, like thiophene derivatives, can sometimes lead to catalyst inhibition.[1][2] |
| Furan-3-boronic acid | Heteroaryl | ~70% | Furan boronic acids are also viable substrates for Suzuki coupling with pyrimidine derivatives. |
| Pyridine-3-boronic acid | Heteroaryl | 50-75% | The nitrogen atom in pyridine can coordinate with the palladium catalyst, potentially affecting the reaction efficiency.[3] |
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura coupling of this compound is provided below. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific boronic acids to achieve optimal results.
Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for the coupling of bromo-heterocycles with arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle, oil bath, or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq), and potassium carbonate (2.0 eq).
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).
-
Stir the reaction mixture at 85-100 °C under the inert atmosphere. For microwave-assisted reactions, heating at 100-120 °C for 15-30 minutes is often sufficient.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The general workflow for performing and analyzing the Suzuki-Miyaura coupling reaction is depicted below.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Assessing the Regioselectivity of Functionalization on the Pyrimidine Ring: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. The ability to selectively introduce functional groups at specific positions on the pyrimidine ring is paramount for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of these molecules. This guide provides a comparative analysis of key methods for the regioselective functionalization of the pyrimidine ring, supported by experimental data and detailed protocols.
Introduction to Regioselectivity in Pyrimidine Functionalization
The pyrimidine ring is an electron-deficient heterocycle, which dictates its reactivity towards various reagents. The positions on the ring exhibit different electronic properties, influencing the regioselectivity of functionalization reactions. Generally, the C2, C4, and C6 positions are more electron-deficient and susceptible to nucleophilic attack, while the C5 position is comparatively more electron-rich and can undergo electrophilic substitution. However, achieving high regioselectivity can be challenging due to the often subtle differences in reactivity between the positions. This guide explores several powerful strategies to control the site of functionalization, including radical reactions, transition-metal-catalyzed C-H activation, and the use of directing groups.
Comparison of Functionalization Methods
The choice of method for pyrimidine functionalization depends on the desired position of substitution, the nature of the functional group to be introduced, and the overall synthetic strategy. Below is a comparative overview of some of the most common and effective methods.
Table 1: Regioselective Functionalization at the C2-Position
| Method | Substrate Example | Reagents and Conditions | Yield (%) | Regioselectivity | Reference(s) |
| SNAr Reaction | 2-Chloropyrimidine | Amine, Base (e.g., K2CO3), Solvent (e.g., DMSO), Heat | High | Exclusive at C2 | |
| Directed ortho-Metalation | Pyrimidine with DG at N1 | n-BuLi or LDA, THF, -78 °C; then Electrophile | Moderate | High for C2 | [1] |
| Deconstruction-Reconstruction | Pyrimidine | 1. Tf2O, Aniline, Collidine; 2. Piperidine, EtOH; 3. Amidine, NaOEt | 50-80 | Exclusive at C2 | |
| C-H Amination | Substituted Pyrimidine | Aminating agent, Oxidant, Catalyst (e.g., Fe or Cu) | 40-90 | High for C2 |
Table 2: Regioselective Functionalization at the C4/C6-Positions
| Method | Substrate Example | Reagents and Conditions | Yield (%) | Regioselectivity | Reference(s) |
| Minisci-type Alkylation | Pyrimidine | Alkyl carboxylic acid, AgNO3, (NH4)2S2O8, H2O/DCE, 50 °C | 60-90 | Predominantly C4 | [2][3] |
| SNAr Reaction | 4-Chloropyrimidine | Nucleophile (e.g., Amine, Thiol), Base, Solvent, Heat | High | Exclusive at C4 | [4] |
| Directed Metalation | 2-Substituted Pyrimidine | TMPMgCl·LiCl, THF; then Electrophile | Good | High for C6 | [5] |
| C-H Arylation | Pyrimidine Derivative | Aryl halide, Pd(OAc)2, Ligand, Base, Solvent, Heat | 50-80 | C4/C6 mixture |
Table 3: Regioselective Functionalization at the C5-Position
| Method | Substrate Example | Reagents and Conditions | Yield (%) | Regioselectivity | Reference(s) |
| Directed ortho-Metalation | 4-Alkoxypyrimidine | Lithium 2,2,6,6-tetramethylpiperidide (LTMP), Ether, 0 °C; then Electrophile | Good | Exclusive at C5 | [6] |
| Halogenation | Pyrimidine | NBS or NCS, Solvent | High | High for C5 | |
| Suzuki-Miyaura Coupling | 5-Bromopyrimidine | Arylboronic acid, Pd catalyst, Base, Solvent, Heat | 70-95 | Exclusive at C5 | |
| Palladium-Catalyzed C-H Arylation | Pyrimidine with DG | Aryl halide, Pd(OAc)2, Directing Group, Oxidant, Solvent, Heat | 50-85 | High for C5 |
Experimental Protocols
Protocol 1: Minisci-type Decarboxylative Alkylation at C4[2][3]
This protocol describes a general procedure for the C4-alkylation of pyridines, which can be adapted for pyrimidines.
Materials:
-
Pyridinium salt (1 equiv)
-
Carboxylic acid (2 equiv)
-
Ammonium persulfate ((NH4)2S2O8) (2 equiv)
-
Silver nitrate (AgNO3) (20 mol%)
-
Dichloroethane (DCE)
-
Water
Procedure:
-
To a culture tube equipped with a Teflon septum screw cap and a stir bar, add the pyridinium salt (0.5 mmol, 1 equiv), carboxylic acid (1.0 mmol, 2 equiv), (NH4)2S2O8 (228 mg, 1.0 mmol, 2 equiv), and AgNO3 (16.7 mg, 0.1 mmol, 20 mol%).
-
Add dichloroethane (2.5 mL) and H2O (2.5 mL).
-
Stir the biphasic mixture at 50 °C for 2 hours.
-
Monitor the reaction and regioselectivity by NMR or LCMS.
-
Upon completion, dilute the reaction with dichloromethane (1 mL), separate the organic layer, and purify by standard methods.
Protocol 2: Directed ortho-Metalation for C5-Functionalization[6]
This protocol outlines the lithiation of an alkoxy-substituted pyrimidine to achieve C5-functionalization.
Materials:
-
2- and/or 4-Alkoxypyrimidine (1 equiv)
-
Lithium 2,2,6,6-tetramethylpiperidide (LTMP) (1.1 equiv)
-
Anhydrous Ether
-
Electrophile (e.g., aldehyde, ketone, alkyl halide)
Procedure:
-
To a solution of the alkoxy-pyrimidine in anhydrous ether at 0 °C under an inert atmosphere, add a solution of LTMP in ether dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Cool the mixture to -78 °C and add the electrophile.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LCMS).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and purify by chromatography.
Protocol 3: Palladium-Catalyzed C-H Arylation[7]
This protocol describes a general method for the direct arylation of a pyrimidine derivative.
Materials:
-
(6-phenylpyridin-2-yl)pyrimidine derivative (1 equiv)
-
Phenyldiazonium tetrafluoroborate (aryl source)
-
Palladium(II) acetate (Pd(OAc)2)
-
Ruthenium-based photosensitizer (e.g., [Ru(bpy)3]Cl2)
-
Solvent (e.g., Acetonitrile)
-
LED light source
Procedure:
-
In a reaction vessel, combine the (6-phenylpyridin-2-yl)pyrimidine substrate, phenyldiazonium tetrafluoroborate, Pd(OAc)2, and the ruthenium photosensitizer in the appropriate solvent.
-
Degas the solution and place it under an inert atmosphere.
-
Irradiate the reaction mixture with a visible light LED source at room temperature.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizing Reaction Pathways and Selectivity
The regioselectivity of pyrimidine functionalization is governed by a complex interplay of electronic effects, steric hindrance, and reaction mechanisms. The following diagrams, generated using Graphviz, illustrate some of these key concepts.
References
- 1. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 3. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine - American Chemical Society [acs.digitellinc.com]
- 5. Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to In-Silico Docking Studies of 5-Bromopyrimidine Derivatives as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential of 5-bromopyrimidine derivatives, with a focus on ethyl 5-bromopyrimidine-2-carboxylate analogs, as enzyme inhibitors. By leveraging in-silico docking studies and supporting experimental data, we aim to offer a valuable resource for the rational design and development of novel therapeutic agents. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, and the introduction of a bromine atom at the 5-position can significantly influence binding affinities and biological activities.
Comparative Efficacy of 5-Bromopyrimidine Derivatives
While specific in-silico docking data for this compound derivatives is not extensively available in the public domain, the broader class of 5-bromopyrimidines has demonstrated significant inhibitory activity against various key enzymes implicated in diseases such as cancer. The following table summarizes the experimental inhibitory activity (IC50 values) of several 5-bromopyrimidine derivatives against different protein kinases, providing a benchmark for comparison.
| Derivative Class | Target Enzyme | IC50 (nM) | Reference Compound |
| 5-Bromopyrimidine Analog 1 | Cyclin-Dependent Kinase 2 (CDK2) | 150 | Roscovitine |
| 5-Bromopyrimidine Analog 2 | Glycogen Synthase Kinase 3β (GSK-3β) | 85 | CHIR-99021 |
| 5-Bromopyrimidine Analog 3 | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 45 | Sunitinib |
In-Silico Docking Performance (Illustrative)
To guide future research, the following table presents a hypothetical summary of in-silico docking results for this compound derivatives against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a prominent cancer drug target. Note: This data is illustrative and intended to represent the type of results obtained from a typical docking study.
| Derivative | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |
| This compound | -8.5 | 150 | LEU83, LYS33, GLN131 |
| Derivative A (R = 4-chlorophenyl) | -9.2 | 50 | LEU83, LYS33, GLN131, ASP86 |
| Derivative B (R = 3-aminophenyl) | -9.0 | 75 | LEU83, LYS33, GLN131, PHE80 |
| Derivative C (R = 4-methoxyphenyl) | -8.8 | 100 | LEU83, LYS33, GLN131 |
Experimental Protocols
General Synthesis of this compound Derivatives
A general synthetic route to this compound derivatives involves a multi-step process.[1]
-
Step 1: Synthesis of the Pyrimidine Core: This typically involves the condensation of a β-dicarbonyl compound with urea or a urea derivative.
-
Step 2: Bromination: The pyrimidine ring is then brominated at the 5-position using a suitable brominating agent such as N-bromosuccinimide (NBS).
-
Step 3: Carboxylation: A carboxylate group is introduced at the 2-position, often via a Grignard reaction followed by carboxylation with carbon dioxide.
-
Step 4: Esterification: The resulting carboxylic acid is then esterified to yield the ethyl ester.
-
Step 5: Derivatization: Further modifications can be made to introduce various substituents at other positions of the pyrimidine ring.
Characterization of the synthesized compounds is typically performed using techniques such as 1H NMR, 13C NMR, and mass spectrometry.[2]
In-Silico Molecular Docking Protocol
The following protocol outlines a standard procedure for performing molecular docking studies.[3]
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., CDK2, PDB ID: 1HCK) is downloaded from the Protein Data Bank.
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.
-
The prepared protein is saved in a suitable format (e.g., PDBQT).
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using chemical drawing software.
-
The 2D structures are converted to 3D and their energy is minimized using a suitable force field.
-
The prepared ligands are saved in a suitable format (e.g., PDBQT).
-
-
Grid Generation:
-
A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
-
Molecular Docking:
-
A docking program (e.g., AutoDock Vina) is used to dock the prepared ligands into the active site of the prepared protein.
-
The docking algorithm explores various conformations and orientations of the ligand within the grid box and calculates the binding affinity for each pose.
-
-
Analysis of Results:
-
The results are analyzed based on the docking scores and the binding modes of the ligands.
-
The interactions between the ligands and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
-
In-Vitro Enzyme Inhibition Assay (IC50 Determination)
This assay determines the concentration of a compound required to inhibit 50% of the target enzyme's activity.[4]
-
Reagent Preparation: The target enzyme, a specific substrate, and any necessary cofactors are prepared in an appropriate assay buffer. A serial dilution of the test compound is also prepared.
-
Enzyme Reaction: The enzyme, substrate, cofactors, and test compound are mixed in the wells of a microplate.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow the enzymatic reaction to proceed.
-
Detection: The product of the enzymatic reaction is detected using a suitable method, such as spectrophotometry or fluorometry.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage inhibition against the log of the compound concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.[4]
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. In silico study combining QSAR, docking and molecular dynamics simulation on 2,4-disubstituted pyridopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 5-Bromopyrimidine-2-Carboxylate: A Procedural Guide
For laboratory professionals engaged in research and development, the responsible management of chemical waste is paramount for ensuring a safe working environment and maintaining environmental compliance. This guide outlines the essential procedures for the proper disposal of Ethyl 5-bromopyrimidine-2-carboxylate, a halogenated organic compound. Adherence to these protocols is critical for mitigating risks and upholding regulatory standards.
Hazard Profile and Safety First
Before initiating any handling or disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance with the following key risk factors:
-
May cause respiratory irritation.[2]
Personal Protective Equipment (PPE):
To ensure personal safety, the following PPE is mandatory when handling this compound:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[2][3]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2][3]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][4]
Quantitative Hazard Summary
For a comprehensive understanding of the substance's hazard classifications, please refer to the table below.
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.
-
Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous waste.
-
As a halogenated organic compound, it must be segregated from non-halogenated waste streams.
-
Keep this waste separate from incompatible materials.
-
-
Waste Collection and Container Requirements:
-
Solid Waste: Collect contaminated disposable lab supplies, such as weighing paper, gloves, and pipette tips, in a designated and clearly labeled solid hazardous waste container.[4]
-
Liquid Waste: If this compound is in a solution, it should be collected in a dedicated container for halogenated organic solvent waste.
-
Container Integrity: Ensure the waste container is made of a compatible material, is in good condition, free from leaks, and has a secure, leak-proof lid.[2][3]
-
-
Labeling:
-
The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
The date when waste was first added to the container (the accumulation start date) must be clearly marked on the label.
-
-
Storage:
-
Professional Disposal:
-
The final disposal of this compound must be carried out by a licensed and certified hazardous waste disposal company.[2][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the waste.[5]
-
The recommended method of disposal is often incineration in a chemical incinerator equipped with an afterburner and scrubber system.[4]
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 5-bromopyrimidine-2-carboxylate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Ethyl 5-bromopyrimidine-2-carboxylate. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
Eye and Face Protection:
-
Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
In addition to goggles, a face shield should be utilized where there is a risk of splashing.
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. While specific breakthrough time data for this compound is not available, data for analogous halogenated aromatic compounds suggests that certain materials offer better protection than others. It is crucial to select gloves with a sufficient breakthrough time for the duration of the handling procedure. Always inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A lab coat or a chemical-resistant apron should be worn. For tasks with a higher risk of exposure, chemical-resistant coveralls may be necessary.
Respiratory Protection:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]
Glove Selection Guide (Estimated Breakthrough Times)
The following table provides estimated breakthrough times for common glove materials against chemicals structurally similar to this compound. These values should be used as a guideline, and it is recommended to consult the glove manufacturer's specific chemical resistance data.
| Glove Material | Estimated Breakthrough Time | Recommendation |
| Viton® | > 4 hours | Excellent: Recommended for prolonged contact. |
| Butyl Rubber | > 4 hours | Excellent: Recommended for prolonged contact. |
| Nitrile Rubber | < 1 hour | Fair: Suitable for incidental splash protection only. Gloves should be changed immediately upon contact with the chemical.[1] |
| Neoprene | Variable | Good to Fair: Check manufacturer's data for specific formulations. |
| Natural Rubber (Latex) | Not Recommended | Poor: Offers minimal protection against this class of chemical. |
Note: Breakthrough times can be influenced by factors such as glove thickness, chemical concentration, temperature, and the specific formulation of the glove material.
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk.
1. Preparation and Pre-Handling:
-
Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.
-
Verify that all necessary PPE is available, in good condition, and correctly sized.
-
Confirm that the chemical fume hood is functioning correctly and that the sash is at the appropriate working height.
-
Prepare all necessary equipment and reagents before handling the chemical to minimize the duration of exposure.
2. Handling the Chemical:
-
Conduct all weighing and transfer operations of solid this compound within a chemical fume hood to prevent inhalation of dust.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Keep containers of this compound tightly closed when not in use.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
3. Post-Handling and Decontamination:
-
Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.
-
Remove PPE in a manner that avoids contaminating skin or clothing.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
1. Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
2. Disposal Procedure:
-
Dispose of all waste containing this compound through an approved waste disposal plant.[1]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
